molecular formula C35H54GdN7O15 B1258881 Gadopiclenol CAS No. 933983-75-6

Gadopiclenol

Numéro de catalogue: B1258881
Numéro CAS: 933983-75-6
Poids moléculaire: 970.1 g/mol
Clé InChI: GNRQMLROZPOLDG-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gadopiclenol is a gadolinium-based contrast agent (GBCA) based on a pyclen macrocyclic structure. It is indicated for use with magnetic resonance imaging (MRI) to detect and visualize lesions with abnormal vascularity in the central nervous system and the body. In 2006, the use of GBCAs was associated with the development of nephrogenic systemic fibrosis (NSF), a rare disorder characterized by the thickening and hardening of skin and subcutaneous tissues. However, studies revealed that NSF was associated with linear GBCAs, not macrocyclic GBCAs, such as this compound. This compound has high kinetic stability and a high r1 relaxivity, allowing it to be used at lower doses than classic extracellular GBCAs. In September 2022, the use of this compound was approved by the FDA. The product label includes a black box warning regarding the increased risk for NSF among patients with impaired elimination of the drugs.
This compound is a gadolinium-based paramagnetic contrast agent, with potential imaging enhancing activity upon magnetic resonance imaging (MRI). Upon administration of this compound and placement in a magnetic field, this agent produces a large magnetic moment and creates a large local magnetic field, which can enhance the relaxation rate of nearby protons. This change in proton relaxation dynamics, increases the MRI signal intensity of tissues in which this agent has accumulated;  therefore, contrast and visualization of those tissues is enhanced compared to unenhanced MRI.

Propriétés

Key on ui mechanism of action

Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates.

Numéro CAS

933983-75-6

Formule moléculaire

C35H54GdN7O15

Poids moléculaire

970.1 g/mol

Nom IUPAC

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)

InChI

InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3

Clé InChI

GNRQMLROZPOLDG-UHFFFAOYSA-K

SMILES

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]

SMILES canonique

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]

Synonymes

3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1)
Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate)
gadopiclenol

Origine du produit

United States

Foundational & Exploratory

A Deep Dive into the Physicochemical Profile of Gadopiclenol for Enhanced MRI Contrast

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Gadopiclenol, a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). Designed for researchers, scientists, and professionals in drug development, this document details the core attributes of this compound, including its chemical structure, relaxivity, stability, and other key physical characteristics. All quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided.

Core Physicochemical Properties

This compound, with the chemical formula C₃₅H₅₄GdN₇O₁₅ and a molecular weight of 970.11 g/mol , is engineered for high relaxivity and stability.[1] Its structure is based on a pyclen macrocyclic scaffold, which firmly chelates the gadolinium ion (Gd³⁺), a crucial factor for in vivo safety.[2][3][4] A key innovation in this compound's design is the presence of two inner-sphere water molecules, which contributes to its remarkably high relaxivity.[5][6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, with comparative data for other commercially available GBCAs where available.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₅₄GdN₇O₁₅[1]
Molecular Weight970.11 g/mol [1]
Osmolality (0.5 M solution)843 mOsm/kg H₂O[2]
Viscosity (at 37°C)7.6 mPa·s[2]
Log P (n-octanol/PBS)-4.2[2]

Table 2: Relaxivity of this compound in Different Media and Magnetic Field Strengths

MediumMagnetic Field Strength (T)r₁ Relaxivity (mM⁻¹s⁻¹)r₂ Relaxivity (mM⁻¹s⁻¹)Reference
Water1.4112.2Not specified[2][7]
Human Serum (37°C)1.4112.8Not specified[2][7]
Human Serum (37°C)1.512.8Not specified[8]
Human Serum (37°C)3.011.6Not specified[2][7][8]

Table 3: Stability of this compound Compared to Other GBCAs

PropertyThis compoundGadoterateGadobutrolGadodiamideReference
Thermodynamic Stability (Log K_Therm)18.7Not specifiedNot specifiedNot specified[9]
Kinetic Stability (Dissociation Half-life at pH 1.2)20 ± 3 days4 ± 0.5 days18 hours< 5 seconds[2][7]

Mechanism of Action

This compound is a paramagnetic contrast agent. When placed in a magnetic field, the gadolinium ion develops a magnetic moment that alters the relaxation rates of nearby water protons.[4][10] This shortening of the T1 relaxation time of water protons leads to an increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between tissues where the agent accumulates and surrounding tissues.[10] Due to its high relaxivity, this compound can be administered at a lower dose than other GBCAs while achieving comparable or superior image enhancement.[1]

cluster_mri MRI Environment cluster_body Biological System Magnetic_Field External Magnetic Field (B₀) This compound This compound (Gd³⁺) Magnetic_Field->this compound induces magnetic moment Water_Protons Water Protons (in tissue) T1_Relaxation Shortened T1 Relaxation Time Water_Protons->T1_Relaxation accelerated T1 relaxation This compound->Water_Protons alters local magnetic field Signal_Enhancement Enhanced MRI Signal T1_Relaxation->Signal_Enhancement leads to

Mechanism of action of this compound in MRI.

Experimental Protocols

Relaxivity Measurement

The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the respective relaxation times (T₁ and T₂) of solutions containing varying concentrations of the contrast agent.

Workflow for Relaxivity Measurement:

A Prepare serial dilutions of this compound in the desired medium (e.g., water, human serum) B Measure T1 and T2 relaxation times for each sample at a specific magnetic field strength and temperature A->B C Plot the reciprocal of the relaxation times (1/T1 and 1/T2) against the this compound concentration B->C D Perform a linear regression on the plotted data C->D E The slope of the regression line for 1/T1 vs. concentration is the longitudinal relaxivity (r1) D->E F The slope of the regression line for 1/T2 vs. concentration is the transverse relaxivity (r2) D->F

Experimental workflow for determining relaxivity.
  • T₁ Measurement: The inversion-recovery pulse sequence is a standard method for T₁ determination. A 180° inversion pulse is followed by a variable delay (inversion time, TI) before a 90° excitation pulse. The signal intensity is measured for a range of TI values, and the data are fitted to an exponential recovery curve to calculate T₁.[6][11]

  • T₂ Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence is commonly used for T₂ measurement. A 90° pulse is followed by a train of 180° refocusing pulses at varying echo times (TE). The decay of the signal intensity across the echo train is fitted to an exponential decay curve to determine T₂.[6][11]

Thermodynamic Stability Determination

The thermodynamic stability constant (K_Therm) reflects the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium.

Methodology:

  • pH-metric Titration: This is a common method for determining protonation and complexation constants.[2]

  • Procedure:

    • Solutions of the this compound ligand are prepared at various concentrations.

    • These solutions are titrated with a strong base (e.g., CO₂-free NMe₄OH) in the presence of a known concentration of Gd³⁺ and HCl.[2]

    • The pH of the solution is monitored throughout the titration.

    • The resulting titration curves are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-ligand complex.[2]

Kinetic Stability Assessment

Kinetic stability, or inertness, refers to the rate at which the gadolinium complex dissociates. This is a critical safety parameter, as the release of free Gd³⁺ in the body is associated with toxicity.

Workflow for Acid-Assisted Dissociation:

A Prepare solutions of this compound and other GBCAs in a highly acidic medium (e.g., pH 1.2) B Incubate the solutions at a constant temperature (e.g., 37°C) A->B C At various time points, measure the concentration of the intact gadolinium chelate or the released free Gd³⁺ B->C D Plot the concentration of the intact chelate over time C->D E Fit the data to a kinetic model to determine the dissociation rate constant (k_obs) D->E F Calculate the dissociation half-life (t₁/₂) from the rate constant (t₁/₂ = ln(2)/k_obs) E->F

Workflow for assessing kinetic stability.
  • Methodology: The acid-assisted dissociation of this compound is investigated to assess its kinetic inertness.[2]

  • Procedure:

    • This compound and other GBCAs are incubated in a highly acidic solution (e.g., pH 1.2) at 37°C.[2]

    • The rate of dissociation is monitored over time.[2]

    • The dissociation half-life (t₁/₂) is then calculated, which represents the time it takes for half of the gadolinium chelate to dissociate.[2] this compound exhibits a significantly longer dissociation half-life compared to other macrocyclic and linear GBCAs, indicating high kinetic stability.[2][7]

Conclusion

This compound demonstrates a superior physicochemical profile characterized by high relaxivity and exceptional kinetic and thermodynamic stability. These properties allow for a reduced administered dose of gadolinium without compromising diagnostic efficacy, representing a significant advancement in the safety and performance of MRI contrast agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of GBCAs.

References

Unveiling the Engine of Contrast: A Technical Deep-Dive into Gadopiclenol's T1 Relaxation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Villepinte, France – December 12, 2025 – This technical guide provides an in-depth exploration of the mechanism of action behind Gadopiclenol, a next-generation, macrocyclic gadolinium-based contrast agent (GBCA). Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles that grant this compound its high relaxivity and, consequently, its potent T1 relaxation enhancement capabilities, allowing for effective contrast-enhanced magnetic resonance imaging (MRI) at a reduced gadolinium dose.

Executive Summary

This compound is a paramagnetic macrocyclic non-ionic complex of gadolinium designed for contrast-enhanced MRI.[1] Its primary function is to shorten the T1 relaxation time of water protons in tissues where it accumulates, leading to a brighter signal on T1-weighted images.[2][3] This enhancement is attributed to the paramagnetic properties of the gadolinium ion (Gd³⁺).[2] A key innovation in this compound's design is its high relaxivity, which is significantly greater than that of standard GBCAs.[4][5] This heightened efficiency allows for a recommended dose of 0.05 mmol/kg, half that of conventional macrocyclic GBCAs, without compromising imaging quality.[1][4] This guide will dissect the molecular and physicochemical underpinnings of this enhanced performance.

The Core Mechanism: A Tale of Two Water Molecules

The fundamental mechanism of T1 relaxation enhancement by any GBCA is the interaction between the gadolinium ion's large magnetic moment and the surrounding water protons.[3] When placed in a strong magnetic field, the Gd³⁺ ion creates a fluctuating local magnetic field that accelerates the realignment of water protons with the main magnetic field, a process known as T1 relaxation.[2]

This compound's superior efficacy stems from its unique molecular structure. It is a gadolinium chelate of 2,2′,2″-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid), featuring a pyclen-based macrocyclic structure.[6] This specific design allows for the coordination of two inner-sphere water molecules (a hydration number, q=2), a stark contrast to the single coordinated water molecule (q=1) typical of most other commercially available GBCAs.[6][7][8] This seemingly small difference has a profound impact on relaxivity. The presence of two exchangeable water molecules directly interacting with the gadolinium ion doubles the primary pathway for T1 relaxation enhancement.

Furthermore, the hydrophilic polyalcohol arms of the ligand may increase the number of water molecules in the second sphere, further contributing to the overall relaxivity.[6]

The following diagram illustrates the core structure of this compound and the coordination of the two inner-sphere water molecules.

Gadopiclenol_Structure cluster_0 This compound Complex cluster_1 Surrounding Environment Gd Gd³⁺ Pyclen_Ligand Pyclen Macrocyclic Ligand Gd->Pyclen_Ligand Coordination H2O_1 H₂O Gd->H2O_1 Inner Sphere H2O_2 H₂O Gd->H2O_2 Inner Sphere Bulk_Water Bulk Water Protons H2O_1->Bulk_Water Fast Exchange H2O_2->Bulk_Water Fast Exchange

This compound's core structure with two inner-sphere water molecules.

Quantitative Analysis of Relaxivity

The efficiency of a contrast agent in enhancing relaxation rates is quantified by its relaxivity (r1 and r2), measured in mM⁻¹s⁻¹. This compound exhibits remarkably high and stable r1 relaxivity across a range of magnetic field strengths.

MediumMagnetic Field (T)Frequency (MHz)Temperature (°C)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Source
Water0.47203712.821.0[6]
Water1.41603712.217.5[6]
Human Serum0.47203713.025.0[6]
Human Serum1.41603712.819.0[6][9]
Human Serum3.0-3711.616.0[6][9]
Human Serum7.03003710.68-[6]
Human Plasma9.4-378.7-[10]

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivities of this compound.

The data clearly indicates that this compound's r1 relaxivity remains high even at strong magnetic fields, a desirable characteristic for modern MRI scanners.[6] Importantly, the relaxivity in human serum is not markedly different from that in water, and there is no evidence of protein binding, which would have caused a significant increase in the relaxivity value.[6][7][11] This lack of protein interaction ensures that this compound remains an extracellular fluid agent.[6][12]

The T1 Relaxation Enhancement Pathway

The process of T1 relaxation enhancement by this compound can be visualized as a catalytic cycle where the gadolinium ion facilitates the energy transfer from excited water protons to the surrounding lattice.

T1_Relaxation_Pathway Start High Energy State of Water Protons (Post-RF Pulse) Interaction Interaction with this compound's Magnetic Moment Start->Interaction Energy_Transfer Accelerated Energy Transfer to Lattice Interaction->Energy_Transfer End Return to Equilibrium State (Shortened T1) Energy_Transfer->End

Simplified signaling pathway of T1 relaxation enhancement.

Experimental Protocols for Relaxivity Measurement

The determination of this compound's relaxivity is a critical step in its characterization. The following outlines the typical experimental methodologies employed.

Relaxivity Measurements at 20 and 60 MHz

Longitudinal (T1) and transverse (T2) relaxation times are measured to determine the respective relaxivities (r1 and r2).

  • Instrumentation : Bruker Minispec mq20 and mq60 analyzers operating at 20 MHz (0.47 T) and 60 MHz (1.41 T) respectively.[6]

  • Sample Preparation : Solutions of this compound are prepared in the desired medium (e.g., water or human serum) at multiple concentrations (typically 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mM).[6]

  • T1 Measurement : The standard inversion recovery pulse sequence (180°-τ-90°) is used.[6][7]

  • T2 Measurement : The standard Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence (90°-τ-180°) is employed.[7]

  • Temperature Control : Measurements are performed at a constant temperature, typically 37°C ± 0.1°C.[6]

  • Data Analysis : The relaxation rates (1/T1 and 1/T2) are plotted against the gadolinium concentration. The slope of the resulting linear fit represents the relaxivity (r1 or r2).

Nuclear Magnetic Relaxation Dispersion (NMRD) Profile

NMRD profiles provide a comprehensive view of relaxivity over a wide range of magnetic field strengths.

  • Instrumentation : Specialized relaxometers capable of cycling through different magnetic field strengths, from as low as 0.24 mT up to high fields like 7 T.[13]

  • Methodology : T1 relaxation times are measured at numerous magnetic field strengths.

  • Data Fitting : The experimental data is fitted using the Solomon and Bloembergen model to extract key molecular parameters such as the rotational correlation time (τR) and water residence time (τM).[8]

The following diagram illustrates the general workflow for determining relaxivity.

Relaxivity_Workflow cluster_Preparation Sample Preparation cluster_Measurement Relaxation Time Measurement cluster_Analysis Data Analysis Prepare_Solutions Prepare this compound solutions at varying concentrations Measure_T1 Measure T1 using Inversion Recovery Prepare_Solutions->Measure_T1 Measure_T2 Measure T2 using CPMG sequence Prepare_Solutions->Measure_T2 Plot_Data Plot 1/T vs. Concentration Measure_T1->Plot_Data Measure_T2->Plot_Data Calculate_Slope Calculate slope of the linear fit Plot_Data->Calculate_Slope Result Slope = Relaxivity (r1 or r2) Calculate_Slope->Result

Experimental workflow for relaxivity determination.

Stability and Safety Considerations

A critical aspect of any GBCA is its stability, which ensures that the toxic free Gd³⁺ ion is not released into the body.[2] this compound's macrocyclic structure imparts high kinetic inertness.[6][11] Under acidic conditions (pH 1.2 at 37°C), this compound has a dissociation half-life of 20 ± 3 days, which is significantly longer than that of other macrocyclic agents like gadoterate (4 ± 0.5 days) and gadobutrol (18 hours).[6][13] Furthermore, in human serum at 37°C, the amount of released Gd³⁺ after 12 days was below the limit of quantification.[7]

Conclusion

The mechanism of action of this compound in T1 relaxation enhancement is fundamentally driven by its unique molecular design. The incorporation of a pyclen-based macrocyclic ligand that accommodates two inner-sphere water molecules (q=2) is the primary determinant of its high relaxivity. This, combined with its high stability and lack of protein binding, establishes this compound as a highly efficient and safe extracellular gadolinium-based contrast agent. This innovative approach allows for a reduction in the administered gadolinium dose, addressing the evolving safety and environmental considerations in medical imaging without compromising diagnostic efficacy.

References

Gadopiclenol relaxivity compared to other macrocyclic GBCAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Relaxivity of Gadopiclenol Compared to Other Macrocyclic GBCAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Elucirem™ and Vueway®) is a novel macrocyclic, gadolinium-based contrast agent (GBCA) engineered for high relaxivity and stability.[1][2] Its development was driven by the need to reduce gadolinium exposure in patients while maintaining or enhancing diagnostic efficacy in magnetic resonance imaging (MRI).[1] This guide provides a detailed comparison of the relaxivity of this compound with other commercially available macrocyclic GBCAs, outlines the experimental protocols for these measurements, and visually represents key concepts and workflows.

The key distinguishing feature of this compound is its molecular structure, which allows for a hydration number (q) of 2, meaning two water molecules can directly coordinate with the gadolinium ion.[3][4] This is a significant departure from other macrocyclic GBCAs like gadobutrol, gadoteridol, and gadoterate meglumine, which have a hydration number of 1.[4] This structural difference is a primary contributor to this compound's significantly higher relaxivity.[4][5]

Molecular Basis of Enhanced Relaxivity

The relaxivity of a GBCA is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons in its vicinity. Higher relaxivity allows for better contrast enhancement at lower doses. The high relaxivity of this compound is attributed to its unique molecular structure based on a pyclen macrocycle.[3][6]

The relationship between the molecular structure of GBCAs and their relaxivity is a key area of study. The following diagram illustrates the fundamental difference between this compound and other macrocyclic GBCAs that leads to its enhanced relaxivity.

GBCAs_Relaxivity cluster_this compound This compound cluster_other_GBCAs Other Macrocyclic GBCAs (e.g., Gadobutrol, Gadoteridol) This compound This compound q2 q = 2 This compound->q2 Hydration Number HighRelaxivity High Relaxivity q2->HighRelaxivity Leads to OtherGBCAs Other Macrocyclics q1 q = 1 OtherGBCAs->q1 Hydration Number StandardRelaxivity Standard Relaxivity q1->StandardRelaxivity Leads to

Figure 1: Structural basis for this compound's high relaxivity.

Quantitative Comparison of Relaxivity

The longitudinal (r1) and transverse (r2) relaxivities are crucial parameters for characterizing the performance of GBCAs. This compound consistently demonstrates significantly higher r1 relaxivity compared to other macrocyclic agents across various magnetic field strengths and in different media.

Table 1: Longitudinal Relaxivity (r1) of Macrocyclic GBCAs
Contrast Agentr1 (mM⁻¹s⁻¹) in Human Plasma/Serum at 37°Cr1 (mM⁻¹s⁻¹) in Human Whole Blood at 37°Cr1 (mM⁻¹s⁻¹) in Water at 37°C
This compound 12.8 (1.5T)[1], 11.6 (3T)[1][3]Not extensively reported12.2 (1.41T)[3][7]
Gadobutrol 4.78 (1.5T)[8], 4.97 (3T)[8]4.6 (1.5T)[9], 4.5 (3T)[9]Not specified in provided results
Gadoteridol 3.80 (1.5T)[10], 3.28 (3T)[10]4.4 (1.5T)[9], 3.5 (3T)[9]Not specified in provided results
Gadoterate Meglumine 3.32 (1.5T)[10], 3.00 (3T)[10]3.9 (1.5T)[9], 3.4 (3T)[9]Not specified in provided results

Note: Magnetic field strengths are specified in parentheses. Values are presented as mean ± standard deviation where available.

The following diagram provides a visual comparison of the r1 relaxivity of these agents in human plasma at 3T.

Relaxivity_Comparison cluster_chart r1 Relaxivity in Human Plasma at 3T (mM⁻¹s⁻¹) This compound This compound Gadobutrol Gadobutrol Gadoteridol Gadoteridol Gadoterate Gadoterate val_gp 11.6 val_gb 4.97 val_gt 3.28 val_gm 3.00 l_gp This compound l_gb Gadobutrol l_gt Gadoteridol l_gm Gadoterate

Figure 2: Comparative r1 relaxivity at 3T.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is a precise process involving several key steps. The general workflow is outlined below.

Relaxivity_Workflow cluster_prep Sample Preparation cluster_measurement MR Measurement cluster_analysis Data Analysis A Serial Dilution of GBCAs in appropriate medium (e.g., human whole blood) B Creation of a custom-built phantom holding the dilutions A->B C Maintain phantom at 37°C B->C D Acquire images using Inversion Recovery sequences with variable inversion times C->D E Automated signal intensity measurement from images D->E F Calculate T1 relaxation times E->F G Plot 1/T1 vs. concentration F->G H Determine r1 from the slope of the linear regression G->H

Figure 3: Experimental workflow for relaxivity determination.
Detailed Methodology

  • Preparation of Phantoms :

    • Gadolinium-based contrast agents are serially diluted to achieve a range of concentrations (e.g., 0.0625 to 4 mmol/L) in the desired medium, such as human whole blood or plasma.[9][11]

    • These dilutions are placed in air-tight cylindrical tubes within a custom-built phantom.[9][11] The phantom is often immersed in water to maintain a stable temperature.[11]

  • MRI Acquisition :

    • The phantom is maintained at a physiological temperature of 37 ± 0.5°C using a heat-circulating system and monitored with an MR-compatible temperature probe.[11]

    • T1 relaxation times are measured by acquiring images using an inversion recovery turbo spin echo (IR-TSE) pulse sequence with multiple, variable inversion times (TIs).[8] TIs may range from as short as 23 ms to as long as 10 seconds to accurately capture the relaxation curve.[8][9][11]

    • Measurements are performed on clinical or research MRI scanners at relevant field strengths (e.g., 1.5T, 3T, 7T).[8][9]

  • Data Analysis and Relaxivity Calculation :

    • Signal intensity from the regions of interest corresponding to each dilution tube is measured from the acquired images.[9][11] This process can be automated using custom software (e.g., in MATLAB).[9][11]

    • The T1 relaxation time for each concentration is calculated by fitting the signal intensity data from the variable TI acquisitions to the inversion recovery signal equation.[11]

    • The relaxation rate (1/T1) is then plotted against the GBCA concentration.[12]

    • The longitudinal relaxivity (r1) is determined from the slope of the linear regression of this plot, typically using a least-squares fitting method.[12]

Clinical Implications and Conclusion

The significantly higher relaxivity of this compound allows for a reduction in the administered gadolinium dose without compromising diagnostic image quality.[1][7] Clinical trials have demonstrated that this compound at half the standard dose (0.05 mmol/kg) provides non-inferior lesion visualization compared to a full dose (0.1 mmol/kg) of gadobutrol.[1][4][13] This has important implications for patient safety, particularly for individuals requiring multiple contrast-enhanced MRI scans, by reducing the total gadolinium exposure.[5]

References

Preclinical Safety Assessment of Gadopiclenol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2] Its high relaxivity allows for effective contrast enhancement at a lower gadolinium dose (0.05 mmol/kg) compared to other GBCAs.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical safety assessment of this compound in various animal models, summarizing key findings from a range of toxicological and safety pharmacology studies. The development program for this compound was conducted in compliance with Good Laboratory Practice (GLP) principles and followed international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3]

Executive Summary of Preclinical Safety Findings

An extensive preclinical safety program for this compound has been completed in a variety of animal species, including mice, rats, rabbits, guinea pigs, and dogs.[3][5][6] The results of these studies indicate that this compound is well-tolerated and has a high safety margin at the intended clinical dose.[3][5][6]

Key findings from the preclinical safety assessment include:

  • High Safety Margin: The No-Observed-Adverse-Effect-Level (NOAEL) in animal studies is significantly higher than the human clinical dose, with exposure multiples ranging from 8-fold in rats to 44-fold in dogs.[3][5][6]

  • Good General Tolerance: In single and repeated-dose toxicity studies, this compound was well-tolerated with no mortality observed even at high doses.[3]

  • Predictable and Reversible Renal Effects: The primary histological finding was vacuolation of the renal tubular epithelial cells, a known class effect for GBCAs administered at high doses, which was not associated with impaired kidney function and was reversible.[3][6]

  • No Genotoxic Potential: A battery of in vitro and in vivo genotoxicity tests revealed no mutagenic or clastogenic potential.[3][5][6]

  • No Adverse Reproductive or Developmental Effects: Comprehensive DART (Developmental and Reproductive Toxicology) studies showed no impact on fertility, reproductive performance, or embryonic, fetal, or postnatal development.[3][5]

  • Favorable Safety Pharmacology Profile: No adverse effects were noted on the cardiovascular, respiratory, or central nervous systems at high doses.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical safety assessment of this compound.

Table 1: Repeated-Dose Toxicity Studies - No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesStudy DurationRoute of AdministrationNOAEL (Exposure Multiple vs. Human Dose)Key Findings at Higher Doses
Rat14 and 28 daysIntravenous8xMinor and reversible effects on body weight and food consumption. Renal tubular vacuolation.[3][5][6]
Dog14 and 28 daysIntravenous44xMinor and reversible effects on clinical pathology parameters. Renal tubular vacuolation.[3][5][6]

Table 2: Summary of Genotoxicity Studies

Assay TypeTest SystemMetabolic ActivationConcentration/Dose RangeResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium strainsWith and without S9Information not publicly availableNegative[3][5][6]
In Vitro Mammalian Cell Gene Mutation TestMouse Lymphoma AssayWith and without S9Information not publicly availableNegative[3][5][6]
In Vivo Mammalian Erythrocyte Micronucleus TestRat bone marrowN/AInformation not publicly availableNegative[3][5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are largely proprietary. However, based on publicly available information and standard toxicological study designs, the following provides an overview of the methodologies employed.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ functions.

  • Cardiovascular System: The cardiovascular assessment likely included in vitro studies on isolated cardiac tissues (e.g., hERG channel assay) to evaluate for potential effects on cardiac repolarization, and in vivo studies in a large animal model such as the dog. In vivo studies would have involved intravenous administration of this compound at various doses, with continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[3]

  • Respiratory System: Respiratory function was evaluated in rats and guinea pigs. Standard methods such as whole-body plethysmography would have been used to measure respiratory rate, tidal volume, and minute volume following intravenous administration of this compound.[3]

  • Central Nervous System (CNS): CNS safety was assessed in rats using a functional observational battery (FOB) and automated locomotor activity measurements. The FOB involves a systematic observation of the animals' appearance, behavior, and physiological state.[3]

G cluster_cardio Cardiovascular System cluster_resp Respiratory System cluster_cns Central Nervous System In Vitro hERG Assay In Vitro hERG Assay In Vivo Dog Telemetry In Vivo Dog Telemetry In Vitro hERG Assay->In Vivo Dog Telemetry Inform ECG, Blood Pressure, Heart Rate ECG, Blood Pressure, Heart Rate In Vivo Dog Telemetry->ECG, Blood Pressure, Heart Rate Rat/Guinea Pig Plethysmography Rat/Guinea Pig Plethysmography Respiratory Rate, Tidal Volume Respiratory Rate, Tidal Volume Rat/Guinea Pig Plethysmography->Respiratory Rate, Tidal Volume Rat Functional Observational Battery Rat Functional Observational Battery Behavioral & Physiological Assessment Behavioral & Physiological Assessment Rat Functional Observational Battery->Behavioral & Physiological Assessment Locomotor Activity Locomotor Activity Locomotor Activity->Behavioral & Physiological Assessment Safety Pharmacology Assessment Safety Pharmacology Assessment cluster_cardio cluster_cardio Safety Pharmacology Assessment->cluster_cardio cluster_resp cluster_resp Safety Pharmacology Assessment->cluster_resp cluster_cns cluster_cns Safety Pharmacology Assessment->cluster_cns

Experimental Workflow for Safety Pharmacology Studies.
Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species for durations of 14 and 28 days to assess the potential for cumulative toxicity.

  • Dosing and Administration: this compound was administered daily via intravenous injection. Dose levels were selected based on preliminary dose-ranging studies.

  • In-life Observations: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were measured regularly.

  • Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the dosing period (and a recovery period for some groups), animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Workflow for Repeated-Dose Toxicity Studies.
Genotoxicity

A standard battery of genotoxicity tests was performed to assess the potential of this compound to induce gene mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test used several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if this compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test was conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[3]

  • Mouse Lymphoma Assay (In Vitro): This assay detects gene mutations in mammalian cells. L5178Y mouse lymphoma cells were exposed to this compound, with and without S9 mix, and assessed for mutations at the thymidine kinase (TK) locus.

  • In Vivo Micronucleus Test: This in vivo assay assesses chromosomal damage. Rats were administered this compound, and their bone marrow was examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated erythrocytes indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[3]

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Genotoxicity Assessment Genotoxicity Assessment cluster_invitro cluster_invitro Genotoxicity Assessment->cluster_invitro cluster_invivo cluster_invivo Genotoxicity Assessment->cluster_invivo Ames Test (Bacterial) Ames Test (Bacterial) Gene Mutation Gene Mutation Ames Test (Bacterial)->Gene Mutation Mouse Lymphoma Assay (Mammalian) Mouse Lymphoma Assay (Mammalian) Mouse Lymphoma Assay (Mammalian)->Gene Mutation Rat Micronucleus Test Rat Micronucleus Test Chromosomal Damage Chromosomal Damage Rat Micronucleus Test->Chromosomal Damage

Genotoxicity Testing Strategy for this compound.
Developmental and Reproductive Toxicology (DART)

A comprehensive DART program was conducted to evaluate the potential effects of this compound on all stages of reproduction and development.

  • Fertility and Early Embryonic Development: This study in rats assessed the effects of this compound on mating performance and fertility in both males and females, as well as on early embryonic development up to implantation.

  • Embryo-Fetal Development: These studies were conducted in two species (rat and rabbit) to assess the potential for teratogenicity. Pregnant females were dosed during the period of organogenesis, and fetuses were examined for external, visceral, and skeletal abnormalities.

  • Pre- and Postnatal Development: This study in rats evaluated the effects of this compound on late-stage development, parturition, lactation, and the growth and development of the offspring.

  • Juvenile Toxicity: A study in juvenile rats was conducted to assess the safety of this compound in a pediatric population.

Conclusion

The comprehensive preclinical safety assessment of this compound in a range of animal models demonstrates a favorable safety profile and a wide safety margin. The observed effects, primarily renal tubular vacuolation at high doses, are consistent with the known effects of this class of contrast agents and are not considered to be of physiological consequence. The absence of genotoxic, reproductive, or developmental toxicity, combined with a clean safety pharmacology profile, supports the clinical use of this compound at the recommended dose of 0.05 mmol/kg.

References

In Vitro Stability and Kinetic Inertness of Gadopiclenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core physicochemical properties of Gadopiclenol, a macrocyclic gadolinium-based contrast agent (GBCA), with a specific focus on its in vitro stability and kinetic inertness. Understanding these parameters is crucial for evaluating the safety profile of GBCAs, as higher stability correlates with a lower propensity to release free gadolinium ions (Gd³⁺) in vivo, a key concern in the development of nephrogenic systemic fibrosis and gadolinium deposition in tissues.

Core Concepts: Thermodynamic vs. Kinetic Stability

The stability of a GBCA is characterized by two key parameters:

  • Thermodynamic Stability: This refers to the intrinsic affinity between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a stronger complex and a lower concentration of free Gd³⁺ at equilibrium.[1][2]

  • Kinetic Inertness: This describes the rate at which the gadolinium complex dissociates. A kinetically inert complex will release Gd³⁺ very slowly, even if the thermodynamic equilibrium favors dissociation under certain conditions. This is often measured by the dissociation half-life (t1/2) under challenging conditions, such as in a highly acidic medium.[1][2]

For GBCAs, high kinetic inertness is considered a critical predictor of in vivo stability.[3]

Quantitative Analysis of this compound's Stability

The in vitro stability of this compound has been rigorously assessed and compared with other commercially available GBCAs. The following tables summarize the key quantitative data.

Table 1: Thermodynamic Stability Constant of this compound
CompoundThermodynamic Stability Constant (log Ktherm)
This compound18.7[3]
This compound19.7[4]

Note: Variations in reported log Ktherm values can arise from different experimental conditions and measurement techniques.

Table 2: Kinetic Inertness: Dissociation Half-Life in Acidic Conditions (pH 1.2, 37°C)
CompoundDissociation Half-Life (t1/2)
This compound 20 ± 3 days [3][4]
Gadoterate4 ± 0.5 days[4]
Gadobutrol18 hours[4]
Gadodiamide< 5 seconds[4]
Gadopentetate< 5 seconds[4]

These data clearly demonstrate the superior kinetic inertness of Gadopicleno under harsh acidic conditions compared to other macrocyclic and linear GBCAs.[4][5]

Table 3: Transmetallation Studies

Transmetallation is the displacement of Gd³⁺ from its chelate by an endogenous or exogenous ion, such as zinc (Zn²⁺). This is a critical measure of a GBCA's stability in a biological environment.

ExperimentConditionsResult for this compound
Zinc Competition 2.5 mM ZnCl₂, 335 mM phosphate buffer, 37°CStable, indicating good kinetic inertness[4][6]
Ligand Competition Excess of DTPA or DOTA, 37°CRelaxivity remained constant over 19 days, reflecting high kinetic inertness[6]
Human Serum 37°CGd release was below the lower limit of quantification (0.1 μM) after 12 days[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols for key experiments based on available literature.

Determination of Thermodynamic Stability Constant (pH-metric measurements)

The thermodynamic stability constant (log Ktherm) is typically determined through pH-metric titration.

experimental_workflow_thermodynamic_stability cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare aqueous solution of the ligand (Piclenol) prep2 Add a known amount of GdCl₃ solution prep1->prep2 prep3 Adjust to a starting acidic pH prep2->prep3 titrate Titrate the solution with a standardized NaOH solution prep3->titrate Start Titration measure Record pH at each titrant addition titrate->measure plot Plot pH vs. volume of NaOH added measure->plot Generate Titration Curve calculate Calculate protonation and complexation constants using appropriate software plot->calculate result log Ktherm calculate->result Determine log Ktherm

Workflow for Thermodynamic Stability Determination
  • Preparation: A solution of the ligand (the chelating molecule without gadolinium) is prepared in a controlled ionic strength medium.

  • Titration: The solution is titrated with a standardized base (e.g., NaOH) in the absence and presence of a stoichiometric amount of Gd³⁺ ions.

  • Data Acquisition: The pH of the solution is measured after each addition of the base, generating titration curves.

  • Analysis: The titration data are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺ complex.

Kinetic Inertness Assessment (Acid-Assisted Dissociation)

The kinetic inertness is evaluated by measuring the rate of dissociation of the gadolinium chelate in a highly acidic medium.

experimental_workflow_kinetic_inertness cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_quantification Quantification of Free Gd³⁺ cluster_analysis Data Analysis incubate Incubate this compound solution at pH 1.2 and 37°C sample Take aliquots at specific time points incubate->sample Over Time quench Quench the dissociation by adjusting pH to neutral sample->quench quantify Measure free Gd³⁺ concentration using a colorimetric method with xylenol orange quench->quantify Analyze Sample plot Plot ln([Gd-chelate]t/[Gd-chelate]₀) vs. time quantify->plot Collect Data Points calculate Determine the dissociation rate constant (k) and half-life (t1/2) plot->calculate result Dissociation Half-Life calculate->result Determine t1/2

Workflow for Kinetic Inertness Assessment
  • Incubation: A solution of this compound is incubated in a highly acidic solution (e.g., pH 1.2) at a constant temperature (37°C).[4]

  • Sampling: Aliquots are taken from the solution at various time points.

  • Quantification of Free Gd³⁺: The concentration of dissociated, free Gd³⁺ in each aliquot is determined. A common method is colorimetry, where a dye like xylenol orange forms a colored complex with free Gd³⁺, and the absorbance is measured spectrophotometrically.[9]

  • Data Analysis: The natural logarithm of the fraction of remaining chelated gadolinium is plotted against time. The slope of this plot gives the pseudo-first-order rate constant of dissociation, from which the dissociation half-life is calculated (t1/2 = ln(2)/k).[9]

Transmetallation Studies (Zinc Competition)

This experiment assesses the susceptibility of this compound to release Gd³⁺ in the presence of competing metal ions.

experimental_workflow_transmetallation cluster_incubation Incubation with Competing Ion cluster_measurement Relaxivity Measurement cluster_analysis Data Analysis incubate Incubate this compound with ZnCl₂ and phosphate buffer at 37°C measure Measure T1 relaxation time at various time points using relaxometry (0.47 T) incubate->measure Over Time calculate Calculate relaxivity (r1) from T1 measurements plot Plot relaxivity vs. time calculate->plot result Stability Assessment plot->result Assess Stability

Workflow for Zinc Transmetallation Study
  • Incubation: this compound is incubated in a solution containing a competing metal ion, such as zinc chloride (ZnCl₂), and often a phosphate buffer to simulate physiological conditions.[4]

  • Relaxivity Measurement: The longitudinal relaxivity (r1) of the solution is measured over time using a relaxometer. A decrease in r1 would indicate the displacement of the paramagnetic Gd³⁺ from the chelate.[4]

  • Analysis: The stability is determined by the change, or lack thereof, in relaxivity over the course of the experiment. A stable relaxivity indicates a high resistance to transmetallation.

Structural Basis of this compound's Stability

The high stability of this compound is attributed to its unique molecular structure. It is based on a pyclen macrocyclic structure, which pre-organizes the ligand for strong binding to the gadolinium ion.[4] This macrocyclic "cage" provides a high degree of rigidity, which is a key factor in its kinetic inertness.[1][10] The structure is designed to be highly stable in terms of Gd dissociation while also allowing for improved water access to the gadolinium ion, which contributes to its high relaxivity.[4]

logical_relationship_stability cluster_structure Molecular Structure cluster_stability Stability Characteristics cluster_outcome Safety Profile structure Pyclen-based Macrocyclic Structure rigidity High Ligand Rigidity structure->rigidity preorganization Pre-organized Cavity for Gd³⁺ structure->preorganization kinetic High Kinetic Inertness rigidity->kinetic Contributes to thermodynamic High Thermodynamic Stability preorganization->thermodynamic Contributes to safety Reduced Risk of Gd³⁺ Release kinetic->safety thermodynamic->safety

Relationship between Structure, Stability, and Safety

Conclusion

The comprehensive in vitro data demonstrate that this compound possesses exceptional kinetic inertness and high thermodynamic stability, surpassing many other gadolinium-based contrast agents. Its robust macrocyclic structure is fundamental to this stability, minimizing the potential for gadolinium release. These physicochemical properties, established through rigorous experimental protocols, underscore the strong safety profile of this compound for clinical applications in magnetic resonance imaging.

References

Gadopiclenol: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of gadopiclenol, a next-generation, high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA). The information presented herein is curated from a wide range of preclinical and clinical studies to support research and development activities.

Core Pharmacokinetic Properties

This compound exhibits a pharmacokinetic profile characteristic of an extracellular fluid agent. Following intravenous administration, it distributes into the extracellular space and is subsequently eliminated from the body.

Plasma Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers, pediatric patients, and individuals with renal impairment. The agent demonstrates linear pharmacokinetics, meaning that exposure increases proportionally with the administered dose.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter0.025 mmol/kg0.05 mmol/kg0.075 mmol/kg0.1 mmol/kg0.2 mmol/kg0.3 mmol/kg
Cmax (µg/mL) 248.7----3916.4
t½ (hours) 1.5 - 2.01.5 - 2.01.5 - 2.01.5 - 2.01.5 - 2.01.5 - 2.0
Volume of Distribution (mL/kg) 182 - 254182 - 254182 - 254182 - 254182 - 254182 - 254
Data sourced from studies in healthy adult volunteers.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (0.05 mmol/kg)

Age GroupTerminal Elimination Half-life (hours)Clearance (L/h/kg)Central Volume of Distribution (L/kg)Peripheral Volume of Distribution (L/kg)Median AUC (mg·h/L)
2-6 years 1.290.120.11 - 0.120.06403
7-11 years --0.11 - 0.120.06478
12-17 years 1.770.080.11 - 0.120.06582
Adults (for comparison) 1.820.080.11 - 0.120.06590
Data based on population pharmacokinetic modeling.[3][4]

Table 3: Impact of Renal Impairment on this compound Pharmacokinetics (0.1 mmol/kg)

Renal FunctionMean Terminal Half-life (hours)Mean AUC Increase vs. Healthy
Healthy 1.9-
Mild Impairment 3.354%
Moderate Impairment 3.8148%
Severe Impairment 11.7769%
Data from a study in subjects with varying degrees of renal impairment.[5][6]
Distribution

This compound primarily distributes within the extracellular water compartment.[2] Preclinical studies in dogs have confirmed a distribution profile typical of extracellular nonspecific GBCAs.[7][8]

Metabolism and Excretion

This compound is not metabolized in the body and is excreted unchanged.[1][7][8] The primary route of elimination is renal excretion, with approximately 98% of the administered dose recovered in the urine within 48 hours in individuals with normal renal function.[2][3] In dogs, approximately 93.9% of the administered radioactivity was excreted in the urine and 5.7% in the feces by 168 hours post-dose.[7]

Plasma Protein Binding

In vitro studies have demonstrated that this compound exhibits negligible binding to plasma proteins in humans, rats, and dogs.[7][8] This lack of protein binding is consistent with its extracellular distribution and rapid renal clearance.

Biodistribution Studies

Preclinical biodistribution studies have been conducted to assess the tissue distribution and retention of gadolinium following this compound administration.

Table 4: Gadolinium Tissue Concentration in Rats (5 months post-injection)

TissueGadolinium Concentration (% injected dose/g of organ)
Kidney 10⁻³
Mineral Bone 10⁻³
Central Nervous System 10⁻⁶
This study demonstrated that the overall gadolinium exposure over 5 months was 25-40% lower for this compound compared to gadoterate and gadobutrol under the experimental conditions.[9]

LA-ICP-MS imaging of rat kidneys 12 months after repeated injections showed low levels of gadolinium, primarily in the cortex, with a significant portion being extractable, suggesting it is not strongly bound to tissue components.[10]

Experimental Protocols

Pharmacokinetic Analysis in Humans

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of this compound.

G cluster_enrollment Subject Enrollment cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis subject_enrollment Enrollment of Healthy Volunteers or Patient Cohorts dosing Single Intravenous Bolus Injection of this compound subject_enrollment->dosing blood_sampling Serial Blood Sampling (e.g., pre-dose, and at multiple time points post-dose) dosing->blood_sampling urine_sampling Urine Collection (e.g., at intervals up to 48 hours post-dose) dosing->urine_sampling lc_ms Quantification of this compound in Plasma and Urine using a validated LC-MS/MS method blood_sampling->lc_ms urine_sampling->lc_ms non_compartmental Non-compartmental Analysis to Determine PK Parameters (Cmax, t½, AUC, etc.) lc_ms->non_compartmental pop_pk Population PK Modeling (especially for sparse sampling in pediatric studies) lc_ms->pop_pk

Caption: Workflow for Clinical Pharmacokinetic Analysis of this compound.

Detailed Methodology:

  • Subject Recruitment: Healthy volunteers or specific patient populations (e.g., pediatric, renally impaired) are enrolled after obtaining informed consent.[1][3][5]

  • Drug Administration: A single intravenous bolus of this compound is administered at a specified dose.[1][3][5]

  • Sample Collection:

    • Blood: Venous blood samples are collected into heparinized tubes at predefined time points before and after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).[7] Plasma is separated by centrifugation.

    • Urine: Urine is collected over specified intervals (e.g., 0-8 hours, 8-24 hours, etc.) to assess renal excretion.[3]

  • Bioanalysis: The concentration of this compound in plasma and urine samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Calculations: Pharmacokinetic parameters such as Cmax, t½, AUC, clearance, and volume of distribution are calculated using non-compartmental analysis.[1][5] For studies with sparse sampling, a population pharmacokinetic (popPK) modeling approach is employed.[3][4]

In Vitro Plasma Protein Binding

The following diagram illustrates the experimental workflow for determining the plasma protein binding of this compound.

G cluster_preparation Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Post-Dialysis Sampling cluster_analysis Radioactivity Measurement cluster_calculation Calculation prepare_samples Prepare Solutions of ¹⁵³Gd-gadopiclenol at Various Concentrations in Plasma (Human, Rat, Dog) dialysis_setup Add Plasma Samples to One Chamber and Buffer to the Other Chamber of a Dialysis Device prepare_samples->dialysis_setup incubation Incubate at 37°C for a Sufficient Time to Reach Equilibrium (e.g., 2 hours) dialysis_setup->incubation collect_aliquots Collect Aliquots from Both the Plasma and Buffer Chambers incubation->collect_aliquots gamma_counting Measure Radioactivity in Aliquots using a Gamma Counter collect_aliquots->gamma_counting calculate_binding Calculate the Percentage of Protein Binding Based on the Radioactivity Distribution gamma_counting->calculate_binding

Caption: Workflow for In Vitro Plasma Protein Binding Assay.

Detailed Methodology:

  • Radiolabeling: this compound is radiolabeled with ¹⁵³Gd to facilitate quantification.[7]

  • Sample Preparation: Solutions of ¹⁵³Gd-gadopiclenol are prepared in the plasma of the species of interest (human, rat, dog) at various concentrations (e.g., 0.01, 0.1, 1, and 5 µmol/mL).[7]

  • Equilibrium Dialysis: The plasma samples are placed in one compartment of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other compartment.[7][11]

  • Incubation: The apparatus is incubated in a water bath at 37°C for a duration sufficient to allow equilibrium to be reached (e.g., 2 hours).[7]

  • Sampling: After incubation, duplicate aliquots are taken from both the plasma and buffer compartments.[7]

  • Quantification: The amount of radioactivity in each aliquot is measured using a gamma counter.[7]

  • Calculation: The percentage of this compound bound to plasma proteins is calculated based on the difference in radioactivity between the plasma and buffer compartments.[12]

Biodistribution in Animal Models

The following diagram outlines the workflow for a typical preclinical biodistribution study.

G cluster_dosing Animal Dosing cluster_collection Tissue and Excreta Collection cluster_analysis Sample Analysis cluster_quantification Quantification and Reporting animal_dosing Administer ¹⁵³Gd-gadopiclenol Intravenously to Animals (e.g., Rats) euthanasia Euthanize Animals at Predetermined Time Points Post-injection animal_dosing->euthanasia excreta_collection Collect Urine and Feces animal_dosing->excreta_collection tissue_harvesting Harvest Tissues of Interest (e.g., Kidney, Liver, Brain, Bone) euthanasia->tissue_harvesting radioactivity_measurement Measure Radioactivity in Weighed Tissue Samples and Excreta using a Gamma Counter tissue_harvesting->radioactivity_measurement icp_ms Alternatively, use ICP-MS to measure total Gadolinium Content tissue_harvesting->icp_ms excreta_collection->radioactivity_measurement excreta_collection->icp_ms calculate_distribution Calculate Tissue Concentration (e.g., % Injected Dose per Gram of Tissue) radioactivity_measurement->calculate_distribution icp_ms->calculate_distribution

Caption: Workflow for Preclinical Biodistribution Study.

Detailed Methodology:

  • Animal Model: A suitable animal model, typically rats or dogs, is used.[7][13][14]

  • Drug Administration: Radiolabeled (e.g., with ¹⁵³Gd) or non-labeled this compound is administered via intravenous injection.[7]

  • Time Points: Animals are euthanized at various time points after administration to assess the time course of distribution and elimination.

  • Tissue Harvesting: Key organs and tissues (e.g., brain, liver, kidneys, spleen, bone, skin) are collected, weighed, and homogenized.[15]

  • Quantification:

    • For radiolabeled compounds, the radioactivity in each tissue sample is measured using a gamma counter.[7]

    • For non-labeled compounds, the total gadolinium content is determined by inductively coupled plasma mass spectrometry (ICP-MS).[15]

  • Data Analysis: The concentration of this compound or gadolinium in each tissue is calculated and typically expressed as a percentage of the injected dose per gram of tissue.

Conclusion

This compound possesses a favorable pharmacokinetic and biodistribution profile characterized by its extracellular distribution, lack of metabolism, and rapid renal excretion. It exhibits negligible plasma protein binding. The pharmacokinetic parameters are well-characterized in various populations, including pediatric and renally impaired patients, providing a solid foundation for its clinical use. Preclinical biodistribution studies indicate low long-term gadolinium retention. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this high-relaxivity contrast agent.

References

Understanding the high relaxivity of Gadopiclenol's molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadopiclenol has emerged as a novel macrocyclic gadolinium-based contrast agent (GBCA) distinguished by its remarkably high relaxivity, enabling a reduction in the administered gadolinium dose while maintaining or enhancing image quality in magnetic resonance imaging (MRI).[1][2][3][4] This technical guide provides an in-depth exploration of the molecular and physicochemical properties of this compound that contribute to its superior performance.

Molecular Structure: The Foundation of High Relaxivity

This compound, with the chemical name 2,2′,2″-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid), is a gadolinium chelate built upon a pyclen-based macrocyclic structure.[5][6] This macrocyclic design imparts high kinetic and thermodynamic stability, minimizing the release of free Gd³⁺ ions.[1]

A key structural feature that sets this compound apart from many other commercially available GBCAs is the presence of two inner-sphere water molecules (q=2) .[5][7][8] This is in contrast to the single water molecule (q=1) in the inner coordination sphere of agents like gadoterate and gadobutrol.[9] The number of inner-sphere water molecules directly influences the efficiency of proton relaxation, as these water molecules have the most direct interaction with the paramagnetic gadolinium ion.[10]

The ligand's three pendant arms, terminating in isoserinol groups, not only contribute to the overall stability but also play a crucial role in modulating the water exchange rate and influencing the second coordination sphere.[11]

The Core of High Relaxivity: A Multi-faceted Approach

The relaxivity of a GBCA is a measure of its ability to increase the relaxation rates (1/T1 and 1/T2) of water protons.[10][12][13] this compound's high relaxivity stems from the optimization of several key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory.[7][14]

Inner-Sphere Relaxivity: The Dominant Contributor

The primary contribution to this compound's high relaxivity comes from its inner-sphere water molecules. The key factors are:

  • Increased Hydration Number (q=2): Having two water molecules directly coordinated to the gadolinium ion doubles the primary pathway for proton relaxation compared to q=1 agents.[7][15]

  • Optimized Water Exchange Rate (kex): The rate at which these inner-sphere water molecules exchange with bulk water is critical.[10][16] For high relaxivity, this exchange needs to be fast enough to efficiently transfer the relaxation enhancement to the bulk water but not so fast that the interaction with the gadolinium ion becomes inefficient. This compound's structure is finely tuned to achieve an optimal water residence time (τm = 1/kex).[7]

Second-Sphere and Outer-Sphere Contributions

Beyond the inner sphere, the interaction of water molecules in the second and outer coordination spheres with the contrast agent also contributes to relaxivity.[13][17][18][19] The polyalcohol arms of the this compound ligand facilitate the formation of a well-defined second hydration shell.[11] These second-sphere water molecules have a longer residence time near the paramagnetic center than bulk water, contributing to the overall relaxivity.[11][13]

Rotational Correlation Time (τR)

The rotational correlation time, or the time it takes for the molecule to tumble in solution, is another crucial parameter.[20][21] A slower tumbling rate generally leads to higher relaxivity.[14] While this compound is a relatively small molecule, its molecular weight and structure result in a rotational correlation time that is optimized for high relaxivity at clinical magnetic field strengths.[7][20]

Quantitative Data on Relaxivity

The high relaxivity of this compound has been extensively characterized in various media and across a range of magnetic field strengths.

MediumMagnetic Field (T)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Reference
Water0.4712.2-[5]
Water1.4112.2-[5][22]
Human Serum1.4112.8-[5][22]
Human Serum3.011.6-[5][22]
Human Plasma1.512.8-[4]
Human Plasma3.011.6-[4]

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of this compound.

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is crucial for the characterization of MRI contrast agents. The following outlines a typical experimental workflow for measuring the relaxivity of a compound like this compound.

Sample Preparation
  • Stock Solution Preparation: A concentrated stock solution of the gadolinium chelate is prepared in the desired solvent (e.g., purified water, saline, or human serum). The exact concentration of gadolinium is determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[10]

  • Serial Dilutions: A series of dilutions of the stock solution are prepared to create samples with varying concentrations of the contrast agent.[23][24] Typically, 5-6 different concentrations are used.[23]

  • Control Sample: A sample of the solvent without the contrast agent is used as a control to measure the baseline relaxation times.

T1 and T2 Measurement
  • Instrumentation: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a relaxometer or an MRI scanner.[23][24][25] Measurements are performed at a specific magnetic field strength and a controlled temperature (typically 37°C).[23]

  • T1 Measurement: The inversion recovery pulse sequence is a standard method for accurate T1 measurements.[23][24]

  • T2 Measurement: A spin-echo or a multi-echo spin-echo pulse sequence is commonly used to determine T2.[24]

Relaxivity Calculation
  • Relaxation Rates: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each sample.

  • Linear Regression: The relaxation rates (R1 or R2) are plotted against the concentration of the gadolinium chelate.

  • Slope Determination: The relaxivity (r1 or r2) is determined from the slope of the resulting linear regression curve.[7][10][26]

The following diagram illustrates the typical workflow for determining relaxivity.

G cluster_prep Sample Preparation cluster_measure Relaxation Time Measurement cluster_calc Relaxivity Calculation stock Prepare Stock Solution dilute Create Serial Dilutions stock->dilute measure_t1 Measure T1 (Inversion Recovery) dilute->measure_t1 measure_t2 Measure T2 (Spin-Echo) dilute->measure_t2 control Prepare Control Sample control->measure_t1 control->measure_t2 calc_rates Calculate Relaxation Rates (R1, R2) measure_t1->calc_rates measure_t2->calc_rates plot Plot Rates vs. Concentration calc_rates->plot slope Determine Slope (Relaxivity) plot->slope

Experimental workflow for relaxivity determination.

Mechanism of Action: Enhancing MRI Contrast

This compound, like other GBCAs, is a paramagnetic substance that develops a magnetic moment when placed in a magnetic field.[12] This magnetic moment alters the relaxation rates of nearby water protons.[12]

The following diagram illustrates the fundamental mechanism of action.

G cluster_system In Vivo Environment cluster_interaction Paramagnetic Interaction cluster_mri MRI Signal This compound This compound interaction This compound interacts with inner- and second-sphere water This compound->interaction water Water Protons (Bulk) water->interaction shorten_t1 Shortens T1 Relaxation Time interaction->shorten_t1 increase_signal Increased Signal Intensity shorten_t1->increase_signal enhance_contrast Enhanced Image Contrast increase_signal->enhance_contrast

Mechanism of action of this compound in MRI.

The Interplay of Key Parameters for High Relaxivity

The high relaxivity of this compound is not the result of a single factor but rather the synergistic interplay of several molecular properties. The following diagram illustrates the logical relationship between these key parameters.

G cluster_inner Inner-Sphere Contribution cluster_second Second-Sphere Contribution cluster_molecular Molecular Properties relaxivity High Relaxivity of this compound q2 Increased Hydration Number (q=2) q2->relaxivity kex Optimized Water Exchange Rate (kex) kex->relaxivity ss_water Structured Second-Sphere Water ss_water->relaxivity tau_r Optimized Rotational Correlation Time (τR) tau_r->relaxivity structure Macrocyclic Pyclen Structure structure->q2 structure->kex structure->ss_water structure->tau_r

Factors contributing to this compound's high relaxivity.

Conclusion

The molecular architecture of this compound represents a significant advancement in the design of gadolinium-based contrast agents. By incorporating two inner-sphere water molecules, optimizing the water exchange rate, and leveraging second-sphere water interactions within a stable macrocyclic framework, this compound achieves a high relaxivity that translates into clinical benefits. This allows for a reduced gadolinium dose, addressing safety concerns related to gadolinium retention while providing excellent diagnostic performance in MRI. The principles underlying this compound's design offer valuable insights for the future development of even more efficient and safer contrast agents.

References

Gadopiclenol: A Technical Deep Dive into Reducing Gadolinium Exposure in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of gadopiclenol marks a significant advancement in the field of gadolinium-based contrast agents (GBCAs), offering the potential to substantially reduce patient exposure to gadolinium without compromising diagnostic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, pharmacokinetic profile, and the pivotal clinical evidence that supports its dose-sparing capabilities.

Core Principles: High Relaxivity and Macrocyclic Stability

This compound's innovative design centers on two key features: high relaxivity and a macrocyclic chelate structure. The high relaxivity of this compound, approximately twice that of standard GBCAs, allows for comparable or even superior contrast enhancement at a reduced dose.[1][2] This heightened efficiency is a critical step forward in mitigating concerns associated with gadolinium retention in the body.[3]

The macrocyclic structure of this compound ensures high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions, which are known to be toxic.[4] This structural integrity is a crucial safety feature, particularly for patients requiring repeated contrast-enhanced examinations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to other commonly used GBCAs.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundGadobutrolGadoterate MeglumineGadobenate Dimeglumine
Structure Type MacrocyclicMacrocyclicMacrocyclicLinear (with some protein binding)
Recommended Dose 0.05 mmol/kg[5][6]0.1 mmol/kg0.1 mmol/kg0.1 mmol/kg
r1 Relaxivity (in human serum at 1.5T) ~12.8 mM⁻¹s⁻¹ (at 1.41T)[7]~5.2 mM⁻¹s⁻¹~3.6 mM⁻¹s⁻¹~6.3 mM⁻¹s⁻¹
Plasma Elimination Half-life (t½) 1.5 - 2.0 hours[8][9]~1.7 hours~1.6 hours~1.2 hours
Excretion >98% renal (unchanged) within 48 hours[5][7]>95% renal (unchanged)>95% renal (unchanged)Primarily renal
Protein Binding No[4]NoNoYes (transient)

Table 2: Comparative Efficacy in Clinical Trials (PICTURE & PROMISE)

Clinical TrialIndicationThis compound DoseComparator DosePrimary Endpoint Outcome
PICTURE [10][11]Central Nervous System (CNS) Lesions0.05 mmol/kgGadobutrol 0.1 mmol/kgNon-inferiority for lesion visualization criteria met.[10]
PROMISE [12][13]Body Imaging (Head/Neck, Thorax, Abdomen, Pelvis, Musculoskeletal)0.05 mmol/kgGadobutrol 0.1 mmol/kgNon-inferiority for lesion visualization parameters met.[13]

Experimental Protocols of Key Clinical Trials

The PICTURE and PROMISE trials were pivotal in establishing the efficacy and safety of a reduced dose of this compound. Both were designed as prospective, multicenter, double-blind, randomized, intra-individual crossover studies.

PICTURE Trial (CNS Imaging)
  • Objective: To demonstrate the non-inferiority of this compound (0.05 mmol/kg) to gadobutrol (0.1 mmol/kg) for the visualization of CNS lesions.[11]

  • Study Population: 256 adult patients with known or highly suspected CNS lesions.[10]

  • Methodology:

    • Patients underwent two separate MRI examinations within a 2 to 14-day window to allow for contrast agent washout.[11]

    • In a randomized order, each patient received an intravenous injection of this compound (0.05 mmol/kg) for one MRI and gadobutrol (0.1 mmol/kg) for the other.

    • Unenhanced and contrast-enhanced MRI scans were acquired during each session.

    • Three blinded, independent readers evaluated the images for three lesion visualization criteria: lesion border delineation, internal morphology, and contrast enhancement.[14]

  • Endpoints:

    • Primary: Non-inferiority of this compound to gadobutrol for the three lesion visualization criteria.

    • Secondary: Superiority of contrast-enhanced MRI with this compound over unenhanced MRI.

PROMISE Trial (Body Imaging)
  • Objective: To assess the non-inferiority of this compound (0.05 mmol/kg) compared to gadobutrol (0.1 mmol/kg) for lesion visualization in various body regions.[15]

  • Study Population: 273 adult patients referred for contrast-enhanced MRI of the head and neck, thorax, abdomen, pelvis, or musculoskeletal system.[13]

  • Methodology:

    • Similar to the PICTURE trial, patients underwent two separate MRI examinations with a crossover design.

    • Patients were randomly assigned to receive either this compound (0.05 mmol/kg) followed by gadobutrol (0.1 mmol/kg) in the second examination, or vice versa.

    • Blinded readers, with expertise in the respective body regions, evaluated the images based on border delineation, internal morphology, and visual contrast enhancement.[13]

  • Endpoints:

    • Primary: To establish the non-inferiority of this compound at half the dose of gadobutrol for the specified visualization parameters.

    • Secondary: To demonstrate the superiority of this compound-enhanced imaging over unenhanced images.

Visualizing the Core Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

G cluster_0 Mechanism of High Relaxivity A This compound Molecule B Increased Water Exchange Rate A->B Structural Features C Optimized Rotational Dynamics A->C Structural Features D Efficient T1 Relaxation of Water Protons B->D Leads to C->D Leads to E Enhanced MR Signal Intensity D->E Results in

Caption: The molecular structure of this compound promotes efficient T1 relaxation, leading to enhanced MRI signal.

G cluster_1 PICTURE & PROMISE Trial Workflow P Patient Recruitment (Known/Suspected Lesions) R Randomization P->R M1 MRI 1: This compound (0.05 mmol/kg) R->M1 Group A M2 MRI 1: Gadobutrol (0.1 mmol/kg) R->M2 Group B W Washout Period (2-14 days) M1->W M2->W M3 MRI 2: Gadobutrol (0.1 mmol/kg) W->M3 M4 MRI 2: This compound (0.05 mmol/kg) W->M4 B Blinded Image Evaluation M3->B M4->B A Statistical Analysis (Non-inferiority) B->A

Caption: Crossover design of the PICTURE and PROMISE clinical trials comparing this compound and gadobutrol.

G cluster_2 Rationale for Dose Reduction HR High Relaxivity of This compound LD Lower Gadolinium Dose (0.05 mmol/kg) HR->LD Allows for EE Equivalent Diagnostic Efficacy LD->EE Provides RG Reduced Patient Gadolinium Exposure LD->RG Leads to IS Improved Safety Profile RG->IS Contributes to

References

Early-phase clinical trial results for Gadopiclenol safety and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Gadopiclenol: Safety and Efficacy

Introduction

This compound is a novel, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) developed for use in contrast-enhanced magnetic resonance imaging (MRI).[1][2] Its primary indication is for the improved detection, visualization, and characterization of lesions with abnormal vascularity in the central nervous system (CNS) and other body regions, including the head and neck, thorax, abdomen, pelvis, and musculoskeletal system.[1][3]

What distinguishes this compound is its molecular structure, which provides a high T1 relaxivity—approximately two to three times higher than other currently approved GBCAs.[2][4] This high relaxivity allows for effective contrast enhancement at a lower dose of gadolinium (0.05 mmol/kg) compared to the standard 0.1 mmol/kg dose used for other agents.[5][6] This dose reduction is a key advantage, aimed at minimizing patient exposure to gadolinium while maintaining diagnostic efficacy.[7]

This technical guide provides a comprehensive overview of the early-phase clinical trial data on the safety, pharmacokinetics, and efficacy of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a paramagnetic molecule.[8] When administered intravenously and exposed to the strong magnetic field of an MRI scanner, the gadolinium ion (Gd³⁺) within the this compound molecule creates a large local magnetic field.[3][9] This field enhances the relaxation rate of nearby water protons, specifically by shortening the T1 relaxation time.[8][9] Tissues where this compound accumulates—such as those with abnormal vascularity like tumors—therefore appear brighter on T1-weighted MR images, improving the contrast and visualization of lesions.[9] The gadolinium ion is tightly bound within a macrocyclic chelate structure, which ensures high stability and minimizes the risk of toxic free gadolinium release.[4][9]

cluster_0 MRI Contrast Enhancement with this compound A This compound (IV Injection) B Distribution in Extracellular Fluids A->B C Accumulation in Lesions with Abnormal Vascularity B->C D Exposure to External Magnetic Field (MRI) C->D E Enhanced Local Magnetic Field D->E F Shortened T1 Relaxation Time of Water Protons E->F G Increased Signal Intensity F->G H Enhanced Lesion Visualization on MRI G->H

This compound's Mechanism of Action for MRI Contrast Enhancement.

Pharmacokinetics and Physicochemical Properties

This compound is characterized by its high stability and relaxivity. It is a macrocyclic chelate, a structural class associated with lower risks of gadolinium dissociation compared to linear agents.[4][8] Its pharmacokinetic profile is linear across the studied dose range (0.025 to 0.3 mmol/kg) and is consistent with that of other extracellular GBCAs.[1][10]

Key Properties:

  • High Relaxivity: this compound exhibits one of the highest T1 relaxivities among available GBCAs.[4][11] This is attributed to its unique chemical structure that allows for the exchange of two water molecules coordinated to the gadolinium ion.[1]

  • High Kinetic Stability: It shows high kinetic inertness, with a dissociation half-life of approximately 20 days under acidic conditions, significantly longer than other macrocyclic agents like gadoterate (4 days) and gadobutrol (18 hours).[4][11]

  • Distribution: Following intravenous administration, it rapidly distributes in the extracellular fluids without significant protein binding.[1][4]

  • Metabolism and Excretion: this compound is not metabolized and is eliminated in its unchanged form primarily through renal excretion by glomerular filtration.[1][12] Approximately 98% of the administered dose is excreted in the urine within 48 hours.[1][13] The plasma elimination half-life in healthy subjects is approximately 1.5 to 2.0 hours.[10][12]

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound
ParameterValueSource
Structure Type Macrocyclic, Non-ionic[5]
r1 Relaxivity (Human Serum, 37°C) 12.8 mM⁻¹s⁻¹ at 1.5 T11.6 mM⁻¹s⁻¹ at 3 T[5][11]
Kinetic Stability (t½ at pH 1.2, 37°C) ~20 days[1]
Recommended Dose 0.05 mmol/kg body weight[1]
Plasma Protein Binding None
Distribution Volume (Vd) 12.9 - 14.3 L[1]
Plasma Elimination Half-life (t½) 1.5 - 2.0 hours[1][10]
Route of Elimination Renal (Glomerular Filtration)[1]
Urinary Excretion ~98% of dose within 48 hours[1][13]

Early-Phase Clinical Trial Protocols

The clinical development of this compound included Phase I/IIa studies designed to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and patients. These were followed by pivotal Phase III trials (PICTURE and PROMISE) to confirm efficacy and safety against an established comparator.

Experimental Protocol: Phase I/IIa Study (NCT03603106)

This study was a single ascending dose, randomized, double-blind, placebo-controlled trial.[10]

  • Phase I (Healthy Subjects):

    • Population: 54 healthy adult subjects.

    • Design: Subjects were divided into six dose groups (0.025, 0.05, 0.075, 0.1, 0.2, and 0.3 mmol/kg). In each group, 6 subjects received this compound and 3 received a placebo (NaCl 0.9%).

    • Administration: Single intravenous bolus injection.

    • Primary Objective: To assess the safety and tolerability of this compound.

    • Assessments: Monitoring of adverse events (AEs), vital signs, electrocardiogram (ECG) parameters, and laboratory tests (biochemistry, hematology, urinalysis).

    • Pharmacokinetic Analysis: Blood and urine samples were collected at predefined intervals to determine the concentration of this compound using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]

  • Phase IIa (Patients with Brain Lesions):

    • Population: Patients with known or suspected brain lesions.

    • Design: Open-label, dose-escalation design.

    • Primary Objective: To assess the pharmacodynamic effect (contrast enhancement) and confirm the safety profile in a patient population.

    • Assessments: MRI scans were performed pre- and post-contrast administration to evaluate lesion enhancement. Safety monitoring was conducted as in Phase I.

cluster_1 Phase I/IIa Clinical Trial Workflow A Subject Recruitment (Healthy Volunteers & Patients) B Randomization (Dose-Escalation Cohorts) A->B C Single IV Bolus Injection (this compound or Placebo) B->C D Safety Monitoring (AEs, Vitals, ECG, Labs) C->D E Pharmacokinetic Sampling (Blood & Urine Collection) C->E F Pharmacodynamic Assessment (Contrast-Enhanced MRI in Patients) C->F G Data Analysis (Safety, PK, and Efficacy Endpoints) D->G E->G F->G

Generalized workflow for the Phase I/IIa clinical trial of this compound.

Early-Phase Safety and Efficacy Results

Safety Profile

Early-phase studies established a good safety profile for this compound, which was comparable to other macrocyclic GBCAs.[10][12]

  • In the Phase I/IIa study, the rates of related adverse events were similar between the this compound group (36.1%) and the placebo group (33.3%).[10]

  • Most AEs were mild in intensity.[14] The most frequently reported AEs across clinical studies were headache and various types of injection site reactions (e.g., pain, warmth, coldness).[14]

  • No clinically significant changes were observed in biochemistry, hematology, urinalysis, or ECG parameters.[10]

  • A pooled analysis of safety data from 1047 participants confirmed a favorable safety profile, with no significant concerns identified in pediatric patients, elderly patients, or those with renal impairment.[7][15]

Table 2: Summary of Adverse Events (AEs) in Phase III Comparative Trials
Study (Comparator)This compound (0.05 mmol/kg)Comparator (0.1 mmol/kg)Key FindingSource
PICTURE (vs. Gadobutrol) - CNS MRI14.6% of patients reported AEs4.9% related to drug17.6% of patients reported AEs6.9% related to drugSimilar AE profiles; related AEs mainly injection site reactions, none serious.[16][17]
PROMISE (vs. Gadobutrol) - Body MRI4.2% of patients reported AEs5.5% of patients reported AEsSimilar type and severity of AEs; mostly mild injection site reactions.[18]
Efficacy Profile

The high relaxivity of this compound translated into strong efficacy, even at half the standard gadolinium dose. The pivotal Phase III PICTURE (CNS) and PROMISE (Body) trials were designed as crossover studies to provide a direct intra-patient comparison against gadobutrol.

  • Non-Inferiority at Half Dose: Both the PICTURE and PROMISE trials successfully demonstrated that this compound at 0.05 mmol/kg was non-inferior to gadobutrol at 0.1 mmol/kg for the primary endpoint of lesion visualization (based on border delineation, internal morphology, and contrast enhancement).[18][19][20]

  • Superiority to Unenhanced MRI: Both studies also confirmed the superiority of this compound-enhanced MRI over unenhanced MRI for all visualization criteria.[17][20]

  • Quantitative Enhancement: In the PICTURE trial, the quantitative metrics of enhancement percentage and lesion-to-background ratio were significantly higher with this compound compared to gadobutrol for all blinded readers.[16][19]

Table 3: Summary of Efficacy Results from Phase III Trials
TrialIndicationPrimary EndpointResultQuantitative MetricsSource
PICTURE (NCT03996447)Central Nervous System (CNS)Non-inferiority of this compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg) for lesion visualization.Achieved for all visualization parameters and all readers (P < 0.0001).Enhancement percentage and lesion-to-background ratio were higher with this compound (P < 0.0001).[16][19][20]
PROMISE (NCT03986138)Body (Head/Neck, Thorax, Abdomen, Pelvis, MSK)Non-inferiority of this compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg) for lesion visualization.Achieved for all visualization parameters and all readers (P < 0.001).No significant difference in lesion-to-background ratio.[14][18]

Conclusion

The early-phase clinical development of this compound has successfully demonstrated its potential as a safe and effective macrocyclic GBCA. Its key distinguishing feature—a high T1 relaxivity—allows it to provide diagnostic image quality comparable to established agents but at half the conventional gadolinium dose.[6][7] Pharmacokinetic studies confirm a predictable profile of extracellular distribution and rapid renal excretion without metabolism.[4][10] The safety profile is favorable and consistent with that of other macrocyclic GBCAs, with most adverse events being mild and transient injection site reactions.[10][14] The robust efficacy demonstrated in the pivotal Phase III trials validates the promise shown in early development, supporting the clinical use of this compound as a means to reduce patient gadolinium exposure without compromising diagnostic confidence in MRI.[17][18]

References

Methodological & Application

Application Notes and Protocols for Gadopiclenol in Preclinical Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol, sold under brand names such as Vueway™ and Elucirem™, is a next-generation, high-relaxivity, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2][3] Its enhanced relaxivity allows for a reduced dose of gadolinium to be administered to subjects while maintaining or even improving image quality compared to standard GBCAs.[1][4] These characteristics make it a valuable tool for preclinical neuroimaging research, where high-resolution visualization of anatomical structures and pathological processes is critical.

This document provides detailed application notes and protocols for the administration of this compound in preclinical neuroimaging studies, compiled from available safety, pharmacokinetic, and efficacy data.

Mechanism of Action

This compound is a paramagnetic molecule that, when introduced into a magnetic field, develops a magnetic moment.[5] This moment alters the relaxation rates of nearby water protons, primarily shortening the spin-lattice (T1) and spin-spin (T2) relaxation times.[5] The shortening of T1 relaxation time leads to an increase in signal intensity, or brightness, of tissues where the agent has accumulated.[5][6] this compound is designed with a macrocyclic chelate for stable complexation of the gadolinium ion and circulates in the extracellular fluid.[7][8] It does not cross the intact blood-brain barrier, making it an effective agent for visualizing pathologies characterized by barrier disruption.[7]

cluster_mri MRI Scanner cluster_body Biological System Magnetic Field Magnetic Field This compound This compound (IV Injection) Magnetic Field->this compound induces magnetic moment in Water Protons Water Protons This compound->Water Protons alters relaxation rates Tissue Tissue Water Protons->Tissue located in Signal Enhancement Signal Enhancement Tissue->Signal Enhancement results in cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal Prep Animal Preparation (Anesthesia, Cannulation) Pre-contrast Scan Pre-contrast MRI Scan (e.g., T1-weighted) Animal Prep->Pre-contrast Scan Contrast Prep This compound Dose Calculation & Preparation Injection IV Bolus Injection of this compound Contrast Prep->Injection Pre-contrast Scan->Injection Post-contrast Scan Post-contrast MRI Scan (Dynamic or Static) Injection->Post-contrast Scan Image Processing Image Processing (Co-registration, Normalization) Post-contrast Scan->Image Processing ROI Analysis Region of Interest (ROI) Analysis Image Processing->ROI Analysis Data Quantification Data Quantification (Signal Enhancement, CNR) ROI Analysis->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadopiclenol, a high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA), in preclinical body Magnetic Resonance Imaging (MRI) studies in rats. The information is compiled from various preclinical investigations to guide researchers in designing and executing their imaging experiments.

Introduction

This compound is a next-generation GBCA characterized by its high relaxivity, which allows for effective contrast enhancement at lower doses compared to conventional GBCAs.[1][2][3] This attribute is particularly advantageous in preclinical research, as it can reduce the gadolinium dose administered to small animals like rats while maintaining or even improving image quality.[1][2] Preclinical studies in rats have demonstrated that this compound at a dose of 0.05 mmol/kg provides comparable or superior contrast enhancement to a 0.1 mmol/kg dose of other commonly used GBCAs such as gadobutrol, gadobenate, and gadoterate.[1][2]

Recommended Dosage and Administration

Based on preclinical evidence, the recommended dosage of this compound for body MRI studies in rats is 0.05 mmol/kg . This dosage has been shown to provide robust contrast enhancement for various applications, including tumor imaging.[1][2][3]

Administration Route: Intravenous (IV) injection is the standard route of administration for this compound in rats. The injection should be administered as a bolus to ensure rapid and uniform distribution of the contrast agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rats.

Table 1: Recommended Dosage and Comparative Dosages of Other GBCAs

Contrast AgentRecommended Dose in Rats (mmol/kg)Comparative Dose of Other GBCAs (mmol/kg)Reference
This compound0.050.1 (Gadobutrol, Gadobenate, Gadoterate)[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueNotesReference
Protein BindingNo significant bindingSimilar to other extracellular GBCAs[4][5]
EliminationPrimarily renal excretionTypical for extracellular GBCAs[6][7]
Safety MarginHighWell-tolerated in rats even at high doses[4][6][8]

Experimental Protocol: Body MRI in a Rat Tumor Model

This protocol outlines a typical workflow for a body MRI study in a rat tumor model using this compound.

4.1. Animal Preparation

  • Animal Model: Use an appropriate rat strain for your research question (e.g., Sprague-Dawley, Fischer). For tumor studies, this will involve the implantation of tumor cells at the desired anatomical location.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

  • Catheterization: Place a catheter in a suitable vein (e.g., tail vein) for the intravenous administration of this compound. Ensure the catheter is patent and secure.

  • Physiological Monitoring: Monitor the rat's vital signs (e.g., respiration, heart rate, temperature) throughout the experiment to ensure its well-being.

4.2. MRI Acquisition

  • Positioning: Place the anesthetized rat in a suitable animal holder and position it in the isocenter of the MRI scanner.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the region of interest. These images will serve as a baseline for comparison with post-contrast images.

  • Contrast Administration: Administer this compound intravenously at a dose of 0.05 mmol/kg as a bolus injection.

  • Post-contrast Imaging: Immediately following the injection, acquire a series of dynamic T1-weighted images to capture the enhancement pattern over time. Continue acquiring images for a duration relevant to the study's objectives (e.g., up to 30 minutes).[1][2]

4.3. Image Analysis

  • Region of Interest (ROI) Analysis: Draw ROIs on the pre- and post-contrast images to measure signal intensity changes in the tissue of interest (e.g., tumor, surrounding healthy tissue).

  • Contrast-to-Noise Ratio (CNR) Calculation: Calculate the CNR to quantify the level of contrast enhancement.

  • Pharmacokinetic Modeling (Optional): For more advanced analysis, dynamic contrast-enhanced (DCE)-MRI data can be fitted to pharmacokinetic models to estimate physiological parameters such as perfusion and permeability.

Visualizations

Experimental Workflow for Rat Body MRI with this compound

experimental_workflow cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Animal_Model Select/Prepare Rat Model Anesthesia Anesthetize Rat Animal_Model->Anesthesia Catheterization Place IV Catheter Anesthesia->Catheterization Monitoring Monitor Vital Signs Catheterization->Monitoring Positioning Position Rat in MRI Monitoring->Positioning Pre_Contrast Acquire Pre-contrast T1w Images Positioning->Pre_Contrast Injection Inject this compound (0.05 mmol/kg) Pre_Contrast->Injection Post_Contrast Acquire Post-contrast T1w Images Injection->Post_Contrast ROI_Analysis ROI Signal Intensity Analysis Post_Contrast->ROI_Analysis CNR_Calculation Calculate Contrast-to-Noise Ratio ROI_Analysis->CNR_Calculation PK_Modeling Pharmacokinetic Modeling (Optional) CNR_Calculation->PK_Modeling

Caption: Workflow for a typical preclinical rat body MRI study using this compound.

Logical Relationship of this compound Dosage and Efficacy

dosage_efficacy cluster_dose Dosage cluster_enhancement Contrast Enhancement cluster_outcome Outcome Gado_0_05 This compound 0.05 mmol/kg Comparable_Enhancement Comparable or Superior Contrast Enhancement Gado_0_05->Comparable_Enhancement Leads to Other_GBCA_0_1 Other GBCAs 0.1 mmol/kg Other_GBCA_0_1->Comparable_Enhancement Equivalent to Reduced_Gd_Dose Reduced Gadolinium Dose Comparable_Enhancement->Reduced_Gd_Dose High_Image_Quality Maintained/Improved Image Quality Comparable_Enhancement->High_Image_Quality

Caption: Relationship between this compound dosage and imaging efficacy.

References

Application Notes and Protocols for Optimal MRI Enhancement with Gadopiclenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Gadopiclenol (Elucirem™), a next-generation, high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA), and detail protocols for its use in magnetic resonance imaging (MRI) to achieve optimal contrast enhancement.

Introduction to this compound

This compound is a macrocyclic, non-ionic gadolinium-based contrast agent with significantly higher T1 relaxivity compared to conventional GBCAs.[1][2] This property allows for effective contrast enhancement at half the standard gadolinium dose, addressing concerns about gadolinium exposure in patients.[3][4][5] Clinical trials have demonstrated that this compound at a dose of 0.05 mmol/kg of body weight provides non-inferior to superior image quality compared to a 0.1 mmol/kg dose of other macrocyclic agents like Gadobutrol for various applications, including central nervous system (CNS) and body imaging.[6][7]

Key Properties of this compound:

  • High Relaxivity: The enhanced relaxivity of this compound is its defining feature, leading to a more pronounced T1 shortening effect at lower concentrations.

  • Macrocyclic Structure: The macrocyclic chelate provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium release compared to linear agents.

  • Reduced Gadolinium Dose: The recommended dose is 0.05 mmol/kg, which is half the dose of standard GBCAs, reducing the overall gadolinium load for the patient.[3][4][5]

  • Broad Indications: Approved for use in adult and pediatric patients (2 years of age and older) for MRI of the CNS (brain, spine, and associated tissues) and the body (head and neck, thorax, abdomen, pelvis, and musculoskeletal system).[4][6][8]

Experimental Protocols

Subject Preparation and Dosing

Inclusion Criteria (as per pivotal clinical trials):

  • Adult patients with known or highly suspected lesions with abnormal vascularity in the CNS or body.

  • For pediatric use, patients aged 2 years and older.

Exclusion Criteria (as per pivotal clinical trials):

  • History of hypersensitivity reaction to this compound or its components.

  • Severe renal impairment (eGFR < 30 mL/min/1.73 m²) should be carefully considered, and the use of GBCAs should be avoided unless the diagnostic information is essential and not available with non-contrast MRI.

Dosing:

  • The recommended dose of this compound is 0.1 mL/kg body weight , which is equivalent to 0.05 mmol/kg body weight .[9][10]

  • Administer as an intravenous bolus injection.

Administration Protocol

The administration of this compound should be performed by trained healthcare professionals with expertise in gadolinium-enhanced MRI procedures.

Workflow for this compound Administration:

This compound Administration Workflow cluster_pre_admin Pre-Administration cluster_admin Administration cluster_post_admin Post-Administration Patient_Screening Patient Screening (Renal function, allergies) Informed_Consent Obtain Informed Consent Patient_Screening->Informed_Consent Calculate_Dose Calculate Dose (0.1 mL/kg = 0.05 mmol/kg) Informed_Consent->Calculate_Dose Prepare_Injection Prepare Injection Calculate_Dose->Prepare_Injection IV_Access Establish Intravenous Access Prepare_Injection->IV_Access Administer_Bolus Administer Bolus Injection (Rate: ~2 mL/sec) IV_Access->Administer_Bolus Saline_Flush Follow with Saline Flush Administer_Bolus->Saline_Flush Start_MRI Commence Contrast-Enhanced MRI Scan Saline_Flush->Start_MRI Patient_Monitoring Monitor Patient for Adverse Reactions Start_MRI->Patient_Monitoring

Caption: Workflow for the preparation and administration of this compound.

Administration Steps:

  • Patient Screening: Screen all patients for a history of allergic reactions to contrast media and for renal impairment. For patients at risk for chronically reduced renal function (e.g., age > 60 years, hypertension, diabetes), an estimated glomerular filtration rate (eGFR) should be obtained.

  • Dosage Calculation: Calculate the patient-specific dose based on their body weight (0.1 mL/kg).

  • Injection Preparation: Aseptically draw the calculated volume of this compound into a syringe.

  • Administration: Administer the dose as an intravenous bolus injection at a recommended rate of approximately 2 mL/second. This can be done manually or with a power injector.[10]

  • Saline Flush: Following the injection, flush the intravenous line with a sterile 0.9% sodium chloride solution to ensure the complete administration of the contrast agent.

  • Imaging: Contrast-enhanced MRI can begin immediately after the administration of this compound.

MRI Sequence Parameters for Optimal Enhancement

The high relaxivity of this compound may allow for modifications to standard MRI protocols to optimize image quality. While specific, universally validated parameters for this compound are still emerging, the following tables provide recommended starting points for common T1-weighted sequences used in the pivotal clinical trials. These parameters should be adapted based on the MRI system (1.5T or 3T), patient characteristics, and the specific diagnostic question.

Central Nervous System (CNS) Imaging

The PICTURE clinical trial utilized 2D T1-weighted Spin-Echo (SE) or Turbo Spin-Echo (TSE) and 3D T1-weighted Gradient-Echo (GRE) sequences for brain imaging. For the spine, unenhanced T2-weighted TSE and T1-weighted SE/TSE sequences were performed, followed by contrast-enhanced axial and sagittal T1-weighted SE/TSE sequences.

Table 1: Suggested Starting MRI Parameters for CNS Imaging with this compound

Parameter2D T1-weighted SE/TSE (Brain/Spine)3D T1-weighted GRE (Brain)
Repetition Time (TR) 400 - 800 ms8 - 20 ms
Echo Time (TE) 10 - 20 ms3 - 6 ms
Flip Angle 90°8° - 15°
Slice Thickness 3 - 5 mm1 - 1.2 mm (isotropic)
Matrix 256 x 256 or higher256 x 256 or higher
Field of View (FOV) Adapted to anatomyAdapted to anatomy
Body Imaging

The PROMISE clinical trial evaluated this compound in various body regions, including the head and neck, thorax, abdomen, pelvis, and musculoskeletal system. T1-weighted sequences, particularly 3D GRE sequences (e.g., LAVA, VIBE, THRIVE), are commonly used for dynamic contrast-enhanced imaging in the body.

Table 2: Suggested Starting MRI Parameters for Body Imaging with this compound

Parameter3D T1-weighted GRE (e.g., for Liver, Breast, Pelvis)
Repetition Time (TR) 3 - 6 ms
Echo Time (TE) 1.5 - 3 ms
Flip Angle 10° - 15°
Slice Thickness 2 - 4 mm
Matrix Adapted for resolution and coverage
Acquisition Pre-contrast and multiple post-contrast dynamic phases (e.g., arterial, portal venous, delayed)

Considerations for Protocol Optimization with High-Relaxivity Agents:

The high relaxivity of this compound means that a strong T1-shortening effect is achieved at a lower concentration. This may allow for:

  • Shorter TRs or lower flip angles in GRE sequences while maintaining sufficient T1 weighting, potentially reducing scan time or specific absorption rate (SAR).

  • Improved vessel conspicuity in MR angiography at the reduced dose.

  • Enhanced lesion-to-background contrast, which was observed in clinical trials.

Data Presentation and Analysis

Quantitative analysis of enhancement can provide objective measures of this compound's performance. Key metrics used in clinical studies include:

  • Contrast-to-Noise Ratio (CNR): A measure of the image quality and the ability to distinguish a lesion from its background.

  • Enhancement Percentage (%E): The percentage increase in signal intensity of a lesion after contrast administration compared to the pre-contrast signal.

  • Lesion-to-Background Ratio (LBR): The ratio of the signal intensity of the enhanced lesion to that of the surrounding normal tissue.

Logical Relationship of Key Study Endpoints:

Evaluation of this compound Efficacy cluster_input Inputs cluster_output Image Acquisition cluster_analysis Analysis cluster_outcome Outcome Gadopiclenol_Dose This compound (0.05 mmol/kg) Post_Contrast_Images Post-Contrast Images Gadopiclenol_Dose->Post_Contrast_Images MRI_Sequences Optimized T1-weighted MRI Sequences Pre_Contrast_Images Pre-Contrast Images MRI_Sequences->Pre_Contrast_Images MRI_Sequences->Post_Contrast_Images Qualitative_Assessment Qualitative Assessment (Border delineation, Internal morphology, Contrast enhancement) Pre_Contrast_Images->Qualitative_Assessment Quantitative_Assessment Quantitative Assessment (CNR, %E, LBR) Pre_Contrast_Images->Quantitative_Assessment Post_Contrast_Images->Qualitative_Assessment Post_Contrast_Images->Quantitative_Assessment Diagnostic_Efficacy Demonstration of Diagnostic Efficacy Qualitative_Assessment->Diagnostic_Efficacy Quantitative_Assessment->Diagnostic_Efficacy

Caption: Logical flow from this compound administration to the determination of diagnostic efficacy.

Safety Considerations

  • Nephrogenic Systemic Fibrosis (NSF): GBCAs increase the risk of NSF in patients with impaired elimination of the drugs. The risk is highest in patients with chronic, severe kidney disease or acute kidney injury. It is crucial to screen patients for renal dysfunction before administration.

  • Hypersensitivity Reactions: Serious hypersensitivity reactions can occur. Facilities should be equipped to manage such events, and patients should be monitored following injection.

  • Gadolinium Retention: Trace amounts of gadolinium may be retained in the body, including the brain, for months to years after administration. The clinical significance of this is unknown. The use of a lower dose of gadolinium with this compound is a key advantage in this context.

Conclusion

This compound represents a significant advancement in MRI contrast agents, offering high efficacy at a reduced gadolinium dose. The provided protocols and sequence parameter suggestions serve as a starting point for researchers and clinicians to harness the benefits of this high-relaxivity agent. Optimization of MRI protocols on a per-site and per-patient basis is encouraged to achieve the best possible diagnostic outcomes.

References

Application of Gadopiclenol in a Brain Glioma Rat Model: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gadopiclenol, a high-relaxivity gadolinium-based contrast agent (GBCA), in a preclinical brain glioma rat model. The information detailed below, including experimental protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of novel therapeutics for brain tumors.

Introduction

This compound is a next-generation, macrocyclic GBCA with high relaxivity, allowing for enhanced magnetic resonance imaging (MRI) at lower gadolinium doses compared to conventional contrast agents.[1][2] In preclinical oncology research, particularly in rodent models of brain glioma, this compound offers the potential for improved tumor visualization, delineation of tumor margins, and assessment of vascularity.[3][4] This document outlines the protocols for establishing a C6 glioma rat model and the subsequent application of this compound for contrast-enhanced MRI (CE-MRI).

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies utilizing this compound in a C6 glioma rat model.

Table 1: Contrast-to-Noise Ratio (CNR) Comparison

Contrast AgentDose (mmol/kg)Mean CNR vs. Contralateral Brain TissueReference
This compound0.05Comparable to Gadobutrol, Gadobenate, and Gadoterate at 0.1 mmol/kg[3]
This compound0.1~2-fold higher than Gadobutrol, Gadoterate, and Gadobenate at 0.1 mmol/kg[3]
Gadobenate Dimeglumine0.1-[3]
Gadobutrol0.1-[3]
Gadoterate Meglumine0.1-[3]

Table 2: Qualitative Assessment of Tumor Visualization

Contrast AgentDose (mmol/kg)Contrast EnhancementBorder DelineationVisualization of Tumor MorphologyReference
This compound0.05Good to ExcellentGood to ExcellentGood to Excellent[2]
This compound≥ 0.05Superior to other GBCAs at 0.1 mmol/kgSuperior to other GBCAs at 0.1 mmol/kgSuperior to other GBCAs at 0.1 mmol/kg[2]
Reference GBCAs*0.1GoodGoodGood[2]

*Reference GBCAs include gadoterate meglumine, gadobutrol, and gadobenate dimeglumine.[2]

Experimental Protocols

C6 Glioma Rat Model Establishment

This protocol details the stereotactic implantation of C6 glioma cells into the rat brain to establish a robust and reproducible brain tumor model.[5][6]

Materials:

  • C6 glioma cell line[7][8]

  • Cell culture medium (e.g., DMEM with 10% FBS)[5]

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Adult male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, forceps, drill)

  • Bone wax

  • Sutures or wound clips

Procedure:

  • Cell Preparation: Culture C6 glioma cells to 80-90% confluency. On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^5 cells/µL.[6] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the rat and securely fix its head in the stereotactic frame. Shave the surgical area and sterilize it with an appropriate antiseptic solution.

  • Surgical Procedure:

    • Make a midline scalp incision to expose the skull.

    • Using a dental drill, create a small burr hole at the desired stereotactic coordinates for the striatum (e.g., 0.5 mm anterior, 3.0 mm lateral to the bregma, and 4.5 mm deep from the dural surface).[5]

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject 5-10 µL of the C6 cell suspension over 5-10 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly retract it.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Tumor growth can be monitored by MRI starting from day 7 post-implantation.

Contrast-Enhanced MRI with this compound

This protocol describes the procedure for acquiring contrast-enhanced MR images of the glioma-bearing rat brain using this compound.

Materials:

  • MRI scanner (e.g., 2.35T or higher)[4]

  • Anesthesia system (isoflurane)

  • Animal monitoring system (respiration, temperature)

  • This compound solution

  • Catheter for intravenous injection (e.g., tail vein)

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane and place it on the MRI scanner bed. Maintain anesthesia throughout the imaging session. Monitor the animal's vital signs.

  • Pre-contrast Imaging: Acquire T1-weighted (T1w) and T2-weighted (T2w) images of the brain before the administration of the contrast agent. A typical T1w spin-echo sequence might have the following parameters: repetition time (TR) = 500 ms, echo time (TE) = 10 ms.[4]

  • This compound Administration: Administer this compound intravenously via a tail vein catheter at the desired dose (e.g., 0.05 mmol/kg or 0.1 mmol/kg).[3] Flush the catheter with saline.

  • Post-contrast Imaging: Immediately following the injection, acquire a series of dynamic T1-weighted images to observe the contrast enhancement pattern. A static T1-weighted scan should be performed approximately 5 minutes post-injection for optimal tumor enhancement.[3][9]

  • Image Analysis:

    • Qualitative Assessment: Visually inspect the pre- and post-contrast images to evaluate tumor enhancement, border delineation, and internal morphology.

    • Quantitative Analysis: Draw regions of interest (ROIs) on the tumor and a contralateral normal brain region to calculate the Contrast-to-Noise Ratio (CNR) using the formula: CNR = (SI_tumor - SI_brain) / SD_noise, where SI is the signal intensity and SD is the standard deviation of the noise.

Visualizations

Experimental Workflow

G cluster_model C6 Glioma Rat Model Establishment cluster_mri Contrast-Enhanced MRI with this compound cell_culture C6 Cell Culture harvest Cell Harvest & Resuspension cell_culture->harvest surgery Stereotactic Implantation harvest->surgery recovery Post-operative Care surgery->recovery pre_mri Pre-contrast MRI recovery->pre_mri Tumor Growth (7-14 days) injection This compound Injection pre_mri->injection post_mri Post-contrast MRI injection->post_mri analysis Image Analysis post_mri->analysis

Caption: Experimental workflow for the application of this compound in a C6 glioma rat model.

Key Signaling Pathways in Glioma

G cluster_rtk Receptor Tyrosine Kinases (RTKs) cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/MEK/MAPK Pathway cluster_downstream Downstream Effects EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified diagram of key signaling pathways implicated in glioma pathogenesis.

Mechanism of this compound Enhancement

G cluster_process MRI Contrast Enhancement cluster_tumor Glioma Microenvironment Injection IV Injection of This compound Distribution Distribution in Extracellular Space Injection->Distribution T1_Shortening Shortens T1 Relaxation Time of Water Protons Distribution->T1_Shortening Signal_Increase Increased Signal Intensity on T1w Images T1_Shortening->Signal_Increase Enhancement Tumor Enhancement Signal_Increase->Enhancement BBB Disrupted Blood-Brain Barrier (BBB) BBB->Distribution Leakage into Tumor Interstitium Vascularity Increased Vascularity Vascularity->Distribution Higher Local Concentration

Caption: Logical flow of this compound's mechanism of action in enhancing glioma visibility in MRI.

References

Application Notes and Protocols for Gadopiclenol-Enhanced Magnetic Resonance Angiography in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Gadopiclenol, a high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA), in magnetic resonance angiography (MRA) studies involving animal models. The enhanced relaxivity of this compound allows for a reduced gadolinium dose compared to conventional GBCAs while maintaining or improving image quality, a crucial consideration for preclinical research.[1][2][3][4]

Introduction to this compound for MRA

This compound is a next-generation, macrocyclic, non-ionic GBCA with significantly higher T1 relaxivity compared to other commercially available agents.[5][6] This property enables comparable or superior contrast enhancement at approximately half the standard gadolinium dose, which is typically 0.05 mmol/kg body weight.[1][7][8] Its pharmacokinetic profile is similar to other extracellular GBCAs, characterized by distribution in the extracellular fluid and elimination via the kidneys without metabolism.[6] Preclinical studies have demonstrated its safety and tolerability in a variety of animal species, including mice, rats, rabbits, dogs, and pigs.[5][9][10]

The primary application of this compound in MRA is to enhance the signal intensity of blood vessels, thereby improving the visualization of vascular structures and abnormalities. This is particularly valuable in preclinical models for studying cardiovascular diseases, tumor angiogenesis, and other pathologies with vascular involvement.

Key Advantages in Animal Models

  • Dose Reduction: Achieve high-quality angiograms with a lower gadolinium dose, minimizing potential long-term gadolinium retention and physiological burden on the animal.[2][4]

  • Enhanced Signal: The high relaxivity of this compound can lead to superior signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in vascular structures compared to conventional agents at standard doses.[3][11]

  • Improved Lesion Detection: Enhanced contrast can improve the detection and delineation of small or subtle vascular abnormalities and tumor vascularity.[12][13][14]

  • High Stability: As a macrocyclic agent, this compound exhibits high kinetic inertness, reducing the risk of gadolinium release in vivo.[6][15]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, comparing the performance of this compound with other GBCAs in MRA applications.

Table 1: Comparison of Signal Enhancement in Rabbit Aorta at 4.7T [3]

Contrast AgentDose (mmol Gd/kg)Mean ΔSNR vs. Pre-contrast% Change vs. Gadoterate Meglumine (0.1 mmol/kg)
This compound0.025Not specified+15%
This compound0.05Not specified+63%
This compound0.075Not specified+78%
This compound0.1Not specified+72%
Gadoterate Meglumine0.1Baseline0%

Table 2: Comparison of Signal Enhancement in Pig Aorta at 3T [1][3]

Contrast AgentDose (mmol Gd/kg)Mean MIP SNR% Change vs. Gadoterate Meglumine
This compound0.05Not specified+22%
Gadoterate Meglumine0.1Baseline0%

Table 3: Comparison of Contrast-to-Noise Ratio (CNR) in a Rat Brain Tumor Model [14]

Contrast AgentDose (mmol Gd/kg)Mean ΔCNRComparison to Conventional GBCAs at 0.1 mmol/kg
This compound0.05Not specifiedSimilar
This compound0.1Not specified~2-fold higher
Gadoterate Meglumine0.1Baseline-
Gadobutrol0.1Baseline-
Gadobenate Dimeglumine0.1Baseline-

Table 4: Comparison of CNR in a Mouse Brain Metastases Model [13]

Contrast AgentDose (mmol/kg)CNR vs. Gadobenate (0.1 mmol/kg)
This compound0.082.3 times higher
This compound0.13.3 times higher
Gadobenate Dimeglumine0.1Baseline

Experimental Protocols

The following are generalized protocols for performing this compound-enhanced MRA in common animal models. These should be adapted based on the specific research question, animal model, and available MRI hardware.

General Animal Preparation
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to imaging.

  • Fasting: Fast the animal for 4-6 hours prior to anesthesia to prevent aspiration, while allowing free access to water.

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation, injectable anesthetics). The choice of anesthesia should minimize physiological disruption.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein in rodents, ear vein in rabbits) for intravenous administration of this compound. Ensure the catheter is patent and flushed with saline.

  • Physiological Monitoring: Throughout the imaging session, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating pad or circulating warm water blanket.

This compound Administration
  • Dosage Calculation: The recommended dose of this compound is 0.05 mmol/kg of body weight.[7][8]

  • Preparation: this compound is typically supplied at a concentration of 0.5 mmol/mL.[8] Visually inspect the solution for particulate matter or discoloration before use.[8]

  • Administration: Administer the calculated dose as an intravenous bolus injection. The injection rate can be approximately 2 mL/sec.[7]

  • Saline Flush: Immediately following the contrast agent injection, flush the catheter with a small volume of sterile 0.9% sodium chloride solution to ensure complete delivery of the agent.[7]

MRA Imaging Protocol (Example for Rodents)

This protocol is a general guideline and should be optimized for the specific scanner and application.

  • Animal Positioning: Place the anesthetized and catheterized animal in a suitable RF coil, ensuring the region of interest is centered.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images to serve as a baseline.

  • Contrast-Enhanced MRA Sequence:

    • Sequence Type: A 3D spoiled gradient-echo (GRE) sequence is commonly used for first-pass MRA.

    • Timing: Begin the MRA sequence immediately after the bolus injection of this compound to capture the arterial first pass.

    • Typical Parameters (3T Scanner):

      • Repetition Time (TR): 3-5 ms

      • Echo Time (TE): 1-2 ms

      • Flip Angle: 20-30 degrees

      • Field of View (FOV): Adjusted to the animal size

      • Matrix Size: High resolution (e.g., 256x256 or higher)

      • Slice Thickness: 0.5 - 1.0 mm

  • Post-contrast Imaging: Additional post-contrast T1-weighted sequences can be acquired to assess tissue enhancement and vascular permeability.

Data Analysis

  • Image Reconstruction: Reconstruct the 3D MRA data using a maximum intensity projection (MIP) algorithm for visualization of the vasculature.

  • Quantitative Analysis:

    • Signal-to-Noise Ratio (SNR): Measure the mean signal intensity within a region of interest (ROI) placed in the vessel of interest and divide by the standard deviation of the signal in a background region (e.g., adjacent muscle tissue).

    • Contrast-to-Noise Ratio (CNR): Calculate the difference in SNR between the vessel of interest and a reference tissue (e.g., muscle) and divide by the standard deviation of the background noise.

    • Vessel Dimensions: Measure vessel diameter and assess for stenosis or other abnormalities.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of this compound-enhanced MRA.

Fig. 1: Experimental workflow for this compound-enhanced MRA in animal models.

Gadopiclenol_Mechanism_of_Action cluster_process Mechanism of T1 Contrast Enhancement This compound This compound in Bloodstream Interaction Dipole-Dipole Interaction This compound->Interaction Water Surrounding Water Protons (in blood) Water->Interaction Relaxation Accelerated T1 Relaxation Interaction->Relaxation Signal Increased MR Signal Intensity Relaxation->Signal

Fig. 2: Simplified mechanism of action for this compound in MRA.

Safety Considerations

This compound has been shown to be well-tolerated in various animal species in preclinical studies.[5][9][10] However, as with all GBCAs, it is important to adhere to recommended dosages. Although the risk is low with macrocyclic agents, perivenous administration should be avoided.[5] For patients, including animals, with renal impairment, the risk of nephrogenic systemic fibrosis (NSF) should be considered, although no cases have been reported with this compound in clinical trials.[8] It is advisable to screen animals for renal dysfunction if there is a clinical concern.[7]

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal care and use. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Gadopiclenol in Central Nervous System (CNS) Lesion Visualization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) designed for contrast-enhanced Magnetic Resonance Imaging (MRI).[1][2][3] Its distinguishing feature is a high T1 relaxivity, approximately two to three times greater than that of other approved GBCAs.[4][5] This property allows for effective visualization and characterization of lesions with abnormal vascularity in the central nervous system (CNS) at half the standard gadolinium dose, addressing concerns about gadolinium retention in the body without compromising diagnostic quality.[1][6] Approved by the U.S. Food and Drug Administration (FDA) and other regulatory bodies, this compound is indicated for use in adult and pediatric patients (aged 2 years and older) for MRI of the CNS, including the brain, spine, and associated tissues.[1][3][4]

Physicochemical and Pharmacokinetic Properties

This compound's structure, based on a pyclen macrocycle, provides high kinetic stability and a high dissociation half-life, which minimizes the release of free gadolinium ions.[1][7] It is an extracellular agent that is excreted unchanged by the kidneys.[2][8] Its high relaxivity is a result of an optimized chemical structure that enhances its interaction with water molecules.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Structure Macrocyclic, non-ionic Gd chelate[1][2]
Recommended Dose 0.05 mmol/kg body weight[2][4]
T1 Relaxivity (r1) in human serum (37°C) 12.8 mM⁻¹s⁻¹ at 1.41 T/1.5 T[2][7]
11.6 mM⁻¹s⁻¹ at 3 T[2][7]
Dissociation Half-life (acidic conditions) 20 ± 3 days[7][9]
Protein Binding None[7][9]
Excretion 100% Renal[2][8]

Mechanism of Action

This compound is a paramagnetic agent.[3][10] When administered intravenously, it distributes within the extracellular space.[1] In the strong magnetic field of an MRI scanner, the gadolinium ion (Gd³⁺) in this compound creates a large local magnetic field. This field enhances the relaxation rate of adjacent water protons, primarily by shortening their T1 relaxation time.[8][10] Tissues with abnormal vascularity, such as tumors or areas of inflammation where the blood-brain barrier is disrupted, accumulate the contrast agent. The resulting accelerated T1 relaxation leads to a significant increase in signal intensity on T1-weighted images, improving the contrast between the lesion and surrounding healthy tissue and thereby enhancing its detection and visualization.[1][3]

G Mechanism of Action of this compound cluster_0 Systemic Administration cluster_1 MRI Environment cluster_2 Signal Enhancement A IV Injection of This compound (0.05 mmol/kg) B Distribution in Extracellular Space A->B C Patient in Strong Magnetic Field (B0) B->C Patient undergoes MRI D This compound's Gd³⁺ ion aligns with B0 C->D E Interaction with local water protons (H⁺) D->E F Accelerated T1 Relaxation (Shortened T1 time) E->F Paramagnetic Effect G Increased Signal Intensity on T1-weighted images F->G H Enhanced Contrast of CNS Lesion G->H

This compound's paramagnetic effect on water protons to enhance MRI signal.

Efficacy in CNS Lesion Visualization: The PICTURE Trial

The pivotal Phase III PICTURE trial was a multicenter, international, randomized, double-blind, crossover study that established the efficacy and safety of this compound for CNS imaging.[11][12] The study demonstrated that this compound at half the standard dose (0.05 mmol/kg) is non-inferior to the full standard dose of gadobutrol (0.1 mmol/kg) for the visualization of CNS lesions.[6][13]

Table 2: Summary of PICTURE Trial Quantitative Efficacy Results
ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)OutcomeReference
Lesion Visualization Non-inferior to GadobutrolStandard ComparatorAchieved for all 3 co-primary criteria (border delineation, internal morphology, contrast enhancement) for all readers (p<0.0001)[6][11][12]
Percent of Contrast Enhancement SuperiorLowerStatistically significant for all readers (p<0.0001)[6][13]
Lesion-to-Background Ratio SuperiorLowerStatistically significant for all readers (p<0.0001)[6][13]
Contrast-to-Noise Ratio SuperiorLowerStatistically significant for 2 of 3 readers (p<0.01)[6][13]
Overall Diagnostic Preference PreferredLess PreferredMajority preference for this compound images by all 3 readers (p<0.001)[6][13]

Safety and Tolerability Profile

Clinical trial data indicates that this compound has a favorable safety profile.[4][14] The type and severity of adverse events (AEs) are similar to those of other GBCAs.[6]

Table 3: Safety Profile from the PICTURE Trial
ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)Reference
Patients with any AE 14.6%17.6%[12][13]
Patients with drug-related AEs 4.9%6.9%[6][12][13]
Common Drug-Related AEs Injection site reactions (e.g., pain, coldness)Injection site reactions[12][13]
Serious Drug-Related AEs None reportedNone reported[12][13]

Preclinical studies in various animal species also support the safety of this compound, demonstrating high safety margins between the diagnostic dose in humans and doses showing adverse effects in animals.[4][15]

Experimental Protocols

The following is a generalized protocol based on the methodology of the PICTURE Phase III clinical trial for evaluating this compound in patients with CNS lesions.[11][12][16]

Protocol: Comparative Evaluation of this compound for CNS Lesion Visualization

1. Study Design:

  • Type: Multicenter, double-blind, randomized, intra-individual crossover comparison.[12]

  • Objective: To demonstrate non-inferiority of this compound (0.05 mmol/kg) compared to gadobutrol (0.1 mmol/kg) for lesion visualization.[12][13]

  • Patient Population: Adult patients with known or highly suspected CNS lesions.[11]

2. Patient Enrollment and Randomization:

  • Inclusion Criteria: Adult patients scheduled for a routine contrast-enhanced MRI of the CNS with known or suspected lesions featuring blood-brain barrier disruption.[16]

  • Exclusion Criteria: Standard contraindications to MRI or GBCAs (e.g., severe renal impairment, history of severe allergic reaction to a GBCA).

  • Randomization: Patients are randomized into one of two arms to determine the order of contrast agent administration.[11]

3. Imaging Procedure:

  • Two MRI Sessions: Each patient undergoes two separate MRI examinations with an interval of 2 to 14 days.[12]

  • Session 1:

    • Perform unenhanced MRI sequences of the target CNS region.

    • Administer the first assigned contrast agent (either 0.05 mmol/kg this compound or 0.1 mmol/kg gadobutrol) as an intravenous bolus injection.

    • Acquire post-contrast T1-weighted images.

  • Session 2 (Crossover):

    • Perform unenhanced MRI sequences.

    • Administer the second contrast agent (the one not used in Session 1).

    • Acquire post-contrast T1-weighted images using identical imaging parameters as in Session 1.

4. Image Evaluation:

  • Blinded Reading: All images (unenhanced and contrast-enhanced sets from both sessions) are anonymized and presented to a panel of independent, blinded readers (radiologists).[11]

  • Primary Endpoint Assessment: Readers evaluate lesion visualization based on three criteria for up to three representative lesions per patient, using a 4-point scale (1=poor/none to 4=excellent).[16][17]

    • Border Delineation

    • Internal Morphology

    • Degree of Contrast Enhancement

  • Secondary Endpoint Assessment:

    • Qualitative: Overall diagnostic preference for the image set from one session over the other.[12]

    • Quantitative: Measurement of lesion-to-background ratio (LBR), contrast-to-noise ratio (CNR), and percentage of contrast enhancement.[11]

5. Safety Monitoring:

  • Monitor all patients for adverse events (AEs) during and after each contrast agent administration.

  • Record the incidence, nature, and severity of all AEs.

G PICTURE Clinical Trial Workflow cluster_arm1 Arm 1 cluster_arm2 Arm 2 start Patient Enrollment (N=256 with CNS lesions) rand Randomization (1:1) start->rand mri1_a MRI 1: Unenhanced Scan + This compound (0.05 mmol/kg) rand->mri1_a Group A mri1_b MRI 1: Unenhanced Scan + Gadobutrol (0.1 mmol/kg) rand->mri1_b Group B wash_a Washout Period (2-14 days) mri1_a->wash_a mri2_a MRI 2: Unenhanced Scan + Gadobutrol (0.1 mmol/kg) wash_a->mri2_a read Blinded Image Evaluation by 3 Independent Readers mri2_a->read wash_b Washout Period (2-14 days) mri1_b->wash_b mri2_b MRI 2: Unenhanced Scan + This compound (0.05 mmol/kg) wash_b->mri2_b mri2_b->read end Data Analysis: Efficacy & Safety Endpoints read->end

Crossover study design of the Phase III PICTURE trial.

Conclusion and Future Directions

This compound represents a significant advancement in MRI contrast agents. Its high relaxivity allows for a 50% reduction in the administered gadolinium dose for CNS lesion visualization, achieving non-inferior, and in some metrics superior, diagnostic image quality compared to full-dose standard macrocyclic agents like gadobutrol.[11][13] The favorable safety profile further supports its clinical use.[6] This dose reduction is a critical step in minimizing potential long-term risks associated with gadolinium exposure.[4][12] Future research may continue to explore the applications of high-relaxivity agents in other body regions and patient populations, as well as their potential role in quantitative MRI techniques.

G This compound's Dose-Efficacy Relationship relax High T1 Relaxivity (Optimized Molecular Structure) dose Lower Gadolinium Dose (0.05 mmol/kg) relax->dose Allows for efficacy Equivalent or Superior Diagnostic Efficacy dose->efficacy Provides safety Reduced Patient Gadolinium Exposure dose->safety Leads to benefit Favorable Benefit-Risk Profile for CNS Imaging efficacy->benefit safety->benefit

High relaxivity enables a lower dose for optimal diagnostic benefit.

References

Application Notes and Protocols: Standard Operating Procedure for the Handling and Use of Gadopiclenol Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Gadopiclenol is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1] It is characterized by its high relaxivity and kinetic stability, which allows for a reduced dose of gadolinium administration compared to other GBCAs while maintaining diagnostic efficacy.[2][3] This document provides detailed protocols for the proper handling, dilution, and quality control of commercially available this compound solutions (e.g., Elucirem™, Vueway™) for research and drug development purposes.

2. Product Information and Storage

Commercially available this compound is typically formulated as a 0.5 mmol/mL solution for injection.[4]

Parameter Specification Reference
Concentration0.5 mmol/mL[4]
AppearanceClear, colorless to yellow solution[5]
StorageStore at room temperature. If solidified due to cold, allow to return to room temperature before use.[5]

3. Experimental Protocols

3.1. Visual Inspection and Handling of this compound Solution

This protocol outlines the steps for the initial handling and visual inspection of the commercially available this compound solution prior to use in experimental settings.

Materials:

  • This compound solution (e.g., Elucirem™, Vueway™) single-dose vial or pre-filled syringe

  • Sterile disposable syringe and needle

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Visually inspect the this compound solution for any particulate matter or discoloration before use. Do not use the solution if particulates are present or if the container appears damaged.[4]

  • If the solution has been exposed to cold and solidified, allow the vial to reach room temperature to ensure it has returned to a clear solution.[5]

  • Using aseptic technique, puncture the rubber stopper of the vial only once with a sterile disposable syringe to withdraw the required volume of the solution.[5]

  • The solution should be used immediately after withdrawal. Dispose of any unused solution.[5]

  • Do not mix this compound with other medications or solutions due to the potential for chemical incompatibility.[4][5]

3.2. Protocol for In Vitro Stability Assessment in Human Serum

This protocol describes a method to assess the stability of this compound in human serum by monitoring the release of free gadolinium (Gd³⁺).

Materials:

  • This compound solution

  • Human serum

  • Incubator at 37°C

  • Method for quantifying free Gd³⁺ (e.g., inductively coupled plasma mass spectrometry - ICP-MS, or a colorimetric method with Arsenazo III)[6]

Procedure:

  • Spike human serum with this compound to a final concentration of 0.1 mM.[7]

  • Incubate the spiked serum samples at 37°C.[6][8]

  • At predetermined time points (e.g., 0, 24, 48, 96, 192, and 288 hours), withdraw aliquots of the serum.[6]

  • Quantify the concentration of free Gd³⁺ in each aliquot. The release of Gd³⁺ from this compound in human serum at 37°C has been shown to be below the lower limit of quantification of 0.1 μM after 12 days.[8][9]

3.3. Protocol for Assessing Kinetic Inertness in Acidic Conditions

This protocol outlines a method to evaluate the kinetic inertness of this compound by measuring its dissociation half-life in a highly acidic environment.

Materials:

  • This compound solution

  • Aqueous hydrochloric acid (HCl), pH 1.2

  • Water bath or incubator at 37°C

  • Method for quantifying free Gd³⁺ (e.g., colorimetry with Arsenazo III)[6]

Procedure:

  • Prepare a solution of this compound at a concentration of 8 μM in aqueous hydrochloric acid (pH 1.2).[6]

  • Store the solution at 37°C.[6]

  • At various time points, withdraw aliquots of the solution.

  • Mix the aliquot with a solution of Arsenazo III to quantify the amount of free Gd³⁺ released.[6]

  • The dissociation half-life of this compound under these conditions is approximately 20 ± 3 days.[2]

4. Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and properties of this compound.

Table 1: Stability of this compound under Different Conditions

Condition Parameter Value Reference
Human Serum (37°C)Gd³⁺ Release (after 12 days)< 0.1 μM (Below Limit of Quantification)[6][8][9]
Acidic (pH 1.2, 37°C)Dissociation Half-Life (t₁/₂)20 ± 3 days[2][6]
Thermodynamic StabilityLog KTherm18.7[2]

Table 2: Relaxivity of this compound in Human Plasma at 37°C

Magnetic Field Strength r1 Relaxivity (mM⁻¹s⁻¹) Reference
1.5 T12.8[2]
3 T11.6[2]

5. Diagrams

GADOPICLENOL_HANDLING_WORKFLOW cluster_prep Preparation and Inspection cluster_use Experimental Use cluster_qc Quality Control (Optional) cluster_disposal Disposal start Start: Obtain this compound Solution inspect Visually Inspect for Particulates and Discoloration start->inspect temp_check Check for Solidification (if exposed to cold) inspect->temp_check warm Warm to Room Temperature temp_check->warm Solidified aseptic_withdrawal Aseptically Withdraw Required Volume temp_check->aseptic_withdrawal Clear warm->aseptic_withdrawal use_immediately Use Solution Immediately aseptic_withdrawal->use_immediately no_mix Do Not Mix with Other Solutions use_immediately->no_mix stability_test Perform Stability Testing (e.g., in serum) no_mix->stability_test dispose Dispose of Unused Solution no_mix->dispose relaxivity_test Measure Relaxivity stability_test->relaxivity_test relaxivity_test->dispose end End dispose->end

Caption: Workflow for Handling and Use of this compound Solution.

References

Application Notes and Protocols: In Vivo Imaging with Gadopiclenol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI).[1][2] Its distinguishing feature is a significantly higher T1 relaxivity compared to other commercially available GBCAs, which allows for effective contrast enhancement at lower doses.[3][4][5] This attribute is particularly advantageous in oncology research, where enhanced visualization of tumor vasculature, morphology, and the blood-brain barrier integrity is crucial for tumor detection, characterization, and monitoring treatment response.[6][7] These application notes provide a detailed protocol for the in vivo use of this compound in a preclinical oncology research setting.

Mechanism of Action

This compound is a paramagnetic agent that, when introduced into a magnetic field, develops a magnetic moment.[1][2] This magnetic moment alters the relaxation rates of surrounding water protons, primarily shortening the T1 relaxation time.[1][2] Tissues where this compound accumulates, such as tumors with abnormal vascularity, will therefore appear brighter on T1-weighted MRI images, enhancing their contrast against surrounding healthy tissue.[1] this compound's high relaxivity stems from its molecular structure, which allows for two inner-sphere water molecules to be close to the gadolinium ion, doubling the paramagnetic effect compared to conventional GBCAs with only one water molecule position.[4][8]

Key Physicochemical and Pharmacokinetic Properties

A summary of key quantitative data for this compound is presented in the tables below, offering a comparison with other common GBCAs.

Table 1: Physicochemical Properties of this compound

PropertyThis compoundGadobutrolGadoterate MeglumineGadobenate Dimeglumine
Molecular Structure MacrocyclicMacrocyclicMacrocyclicLinear
Ionicity Non-ionicNon-ionicIonicIonic
T1 Relaxivity (r1) in human serum at 3T, 37°C (mM⁻¹s⁻¹) 11.6[3][4]~5.0~3.6~6.3
Dissociation Half-life (acidic conditions) 20 ± 3 days[3]18 hours[3]4 ± 0.5 days[3]< 5 seconds

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Recommended Dose 0.05 mmol/kg body weight[9][10][11]
Administration Intravenous bolus injection[9][10]
Distribution Extracellular fluid[3]
Protein Binding None[3]
Metabolism Not metabolized[10]
Elimination Half-life (t1/2) 1.5 - 2.0 hours (in normal renal function)[10][12]
Excretion >98% excreted unchanged in urine within 48 hours[1][10][11]

Preclinical In Vivo Imaging Protocol: Rodent Tumor Model

This protocol provides a generalized framework for using this compound in preclinical oncology research involving rodent models. Specific parameters may need to be optimized based on the tumor model, imaging system, and research question.

I. Animal Preparation
  • Animal Model: Utilize a relevant tumor model (e.g., subcutaneous xenograft, orthotopic, or metastatic model).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad or circulating warm water.

  • Catheterization: Place a catheter in the tail vein for intravenous administration of this compound.

  • Positioning: Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil's field of view.

II. Imaging Equipment and Sequences
  • MRI System: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is recommended for optimal signal-to-noise ratio (SNR) and spatial resolution.

  • Imaging Coil: Use a volume or surface coil appropriate for the size of the animal and the region of interest.

  • Imaging Sequences:

    • Pre-contrast: Acquire T1-weighted and T2-weighted anatomical images before contrast administration.

      • T1-weighted sequence (e.g., Spin Echo or Gradient Echo): To visualize baseline tissue contrast.

      • T2-weighted sequence (e.g., Turbo Spin Echo): To delineate tumor boundaries and identify edema.

    • Post-contrast: Acquire dynamic contrast-enhanced (DCE-MRI) or static T1-weighted images immediately following this compound injection.

      • Dynamic T1-weighted sequence (e.g., Fast Gradient Echo): Acquire a series of images over time (e.g., every 30-60 seconds for 15-30 minutes) to assess vascular kinetics.

      • Static T1-weighted sequence: Acquire high-resolution images at a peak enhancement time point (typically 5-15 minutes post-injection).

III. This compound Administration
  • Dosage Calculation: The recommended preclinical dose often mirrors the clinical dose of 0.05 mmol/kg, though dose-ranging studies from 0.025 to 0.2 mmol/kg have been performed in animal models.[6]

  • Preparation: Dilute the this compound solution with sterile saline to a suitable volume for injection (e.g., 100-200 µL for a mouse).

  • Injection: Administer the calculated dose as an intravenous bolus via the tail vein catheter, followed by a saline flush. The injection rate should be consistent across all animals in the study.

IV. Image Acquisition and Analysis
  • Image Acquisition:

    • Begin the post-contrast T1-weighted sequence immediately upon injection of this compound.

    • Monitor the animal's physiological status throughout the imaging session.

  • Image Analysis:

    • Qualitative Assessment: Visually inspect the pre- and post-contrast images for tumor enhancement, lesion border delineation, and internal tumor morphology.[6]

    • Quantitative Analysis:

      • Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) on the T1-weighted images.

      • Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) to quantify the enhancement.[6][13]

      • For DCE-MRI data, pharmacokinetic modeling can be applied to estimate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction), which provide insights into tumor vascular permeability and perfusion.

Visualizations

G cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Xenograft) Anesthesia Anesthetize Animal AnimalModel->Anesthesia Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Positioning Position in MRI Scanner Catheterization->Positioning PreContrast Acquire Pre-contrast T1w & T2w Images Positioning->PreContrast Injection Inject this compound (0.05 mmol/kg IV) PreContrast->Injection PostContrast Acquire Post-contrast Dynamic/Static T1w Images Injection->PostContrast Analysis PostContrast->Analysis Qualitative Qualitative Assessment (Enhancement, Borders) Quantitative Quantitative Analysis (SNR, CNR, DCE-MRI) Analysis->Qualitative Analysis->Quantitative

Caption: Preclinical in vivo imaging workflow with this compound.

G cluster_mechanism Mechanism of T1 Contrast Enhancement This compound This compound (Gd³⁺) Relaxation Shortened T1 Relaxation Time This compound->Relaxation interacts with Water Water Protons (H⁺) in Tissue Water->Relaxation MagneticField External Magnetic Field (B₀) Signal Increased MR Signal Intensity (T1-weighted Image) Relaxation->Signal Contrast Enhanced Tissue Contrast Signal->Contrast

Caption: Mechanism of action for this compound-based contrast enhancement.

Conclusion

This compound's high relaxivity allows for a reduction in the administered gadolinium dose while maintaining or even improving diagnostic image quality in oncology research.[14][15] This is particularly beneficial for longitudinal studies requiring repeated imaging, as it minimizes the potential for gadolinium retention.[9] The detailed protocol provided here serves as a comprehensive guide for researchers to effectively utilize this compound for enhanced in vivo tumor imaging, contributing to a deeper understanding of tumor biology and the development of novel cancer therapies.

References

Application Notes and Protocols for Preclinical Safety Assessment of Gadopiclenol in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical safety data and representative protocols for the use of gadopiclenol, a high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA), in pediatric animal models. The information is compiled from published preclinical studies to guide researchers in designing and interpreting safety assessments.

Introduction

This compound is a novel macrocyclic GBCA approved for magnetic resonance imaging (MRI) of the central nervous system (CNS) and other body regions.[1][2][3] Due to its high relaxivity, it is effective at half the standard gadolinium dose of other non-specific GBCAs (0.05 mmol/kg body weight).[3][4] Preclinical safety evaluation, including studies in juvenile animals, is a critical component of the regulatory approval process for new contrast agents to ensure their safe use in pediatric populations.[3][5]

Summary of Preclinical Safety Findings in Juvenile Animals

Preclinical studies in juvenile rats have demonstrated that this compound has a satisfactory safety profile, which is comparable to that observed in adult animals.[1][2][3] A comprehensive preclinical safety assessment of this compound included toxicology studies in various species, such as mice, rats, dogs, rabbits, and guinea pigs.[1][2][3]

Key Findings from Juvenile Rat Studies:

  • General Tolerance: this compound was well-tolerated in juvenile rats.[1][2]

  • Histopathology: The primary histological finding was renal tubular vacuolation, which is a known effect for this class of compounds and is not associated with any adverse physiological impact on kidney function.[1][2][3] This effect was exacerbated after repeated exposure.[1][2]

  • Reproductive and Developmental Toxicity: Reproductive toxicity studies in rats and rabbits showed no adverse effects on reproductive performance, fertility, or perinatal and postnatal development.[1][2][3]

  • No-Observed-Adverse-Effect Level (NOAEL): High safety margins have been established between the doses showing effects in animal studies and the single diagnostic dose of 0.05 mmol/kg in humans.[1][2][3] The NOAEL values from repeated-dose toxicity studies in rats and dogs were 8 and 44 times the human exposure, respectively.[1][2]

Data Presentation: Summary of Juvenile Animal Safety Studies

While specific quantitative data from the juvenile animal studies are not publicly available, the following table summarizes the key parameters and findings as described in the literature.

Parameter Details Reference
Animal Model Juvenile Rats[1][2]
Study Type Juvenile Toxicity Study[1][2]
Key Findings - Satisfactory safety profile, similar to adults. - Main histological finding: Renal tubular vacuolations (known class effect with no physiological consequence on kidney function). - No evidence of effects on reproductive development.[1][2][3]
Safety Margin High safety margins were observed between the single diagnostic dose in humans and the doses showing effects in animal studies.[1][2][3]
Genotoxicity This compound was not genotoxic in a battery of in vitro and in vivo assays (Ames test, mouse lymphoma assay, and rat in vivo micronucleus test).[1][2]
Local Tolerance No signs of local intolerance at the injection site after intravenous and intra-arterial administration in rabbits. Minor signs of intolerance were noted after perivenous administration, indicating that misadministration should be avoided.[1][2]
Hypersensitivity No signs of potential to induce immediate hypersensitivity in guinea pigs.[1][2]

Experimental Protocols

The following is a representative, detailed protocol for a juvenile animal toxicity study for a GBCA like this compound, based on the available information and general principles of Good Laboratory Practice (GLP) and regulatory guidelines.

Protocol: Intravenous Juvenile Toxicity Study of this compound in Rats

4.1. Objective: To assess the potential toxicity of intravenously administered this compound in juvenile rats.

4.2. Materials:

  • This compound solution for injection

  • Vehicle control (e.g., saline)

  • Juvenile Sprague-Dawley rats (specific postnatal day at the start of dosing, e.g., PND 21)

  • Standard laboratory animal diet and water

  • Appropriate caging and environmental enrichment

  • Calibrated syringes and infusion pumps

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Equipment for blood collection and clinical pathology analysis

  • Necropsy and histology equipment

4.3. Experimental Workflow Diagram:

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase acclimatization Acclimatization of Dams and Litters randomization Randomization of Pups to Treatment Groups acclimatization->randomization dosing Daily IV Administration of this compound or Vehicle randomization->dosing observations Clinical Observations, Body Weight, Food Consumption dosing->observations blood_collection Blood Collection for Hematology & Clinical Chemistry observations->blood_collection necropsy Necropsy and Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: General workflow for a juvenile animal toxicity study.

4.4. Methods:

4.4.1. Animal Husbandry and Acclimatization:

  • Pregnant Sprague-Dawley rats are obtained and allowed to deliver.

  • Litters are culled to a standard size (e.g., 8-10 pups, with an equal sex ratio if possible).

  • Dams and litters are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Pups are weaned at an appropriate postnatal day (e.g., PND 21) and housed in groups.

4.4.2. Dose Groups and Administration:

  • Juvenile animals are randomly assigned to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound).

  • This compound is administered intravenously (e.g., via the tail vein) once daily for a specified period (e.g., 14 or 28 days).

  • Dose volumes are calculated based on the most recent body weight.

4.4.3. In-Life Assessments:

  • Mortality and Morbidity: Animals are observed twice daily.

  • Clinical Observations: Detailed clinical examinations are performed daily, noting any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

  • Body Weight: Individual body weights are recorded prior to dosing and at least weekly thereafter.

  • Food Consumption: Measured for each cage weekly.

4.4.4. Clinical Pathology:

  • At the end of the treatment period, blood samples are collected from a subset of animals from each group for hematology and clinical chemistry analysis.

  • Hematology parameters may include: red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.

  • Clinical chemistry parameters may include: electrolytes, glucose, urea, creatinine, total protein, albumin, globulin, and liver enzymes (e.g., ALT, AST, ALP).

4.4.5. Terminal Procedures and Pathology:

  • At the end of the study, all animals are euthanized.

  • A full necropsy is performed on all animals.

  • Organ weights (e.g., brain, heart, kidneys, liver, spleen, thymus, gonads) are recorded.

  • A comprehensive set of tissues is collected and preserved in formalin for histopathological examination. Special attention is paid to the kidneys and other potential target organs.

4.5. Data Analysis:

  • Quantitative data (body weights, food consumption, clinical pathology, organ weights) are analyzed using appropriate statistical methods to compare dose groups to the control group.

  • Histopathological findings are semi-quantitatively scored and incidences are compared between groups.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is related to its paramagnetic properties, which shorten the T1 relaxation time of water protons in its vicinity, leading to contrast enhancement in MRI. The safety concerns with GBCAs are generally not related to specific signaling pathway disruptions but rather to the potential for gadolinium release from the chelate and its deposition in tissues.

The following diagram illustrates the logical relationship between the administration of a macrocyclic GBCA like this compound and the key safety assessment endpoints in a preclinical study.

G cluster_input Input cluster_distribution Pharmacokinetics cluster_assessment Safety Assessment Endpoints admin IV Administration of This compound dist Distribution in Extracellular Fluid admin->dist elim Renal Elimination dist->elim obs Clinical Observations dist->obs cp Clinical Pathology dist->cp path Histopathology (e.g., Renal Tubules) dist->path repro Reproductive/Developmental Assessments dist->repro

Caption: Logical flow from administration to safety assessment.

Conclusion

The available preclinical data indicate that this compound is well-tolerated in juvenile animal models, with a safety profile consistent with that observed in adult animals.[1][2] The established high safety margins provide confidence for its use in the pediatric population aged 2 years and older.[3][5][6] The provided protocols and diagrams serve as a guide for researchers involved in the preclinical safety assessment of gadolinium-based contrast agents.

References

Application Notes and Protocols: Cell Labeling with Gadopiclenol for In Vitro MRI Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) characterized by its high stability and exceptionally high T1 relaxivity.[1][2][3] Its molecular structure allows for an increased number of water molecules to interact with the gadolinium ion, resulting in a relaxivity that is approximately two to three times higher than that of other commonly used GBCAs.[4][5] This enhanced relaxivity allows for a reduced clinical dose in contrast-enhanced magnetic resonance imaging (MRI) without compromising diagnostic efficacy.[2]

While this compound is designed and approved as an extracellular contrast agent for in vivo applications, its high relaxivity and stable macrocyclic structure present an intriguing potential for use in in vitro cell labeling and tracking studies. Successful intracellular labeling of cells with a high-relaxivity agent like this compound could enable sensitive detection of smaller cell populations or individual cells by MRI, offering a powerful tool for cell-based therapy research, tissue engineering, and drug development.

Disclaimer: The following application notes and protocols are provided for investigational purposes. This compound is not currently approved for direct cell labeling. The proposed methods are based on the physicochemical properties of this compound and established principles of cell labeling with other contrast agents. Researchers should undertake a thorough validation of these protocols for their specific cell types and experimental conditions.

Physicochemical and Relaxivity Data of this compound

A key advantage of this compound is its high relaxivity, which is crucial for generating strong MRI contrast. The following table summarizes key quantitative data for this compound compared to other common GBCAs.

PropertyThis compoundGadobutrolGadoterate MeglumineGadobenate Dimeglumine
Structure MacrocyclicMacrocyclicMacrocyclicLinear
r1 Relaxivity in Human Serum (1.5 T, 37°C) ~12.8 mM⁻¹s⁻¹~5.2 mM⁻¹s⁻¹~3.6 mM⁻¹s⁻¹~6.2 mM⁻¹s⁻¹
r1 Relaxivity in Human Serum (3 T, 37°C) ~11.6 mM⁻¹s⁻¹~5.0 mM⁻¹s⁻¹~3.5 mM⁻¹s⁻¹~5.4 mM⁻¹s⁻¹
Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C) ~20 days~18 hours~4 days< 5 seconds

Data compiled from multiple sources. Actual values may vary slightly between studies.[2][6]

Principle of Cell Labeling for MRI

For a cell to be visible by MRI, it must be labeled with a sufficient amount of a contrast agent to alter the relaxation times (T1 or T2) of water protons within and around the cell. For T1 agents like this compound, successful intracellular labeling will cause the labeled cells to appear bright on T1-weighted MR images. The primary challenge for labeling with small-molecule GBCAs like this compound is overcoming the cell membrane barrier to achieve sufficient intracellular concentration.

Hypothesized Cellular Uptake Mechanism

The cellular uptake of small, hydrophilic, and stable macrocyclic GBCAs is generally inefficient and thought to occur primarily through non-specific fluid-phase endocytosis (pinocytosis). This process involves the invagination of the cell membrane to form small vesicles containing extracellular fluid and solutes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane This compound->Membrane Pinocytosis Vesicle Endocytic Vesicle Endosome Endosome Vesicle->Endosome Maturation Cytoplasm Cytoplasm (T1 Shortening) Endosome->Cytoplasm Potential Escape (low efficiency)

Hypothesized cellular uptake of this compound via pinocytosis.

Investigational Protocol for Direct Cell Labeling with this compound

This protocol outlines a starting point for labeling adherent or suspension cells with this compound. Optimization of concentration and incubation time is critical for each cell type.

Materials
  • This compound solution (e.g., Elucirem™, 0.5 mmol/mL)[1]

  • Complete cell culture medium appropriate for the cell type

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks, plates, or dishes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Agarose gel (for phantom preparation)

  • MRI-compatible tubes

Experimental Workflow

G A 1. Cell Culture Seed cells to reach 70-80% confluency. B 2. Labeling Incubate with this compound-containing medium. A->B C 3. Washing Remove excess this compound with PBS. B->C D 4. Cell Harvest & Viability Detach cells and assess viability (e.g., Trypan Blue). C->D E 5. Phantom Preparation Embed labeled cells in agarose gel. D->E F 6. MRI Acquisition Perform T1-weighted imaging and T1 mapping. E->F G 7. Data Analysis Calculate relaxivity and contrast-to-noise ratio. F->G

Workflow for in vitro cell labeling and MRI analysis.
Step-by-Step Procedure

  • Cell Culture:

    • Culture cells of interest using standard protocols until they reach 70-80% confluency for adherent cells, or an appropriate density for suspension cells.

  • Preparation of Labeling Medium:

    • Prepare a series of this compound concentrations in complete cell culture medium. Suggested starting concentrations range from 0.1 mM to 10 mM.

    • Note: These are high concentrations relative to in vivo doses and are necessary to drive intracellular uptake. Cytotoxicity must be carefully evaluated.[7]

  • Cell Labeling:

    • Remove the standard culture medium from the cells.

    • Add the prepared this compound-containing medium to the cells.

    • Incubate for a range of time points (e.g., 4, 12, 24 hours) at 37°C in a humidified CO₂ incubator.

  • Washing:

    • After incubation, aspirate the labeling medium.

    • Gently wash the cells three times with sterile PBS to remove all extracellular this compound. This step is critical to ensure that the measured MRI signal originates from intracellular contrast agent.

  • Cell Viability and Counting:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the toxicity of the labeling procedure.

    • Count the number of viable cells.

  • Preparation of Cell Phantoms for MRI:

    • Centrifuge the harvested cells to form a pellet.

    • Resuspend a known number of labeled cells (e.g., 1 x 10⁶, 5 x 10⁶, 1 x 10⁷ cells) in a specific volume of 1-2% low-melting-point agarose prepared in PBS at approximately 37°C.

    • Quickly transfer the cell-agarose suspension into MRI-compatible tubes and allow to solidify on ice.

    • Prepare a control phantom with unlabeled cells.

  • MRI Acquisition:

    • Place the phantoms in the MRI scanner.

    • Acquire high-resolution T1-weighted images to visualize the contrast enhancement of the labeled cell pellets.

    • Perform T1 mapping using an appropriate sequence (e.g., Inversion Recovery or Variable Flip Angle) to quantify the T1 relaxation time of the cell pellets.

  • Data Analysis:

    • Measure the signal intensity and T1 values in the region of interest (ROI) corresponding to the cell pellets.

    • Calculate the longitudinal relaxivity (r1) of the labeled cells.

    • Determine the contrast-to-noise ratio (CNR) between labeled and unlabeled cell phantoms.

Essential Validation Experiments

Cell Viability and Cytotoxicity Assays

It is imperative to assess the impact of this compound on cell health. High concentrations of any substance can induce stress or toxicity.

  • Protocol: MTT or WST-1 Assay

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 mM to 10 mM). Include an untreated control.

    • Incubate for the desired labeling time (e.g., 24 hours).

    • Add MTT or WST-1 reagent according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Quantification of Intracellular Gadolinium

To correlate MRI signal enhancement with the amount of internalized contrast agent, direct measurement of intracellular gadolinium is necessary.

  • Protocol: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

    • Label a known number of cells (e.g., 5 x 10⁶) using the optimized protocol.

    • Wash the cells thoroughly (at least 3-5 times) with PBS to remove all extracellular this compound.

    • Lyse the cell pellet using a known volume of concentrated nitric acid.

    • Dilute the lysate to an appropriate concentration for analysis.

    • Measure the gadolinium concentration using ICP-MS against a standard curve.

    • Calculate the average number of gadolinium atoms per cell.

Conclusion

This compound's high relaxivity makes it a promising candidate for in vitro cell labeling studies, potentially offering enhanced detection sensitivity in cellular MRI. However, as an extracellular agent, its efficient intracellular delivery remains a challenge that must be addressed through careful protocol optimization and validation. The provided investigational protocols offer a framework for researchers to begin exploring the utility of this compound for this novel application. Rigorous assessment of cytotoxicity, labeling efficiency, and the long-term fate of the intracellular agent is essential for obtaining reliable and reproducible results. Future work may involve the use of transfection agents or encapsulation strategies to further enhance the cellular uptake of this compound for advanced cell tracking studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadopiclenol Injection for Peak Arterial Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Gadopiclenol, a high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA), for peak arterial enhancement in research and drug development. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your magnetic resonance imaging (MRI) experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its high relaxivity important for arterial enhancement?

This compound is a next-generation, macrocyclic gadolinium-based contrast agent characterized by its high relaxivity, which is approximately two to three times higher than that of conventional GBCAs.[1][2] This high relaxivity allows for achieving excellent contrast enhancement at half the standard gadolinium dose (0.05 mmol/kg body weight).[3][4] For arterial enhancement imaging, this means a strong signal can be generated with a lower volume of contrast, which can be advantageous in minimizing gadolinium exposure and potentially reducing the risk of adverse events.[5]

Q2: What is the recommended dose of this compound for arterial phase imaging?

The recommended dose of this compound for general use, including applications that involve arterial phase imaging, is 0.05 mmol/kg body weight, administered as an intravenous bolus injection.[3][4] This is half the dose of conventional GBCAs.

Q3: What is the recommended injection rate for this compound to achieve optimal arterial enhancement?

The prescribing information for this compound suggests a flow rate of approximately 1 to 4 mL/s.[3] The optimal injection rate for achieving peak arterial enhancement will depend on several factors, including the specific vascular territory being imaged, the MRI sequence parameters, and the patient's cardiovascular status. Higher injection rates generally lead to a more compact bolus and a higher peak arterial concentration, which is often desirable for first-pass MRA.

Q4: How does the pharmacokinetic profile of this compound affect the timing of arterial phase imaging?

This compound exhibits a pharmacokinetic profile similar to other extracellular GBCAs, with rapid distribution in the extracellular fluid and a terminal elimination half-life of approximately 1.5 to 2 hours in subjects with normal renal function.[6] The highest mean plasma concentration is observed at the first sampling point after bolus administration (around 5 minutes), followed by a rapid decline.[1] For arterial phase imaging, the critical window is the initial first-pass of the contrast agent through the arterial system, which occurs within seconds of injection.

II. Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound injection for peak arterial enhancement.

Issue Potential Cause(s) Recommended Solution(s)
Suboptimal or Weak Arterial Enhancement - Mistimed acquisition: The imaging sequence was initiated too early or too late, missing the peak arterial bolus.- Low injection rate: The contrast bolus is too dispersed, leading to a lower peak concentration.- Inadequate contrast dose: While this compound is effective at a half-dose, very specific applications might require optimization.- Patient factors: High cardiac output can lead to faster transit and a more dispersed bolus.- Utilize a timing method: Employ a test bolus or automated bolus tracking to determine the precise circulation time for the individual subject.- Increase injection rate: Consider increasing the injection rate within the recommended range (1-4 mL/s) to achieve a more compact bolus.- Ensure accurate dosing: Double-check the calculated dose based on the subject's body weight.- Consider a saline flush: Following the contrast injection with a saline flush can help propel the bolus and maintain its compactness.
Venous Contamination in Arterial Phase Images - Delayed acquisition: The imaging window extends into the venous phase.- Slow injection rate: A prolonged injection duration can lead to the arrival of contrast in the venous system before the arterial phase acquisition is complete.- Patient factors: Slow arterial flow or arteriovenous shunting can contribute to early venous filling.- Optimize timing: Use a precise timing method (test bolus or bolus tracking) to start the acquisition just as the bolus arrives in the target artery.- Use a faster injection rate: A more rapid injection can shorten the bolus duration and provide a clearer separation between arterial and venous phases.- Employ time-resolved MRA: If available, time-resolved imaging techniques can acquire multiple arterial phases, allowing for the selection of the optimal phase with minimal venous contamination.
Motion Artifacts during Arterial Phase - Patient movement: Voluntary or involuntary patient motion during the rapid acquisition.- Transient severe motion (TSM): A known, though less common, side effect of some contrast agents, causing a brief sensation that can lead to motion.- Patient communication and preparation: Instruct the patient to remain as still as possible and to hold their breath if required for the scan.- Use motion correction techniques: If available on the MRI system, utilize motion correction sequences or software.- Optimize injection parameters: While not specifically documented for this compound, some studies with other agents suggest that diluting the contrast or using a slower injection rate might mitigate TSM in susceptible individuals. However, this may compromise peak arterial enhancement.

III. Experimental Protocols

Optimizing the timing of the this compound injection is critical for capturing the peak arterial enhancement. The two most common methods for achieving this are the test bolus method and the automated bolus tracking method.

A. Test Bolus Method

This method involves injecting a small test dose of this compound to determine the precise circulation time to the region of interest (ROI).

Methodology:

  • Positioning and Pre-contrast Imaging: Position the subject in the MRI scanner and perform initial localizer and pre-contrast T1-weighted scans of the region of interest.

  • Test Bolus Preparation: Prepare a small bolus of this compound (e.g., 1-2 mL) followed by a saline flush (e.g., 20 mL).

  • Dynamic Imaging Setup: Set up a rapid, low-resolution 2D gradient echo sequence over a slice encompassing the target artery (e.g., the abdominal aorta). This sequence should be capable of acquiring one image every 1-2 seconds for approximately 30-40 seconds.

  • Test Bolus Injection and Imaging: Start the dynamic imaging sequence and simultaneously inject the test bolus of this compound followed by the saline flush at the same injection rate planned for the main contrast injection.

  • Time-to-Peak (TTP) Determination: Analyze the series of dynamic images to identify the time at which the signal intensity in the target artery reaches its maximum. This is the time-to-peak (TTP).

  • Main Contrast Injection and Acquisition: For the diagnostic scan, inject the full dose of this compound (0.05 mmol/kg) followed by a saline flush. The high-resolution 3D T1-weighted arterial phase sequence should be initiated at a delay equal to the determined TTP.

B. Automated Bolus Tracking (e.g., MR Angiography)

This method uses real-time imaging to detect the arrival of the contrast bolus in a target vessel and automatically triggers the high-resolution imaging sequence.

Methodology:

  • Positioning and Pre-contrast Imaging: Position the subject and acquire pre-contrast images as in the test bolus method.

  • Bolus Tracking Setup:

    • Prescribe the high-resolution 3D T1-weighted arterial phase sequence.

    • Activate the automated bolus tracking feature on the MRI scanner.

    • Place a region of interest (ROI) over a major artery proximal to the imaging volume (e.g., the aortic arch for carotid MRA).

    • Set a signal intensity threshold that, when reached, will trigger the start of the main imaging sequence.

  • Contrast Injection: Begin the injection of the full dose of this compound (0.05 mmol/kg) followed by a saline flush at the desired rate (e.g., 2 mL/s).

  • Automated Triggering and Acquisition: The scanner will monitor the signal intensity within the ROI in real-time. Once the signal intensity exceeds the predefined threshold, the scanner will automatically initiate the high-resolution 3D T1-weighted sequence to capture the arterial phase.

IV. Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound relevant to optimizing arterial enhancement.

Table 1: Recommended Dosing and Administration

ParameterValueReference
Recommended Dose 0.05 mmol/kg body weight[3][4]
Concentration 0.5 mmol/mL[3]
Injection Rate 1 - 4 mL/s[3]

Table 2: Pharmacokinetic Properties (in subjects with normal renal function)

ParameterValueReference
Distribution Rapidly in extracellular fluids[3]
Protein Binding No[1]
Terminal Half-Life 1.5 - 2.0 hours[6]
Time to Peak Plasma Concentration ~5 minutes (first sampling point)[1]

V. Visualizations

Logical Workflow for Optimizing Arterial Enhancement

G cluster_prep Preparation cluster_timing Timing Method Selection cluster_execution Execution cluster_outcome Outcome & Troubleshooting start Start: Plan Arterial Phase Imaging with this compound dose Calculate this compound Dose (0.05 mmol/kg) start->dose rate Select Injection Rate (1-4 mL/s) dose->rate method Choose Timing Method rate->method test_bolus Test Bolus Method method->test_bolus Manual bolus_track Bolus Tracking Method method->bolus_track Automated inject_test Inject Test Bolus (1-2 mL) & Acquire Dynamic Scans test_bolus->inject_test place_roi Place ROI on Proximal Artery bolus_track->place_roi calc_ttp Calculate Time-to-Peak (TTP) from Dynamic Scans inject_test->calc_ttp inject_main_manual Inject Full Dose & Start Scan at TTP calc_ttp->inject_main_manual outcome Acquire Arterial Phase Images inject_main_manual->outcome inject_main_auto Inject Full Dose place_roi->inject_main_auto auto_trigger Scanner Detects Bolus & Triggers Scan inject_main_auto->auto_trigger auto_trigger->outcome troubleshoot Troubleshoot if Needed: - Suboptimal Enhancement - Venous Contamination - Motion Artifacts outcome->troubleshoot

Caption: Workflow for optimizing this compound injection timing.

Conceptual Signaling Pathway of Contrast Enhancement

G cluster_injection Injection & Distribution cluster_mri MRI Signal Generation cluster_output Imaging Outcome injection IV Bolus Injection of this compound systemic Systemic Circulation injection->systemic arterial Arterial System systemic->arterial protons Water Protons in Blood arterial->protons t1_shorten T1 Relaxation Time Shortening (High Relaxivity Effect) protons->t1_shorten This compound Interaction signal_increase Increased T1-weighted Signal Intensity t1_shorten->signal_increase enhancement Peak Arterial Enhancement signal_increase->enhancement

Caption: Mechanism of this compound-induced arterial enhancement.

References

Troubleshooting poor signal-to-noise ratio with Gadopiclenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gadopiclenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues related to signal-to-noise ratio (SNR) when using this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during your experiments with this compound.

Q1: We are observing a lower than expected signal-to-noise ratio (SNR) in our T1-weighted images after administering this compound. What are the potential causes?

A poor SNR can stem from several factors related to the contrast agent, the imaging subject, and the MRI acquisition parameters. Here's a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor SNR

Troubleshooting_Poor_SNR start Poor SNR Observed check_concentration Verify this compound Concentration start->check_concentration check_dose Review Dosage Calculation and Administration check_concentration->check_dose If concentration is correct check_storage Confirm Proper Storage Conditions check_dose->check_storage If dosage is correct check_subject Assess Subject-Specific Factors check_storage->check_subject If storage is correct check_mri Optimize MRI Acquisition Parameters check_subject->check_mri If subject factors are addressed solution SNR Improved check_mri->solution

A logical workflow for troubleshooting poor signal-to-noise ratio (SNR) with this compound.

  • Verify this compound Concentration: An incorrect concentration is a common source of suboptimal enhancement.

    • Action: Double-check all dilution calculations. If preparing stock solutions, ensure complete dissolution. For the commercial formulation, ensure the correct product concentration is being used in dose calculations (0.5 mol/L).[1]

    • Reference: The recommended clinical dose is 0.05 mmol/kg, which is half the dose of many other gadolinium-based contrast agents (GBCAs) due to this compound's high relaxivity.[1][2] Using a dose intended for a lower relaxivity agent will result in an unnecessarily high and potentially signal-reducing concentration.

  • Review Dosage and Administration:

    • Action: Confirm the correct dose was administered based on the subject's body weight. Ensure the full dose was delivered intravenously and not interstitially, as extravasation can lead to poor signal enhancement in the target tissue.[3] A bolus injection followed by a saline flush is the recommended administration method.[4]

  • Confirm Proper Storage and Handling:

    • Action: this compound should be stored at 25°C (77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F). Do not freeze.[3] Visually inspect the solution for particulate matter or discoloration before administration.[1]

  • Assess Subject-Specific Factors:

    • Action: Pathophysiological characteristics of the tissue being imaged can affect contrast agent uptake and signal enhancement. Poor perfusion to the region of interest will result in lower accumulation of this compound and consequently, weaker signal enhancement.

  • Optimize MRI Acquisition Parameters:

    • Action: A low SNR may be related to the imaging sequence itself. Review and optimize your MRI protocol. Key parameters influencing SNR are detailed in the table below.

Q2: How do MRI acquisition parameters affect the signal-to-noise ratio?

The choice of MRI sequence and its parameters are critical for obtaining high-quality images.

ParameterEffect on SNRRecommendation for Improving SNR
Field of View (FOV) Increasing FOV generally increases SNR.Use the smallest FOV that encompasses the region of interest without causing aliasing.
Slice Thickness Thicker slices increase SNR.Increase slice thickness, but be mindful of partial volume effects which can obscure small details.
Matrix Size A smaller matrix size increases SNR (for a fixed FOV).Decrease the matrix size, but be aware of the trade-off with spatial resolution.
Number of Excitations (NEX/Averages) SNR increases with the square root of NEX.Increase NEX, but this will also increase scan time.
Receiver Bandwidth Decreasing bandwidth increases SNR.Reduce the bandwidth, but be cautious of increased chemical shift and susceptibility artifacts.
Echo Time (TE) Shorter TE generally increases SNR in T1-weighted images.Use the shortest possible TE for your T1-weighted sequence.
Repetition Time (TR) Longer TR can increase SNR but will also increase scan time and may alter T1-weighting.Optimize TR to balance SNR and T1-contrast for your specific application.

Q3: Can the pH or temperature of our experimental setup affect this compound's performance?

This compound is highly stable under a wide range of conditions.

  • pH Stability: The relaxivity of this compound remains high and stable across a broad pH range, from acidic to neutral conditions.[5][6] Therefore, it is unlikely that minor pH variations in your experimental setup will significantly impact its performance. However, extreme pH values should be avoided.

  • Temperature Stability: this compound's relaxivity is also stable at physiological temperatures (37°C).[5][6] For in vitro experiments conducted at different temperatures, it is important to note that relaxivity can be temperature-dependent.

Q4: Are there any known chemical interactions we should be aware of?

This compound is a non-ionic, macrocyclic chelate, which contributes to its high stability and low potential for interactions.[7]

  • General Incompatibility: Do not mix this compound with other medications or solutions in the same syringe or infusion line.[1]

  • Preclinical Research: When using this compound in cell culture or other in vitro systems, it is advisable to test for compatibility with your specific media and reagents. The commercially available formulation contains trometamol as a buffer.[1]

Experimental Protocols

Protocol 1: In Vitro Relaxivity Measurement in Phantoms

This protocol describes the preparation of phantoms for measuring the relaxivity of this compound.

Workflow for In Vitro Relaxivity Measurement

In_Vitro_Workflow prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions fill_phantom Fill Phantom Tubes prep_dilutions->fill_phantom mri_scan Acquire T1-weighted Images fill_phantom->mri_scan analysis Calculate T1 and Relaxivity mri_scan->analysis

A streamlined workflow for in vitro relaxivity measurement of this compound.

Materials:

  • This compound solution (0.5 mol/L)

  • Solvent (e.g., deionized water, phosphate-buffered saline, or cell culture medium)

  • Volumetric flasks and pipettes

  • MRI phantom with multiple tube inserts

  • MRI scanner

Methodology:

  • Prepare a Stock Solution:

    • Accurately dilute the 0.5 mol/L this compound solution to a convenient stock concentration (e.g., 10 mmol/L) using your chosen solvent.

  • Create Serial Dilutions:

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mmol/L).

    • Include a tube with the solvent only to serve as a blank (0 mmol/L).

  • Phantom Preparation:

    • Carefully fill the phantom tubes with the different this compound concentrations. Avoid introducing air bubbles.

    • Place the tubes in the phantom holder.

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images using a spin-echo or inversion-recovery spin-echo sequence with multiple TRs or TIs, respectively. This is necessary to accurately calculate the T1 relaxation time.

  • Data Analysis:

    • Measure the signal intensity in a region of interest (ROI) within each tube for each TR/TI.

    • Fit the signal intensity data to the appropriate T1 recovery equation to calculate the T1 relaxation time for each concentration.

    • Calculate the relaxation rate (R1) for each concentration (R1 = 1/T1).

    • Plot R1 versus the concentration of this compound. The slope of the resulting linear regression is the r1 relaxivity in units of s⁻¹mM⁻¹.

Protocol 2: In Vivo Contrast-Enhanced MRI in a Rodent Model

This protocol provides a general guideline for performing contrast-enhanced MRI with this compound in a rodent model.

Workflow for In Vivo Contrast-Enhanced MRI

In_Vivo_Workflow animal_prep Animal Preparation (Anesthesia, Catheterization) pre_contrast Acquire Pre-contrast T1-weighted Images animal_prep->pre_contrast administer_gd Administer this compound (0.05 mmol/kg, IV) pre_contrast->administer_gd post_contrast Acquire Post-contrast Dynamic or Static Images administer_gd->post_contrast data_analysis Analyze Signal Enhancement post_contrast->data_analysis

A standard workflow for conducting in vivo contrast-enhanced MRI experiments in rodents using this compound.

Materials:

  • This compound solution (0.5 mol/L)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous administration (e.g., tail vein)

  • Rodent model

  • Small animal MRI scanner with appropriate monitoring equipment

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

    • Place a catheter in the tail vein for intravenous administration of the contrast agent.

    • Position the animal in the MRI scanner and ensure physiological monitoring (e.g., respiration, temperature).

  • Pre-contrast Imaging:

    • Acquire baseline T1-weighted images of the region of interest before administering this compound.

  • This compound Administration:

    • Calculate the required volume of this compound for a dose of 0.05 mmol/kg based on the animal's body weight. The injection solution has a concentration of 0.5 mmol/mL.[1]

    • Administer the calculated volume as an intravenous bolus injection, followed by a saline flush.

  • Post-contrast Imaging:

    • Immediately after administration, begin acquiring post-contrast T1-weighted images.

    • For dynamic contrast-enhanced (DCE-MRI) studies, acquire a series of images over time to characterize the pharmacokinetics of the contrast agent.

    • For static enhanced imaging, acquire images at a predetermined time point post-injection when peak enhancement is expected.

  • Data Analysis:

    • Compare the signal intensity of the region of interest in the pre- and post-contrast images.

    • For DCE-MRI, analyze the signal intensity versus time curves to derive pharmacokinetic parameters.

Quantitative Data Summary

Table 1: Relaxivity of this compound in Different Media and Magnetic Field Strengths

MediumMagnetic Field Strength (T)r1 Relaxivity (mM⁻¹s⁻¹)
Water1.4112.2
Human Serum1.4112.8
Human Serum3.011.6

Data sourced from Physicochemical and Pharmacokinetic Profiles of this compound.[8]

Table 2: Physicochemical Properties of this compound Formulation

PropertyValue
Concentration0.5 mmol/mL
Osmolality (mOsm/kg water)787
Viscosity at 20°C (mPa·s)4.9
Viscosity at 37°C (mPa·s)3.1
pH6.8 - 7.8

Data sourced from the this compound prescribing information.[1]

References

Mitigating injection site reactions with Gadopiclenol in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating injection site reactions during preclinical studies with Gadopiclenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key preclinical safety findings regarding local tolerance?

A1: this compound is a high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2] Preclinical safety assessments in various species, including rats, dogs, and rabbits, have demonstrated a good overall safety profile.[1][2][3] Specifically for local tolerance, studies have shown no signs of intolerance at the injection site after intravenous (IV) and intra-arterial administration in rabbits.[1][2][3] However, minor signs of intolerance have been observed following perivenous administration, emphasizing the importance of correct administration to avoid extravasation.[1][2][3]

Q2: What are the known formulations of this compound used in preclinical studies?

A2: Two primary formulations have been documented in preclinical development.[1] Formulation A was used in early development, while Formulation B is the intended to-be-marketed formulation.[1] Both are at a concentration of 0.5 mol/L of this compound.[1] The key differences lie in their excipients, which can influence local tolerance.[1]

Q3: Have injection site reactions been observed in clinical studies with this compound?

A3: Yes, injection site reactions, such as pain, warmth, and erythema, are among the most commonly reported adverse reactions in clinical trials with this compound, although they are generally mild in severity.[4][5][6][7]

Q4: What is the recommended human dose of this compound?

A4: The recommended dose for humans (adults and children over 2 years) is 0.05 mmol/kg body weight, administered as a single intravenous bolus injection.[1][6] This is half the conventional dose of many other GBCAs, a benefit of this compound's high relaxivity.[8]

Troubleshooting Guide: Injection Site Reactions

This guide provides a structured approach to troubleshooting and mitigating injection site reactions observed during preclinical experiments with this compound.

Observed Issue Potential Cause Recommended Action
Erythema (redness), edema (swelling), or pain at the injection site after intravenous administration. 1. Perivenous Administration (Extravasation): The formulation may have leaked into the tissue surrounding the vein. Preclinical studies indicate minor intolerance with perivenous administration.[1][2][3] 2. Formulation Characteristics: The pH, osmolality, or specific excipients of the formulation could be contributing to local irritation. 3. Infusion Rate: A rapid infusion rate may increase local concentration and irritation.1. Refine Injection Technique: Ensure proper catheter placement and patency before and during administration. Consider using a smaller gauge needle appropriate for the vessel size. 2. Evaluate Formulation: If using a custom formulation, assess its physicochemical properties. The marketed formulation (Formulation B) contains a trometamol buffer at pH 7.5, which may improve local tolerance compared to an unbuffered solution.[1] 3. Optimize Infusion Rate: Reduce the rate of infusion. The recommended clinical rate is approximately 1 to 4 mL/s.[5]
Delayed inflammatory response at the injection site. 1. Hypersensitivity Reaction: While less common for local reactions, a delayed-type hypersensitivity response to this compound or its excipients is possible.1. Histopathological Analysis: Collect tissue samples from the injection site at various time points post-administration for detailed histopathological examination to characterize the nature of the inflammatory infiltrate. 2. Excipient Evaluation: If using a custom formulation, consider testing the vehicle alone as a control to determine if an excipient is the causative agent.
Inconsistent incidence of injection site reactions between experimental groups. 1. Variability in Administration Technique: Inconsistent injection technique across different technicians or on different study days can lead to variable outcomes. 2. Animal Strain/Species Differences: Susceptibility to local irritants can vary between different animal strains or species.1. Standardize Protocol: Implement a rigorous and standardized administration protocol. Ensure all personnel are trained and proficient in the technique. 2. Acknowledge Biological Variability: Document and analyze any potential strain- or species-specific effects.

Data Presentation

Table 1: Comparison of this compound Formulations in Preclinical Studies

FormulationBufferDOTA (Calcium Complex) ConcentrationDevelopmental Phase
Formulation A None (in water)2.5 mmol/LEarly Development
Formulation B Trometamol (10 mmol/L, pH 7.5)1 mmol/LTo-be-marketed

Source:[1]

Table 2: Incidence of Injection Site Reactions in a Clinical Study (PROMISE Trial)

Adverse Event (Related to Contrast Agent)This compound (0.05 mmol/kg) (n=288)Gadobutrol (0.1 mmol/kg) (n=290)
Injection site pain 2 (0.7%)4 (1.4%)
Injection site warmth 2 (0.7%)1 (0.3%)
Injection site reaction (not specified) 1 (0.3%)3 (1.0%)
Injection site paresthesia 1 (0.3%)0 (0%)
Total Participants with Injection Site Reactions 6 (2.1%)8 (2.8%)

Source: Adapted from[7]

Experimental Protocols

Protocol 1: Evaluation of Local Tolerance Following Intravenous and Perivenous Administration

  • Objective: To assess and compare the local tolerance of this compound following correct intravenous administration versus intentional perivenous administration.

  • Species: New Zealand White rabbits.

  • Groups:

    • Group 1: Intravenous administration of this compound (Formulation B, 0.5 mol/L) at the recommended preclinical dose.

    • Group 2: Perivenous administration of this compound (Formulation B, 0.5 mol/L) at the same dose.

    • Group 3: Intravenous administration of vehicle control (0.9% saline).

    • Group 4: Perivenous administration of vehicle control (0.9% saline).

  • Methodology:

    • Administer a single bolus injection into the marginal ear vein (IV groups) or into the tissue immediately adjacent to the vein (perivenous groups).

    • Observe the injection sites for signs of local intolerance (erythema, edema) at 1, 24, and 48 hours post-administration. Score observations using a standardized scale (e.g., Draize scale).

    • At 48 hours, euthanize the animals and collect the injection sites for macroscopic and microscopic histopathological examination.

  • Expected Outcome: This protocol is designed to replicate the findings that perivenous administration is more likely to cause minor signs of intolerance.[1][2][3]

Protocol 2: Mitigating Injection Site Reactions through Formulation Modification

  • Objective: To determine if buffering the this compound formulation can mitigate local injection site reactions.

  • Species: Sprague-Dawley rats.

  • Groups:

    • Group 1: Perivenous administration of this compound Formulation A (unbuffered).

    • Group 2: Perivenous administration of this compound Formulation B (trometamol buffered).

    • Group 3: Perivenous administration of unbuffered vehicle.

    • Group 4: Perivenous administration of buffered vehicle.

  • Methodology:

    • Administer a single perivenous injection into the subcutaneous tissue of the dorsal region.

    • Monitor and score local reactions (erythema, edema) at regular intervals for up to 72 hours.

    • Measure the area of any visible reaction.

    • Collect tissue at the end of the observation period for histopathological analysis to quantify the inflammatory response.

  • Expected Outcome: This protocol aims to demonstrate that a buffered formulation (Formulation B) results in a lower incidence and severity of injection site reactions compared to an unbuffered formulation.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Injection Site Reactions Start Observation of Injection Site Reaction Assess Assess Severity & Administration Route Start->Assess Perivenous Perivenous Administration? Assess->Perivenous Mild to Moderate Histology Histopathological Analysis Assess->Histology Severe or Delayed Refine Refine Injection Technique Perivenous->Refine Yes Formulation Evaluate Formulation (pH, Excipients) Perivenous->Formulation No End Resolution Refine->End Rate Optimize Infusion Rate Formulation->Rate Rate->End Histology->End

Caption: Troubleshooting workflow for addressing injection site reactions.

G cluster_1 Potential Signaling Pathway for Local Intolerance Extravasation This compound Extravasation (Perivenous Administration) CellStress Direct Cell Stress (Osmolality, pH) Extravasation->CellStress MastCell Mast Cell Degranulation Extravasation->MastCell Histamine Release of Inflammatory Mediators (e.g., Histamine, Cytokines) CellStress->Histamine MastCell->Histamine Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation Inflammation Local Inflammatory Response (Erythema, Edema) Vasodilation->Inflammation

Caption: A potential non-immune-mediated signaling pathway for local intolerance.

References

Impact of Gadopiclenol on T2* relaxation and potential artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Gadopiclenol on T2* relaxation and potential imaging artifacts. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it different from other gadolinium-based contrast agents (GBCAs)?

This compound is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its primary distinguishing feature is its high T1 relaxivity, which is approximately two to three times higher than that of other GBCAs.[2][3] This increased relaxivity allows for achieving comparable or superior contrast enhancement at a lower administered dose, typically half the standard dose of other agents.[4]

Q2: How does this compound affect T2 relaxation?*

Like all GBCAs, this compound shortens the T2 relaxation time, which can result in a hypointense signal, particularly at high concentrations.[5] The effect on T2* relaxation is a combination of this intrinsic T2 shortening and magnetic susceptibility effects. The paramagnetic nature of gadolinium creates local magnetic field inhomogeneities, leading to an accelerated dephasing of spins, which is the principle behind T2* shortening. While specific quantitative data for the r2* relaxivity of this compound in all media is not widely published, a study has measured the R1, R2, and R2* relaxivity of this compound in human blood, noting that the blood R2 and R2* relaxivity are greater than those of other currently marketed GBCAs.[6]

Q3: What is the clinical significance of this compound's high relaxivity in relation to T2 effects?*

The high relaxivity of this compound means that a lower concentration is needed to achieve the desired T1 enhancement. This can be advantageous in minimizing potential T2* shortening effects that become more pronounced at higher concentrations of gadolinium. However, in applications requiring a high concentration bolus, such as first-pass perfusion imaging, the potential for significant T2* shortening and susceptibility artifacts should be considered.

Quantitative Data: Relaxivity of this compound

The following tables summarize the longitudinal (r1) and transverse (r2) relaxivity values for this compound in different media and at various magnetic field strengths.

Table 1: Relaxivity of this compound in Water and Human Serum

MediumMagnetic Field (T)Temperature (°C)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)
Water0.473712.919.8
1.413712.217.1
Human Serum1.413712.8-
3.03711.6-

Data sourced from Robic C, et al. Investigative Radiology. 2019.[7]

Table 2: Relaxivity of this compound in Human Blood

Magnetic Field (T)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2* (mM⁻¹s⁻¹)
1.5Measured> Other GBCAs> Other GBCAs
3.0Measured> Other GBCAs> Other GBCAs

Note: Specific quantitative values for r1, r2, and r2 in human blood were presented in a conference abstract, which states they were measured and are greater than other GBCAs, but the exact numerical data is not publicly available in the provided search results.*[6]

Troubleshooting Guide: Potential Artifacts

While specific studies on artifacts exclusively caused by this compound are limited, its high relaxivity may amplify certain known effects of GBCAs. Here are potential issues and troubleshooting strategies.

Issue 1: Signal Loss in T2-Weighted Imaging (e.g., Gradient Echo Sequences)*

  • Cause: At high local concentrations, the significant T2* shortening effect of this compound can lead to a rapid decay of the MR signal, resulting in signal voids or "black holes." This is more likely to occur during the first pass of the contrast agent bolus or in areas of high accumulation.

  • Troubleshooting:

    • Optimize Injection Protocol: Consider a slower injection rate or a lower dose, especially in sequences highly sensitive to T2* effects.

    • Adjust Imaging Parameters:

      • Use a shorter echo time (TE) to minimize the time for T2* dephasing.

      • Employ spin-echo or turbo spin-echo sequences instead of gradient-echo sequences, as they are less sensitive to susceptibility effects.

    • Consider Field Strength: Susceptibility artifacts are more pronounced at higher magnetic field strengths. If feasible, imaging at a lower field strength (e.g., 1.5T instead of 3T) can mitigate these artifacts.

Issue 2: Susceptibility Artifacts

  • Cause: The paramagnetic nature of gadolinium alters the local magnetic field, creating susceptibility differences between tissues. This can lead to geometric distortions, signal pile-up, or signal loss, particularly at air-tissue or bone-tissue interfaces.[8] The high relaxivity of this compound might enhance these effects.

  • Troubleshooting:

    • Pulse Sequence Selection: As with signal loss, prefer spin-echo based sequences over gradient-echo sequences.

    • Parameter Optimization:

      • Increase the receiver bandwidth.

      • Use thinner slices.

    • Shimming: Ensure optimal shimming to create a more homogeneous magnetic field across the region of interest.

Experimental Protocols

Protocol for Determining r1 and r2 Relaxivity

This protocol is based on the methodology described for GBCAs.

  • Phantom Preparation:

    • Prepare a series of phantoms with varying concentrations of this compound (e.g., 0.1 to 1.0 mM) in the desired medium (e.g., deionized water, human serum, or blood).

    • Include a phantom with the medium alone to measure the baseline relaxation times (T1₀ and T2₀).

    • Place the phantoms in a temperature-controlled environment, typically 37°C for physiological relevance.

  • Image Acquisition:

    • For T1 Measurement: Use an inversion-recovery spin-echo (IR-SE) or a similar sequence with a range of inversion times (TI).

    • For T2 Measurement: Use a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).

  • Data Analysis:

    • Measure the signal intensity in a region of interest (ROI) within each phantom for each TI (for T1) or TE (for T2).

    • Fit the signal intensity data to the appropriate exponential decay or recovery curve to calculate T1 and T2 for each concentration.

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).

    • Plot the relaxation rates (R1 and R2) against the concentration of this compound.

    • The slope of the linear regression of this plot represents the relaxivity (r1 or r2).

Visualizations

Experimental_Workflow_for_Relaxivity_Measurement cluster_prep Phantom Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound Concentration Series prep2 Include Control (Medium Only) prep1->prep2 prep3 Temperature Control (e.g., 37°C) prep2->prep3 acq1 T1 Measurement (e.g., IR-SE sequence) prep3->acq1 acq2 T2 Measurement (e.g., MESE sequence) prep3->acq2 analysis1 Signal Intensity Measurement (ROI) acq1->analysis1 acq2->analysis1 analysis2 Curve Fitting to Calculate T1 and T2 analysis1->analysis2 analysis3 Calculate Relaxation Rates (R1, R2) analysis2->analysis3 analysis4 Plot Rates vs. Concentration analysis3->analysis4 analysis5 Determine Relaxivity (Slope of the line) analysis4->analysis5

Caption: Experimental workflow for determining r1 and r2 relaxivity of this compound.

Troubleshooting_T2_Artifacts cluster_solutions Troubleshooting Strategies issue Issue: Signal Loss or Susceptibility Artifacts in T2*-weighted Images solution1 Optimize Injection Protocol (Slower rate, lower dose) issue->solution1 solution2 Adjust Imaging Parameters (Shorter TE, higher bandwidth) issue->solution2 solution3 Select Appropriate Pulse Sequence (Spin-echo over gradient-echo) issue->solution3 solution4 Optimize Shimming issue->solution4

Caption: Troubleshooting guide for T2* related artifacts with this compound.

References

Technical Support Center: Gadopiclenol Administration in Renally Impaired Animal Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Gadopiclenol in animal subjects with renal impairment. The following information is compiled from preclinical safety and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of this compound necessary for animal subjects with renal impairment?

Based on preclinical and clinical studies, no dose adjustment for this compound is generally recommended for subjects with renal impairment.[1][2][3] Preclinical studies in various species, including rats and dogs, have shown this compound to be well-tolerated even at high doses, providing a high safety margin.[4][5][6] While renal impairment prolongs the elimination half-life, clearance remains complete or nearly complete.[1][3]

Q2: What is the safety profile of this compound in renally impaired animal models?

This compound has demonstrated a favorable safety profile in preclinical studies involving renally impaired animal models. In a study with renally impaired rats, this compound administration was not associated with the morbidity, mortality, or skin lesions observed with some other gadolinium-based contrast agents (GBCAs), such as gadodiamide.[1][7] The primary histological finding in some animal studies, both with and without renal impairment, was renal tubular vacuolation, which is a known effect for this class of compounds and was not associated with any physiological consequence on kidney function.[4][5][6]

Q3: How does renal impairment affect the pharmacokinetics and clearance of this compound in animal subjects?

Surgically induced severe renal impairment in animal models results in the delayed clearance of GBCAs.[5] In human subjects, which is reflective of the general physiological process, the elimination half-life of this compound is prolonged with the increasing severity of renal impairment.[1][3][8] Despite the delay, urinary excretion of unchanged this compound is nearly complete.[1][3] In Beagle dogs with normal renal function, approximately 98% of the injected dose is excreted in urine within 48 hours.[8]

Q4: What doses of this compound have been tested in preclinical safety studies?

In preclinical studies, this compound has been tested at a range of doses. Safety pharmacology and toxicology studies have been conducted in mice, rats, dogs, rabbits, and guinea pigs.[4] For example, repeated-dose toxicity studies in rats and dogs used intravenous doses up to 1.0 and 0.6 mmol/kg/day, respectively.[6] Pharmacokinetic studies in Beagle dogs have used an intravenous bolus injection of 0.2 mmol/kg of ¹⁵³Gd-gadopiclenol.[9] The no-observed-adverse-effect-level (NOAEL) values are significantly higher than the intended human diagnostic dose, indicating a high safety margin.[4][5]

Q5: How does this compound compare to other GBCAs in renally impaired animal models?

In studies with renally impaired rats, this compound showed a better safety profile compared to the linear GBCA gadodiamide, with no associated mortality or skin lesions.[1][7] The gadolinium (Gd) concentrations in the skin for this compound were statistically similar to other macrocyclic GBCAs like gadoterate and gadobutrol.[1]

Troubleshooting Guide

Problem/Issue Potential Cause & Solution/Recommendation
Unexpected Adverse Events in Renally Impaired Subjects Potential Cause: The severity of the induced renal impairment model may lead to significantly delayed clearance, increasing exposure time. Individual animal sensitivity. Recommendation: 1. Review the established safety profile of this compound. Preclinical studies show a high safety margin.[4][5] 2. Ensure the dose administered is in line with established preclinical protocols. 3. Compare findings with control groups and with data from other GBCAs. This compound has shown a favorable safety profile compared to some linear agents in renally impaired rats.[1] 4. Monitor renal function parameters throughout the study.
High Variability in Pharmacokinetic Data Potential Cause: Inconsistent induction of the renal impairment model across subjects. Variability in fluid balance and cardiovascular status of the animals. Recommendation: 1. Standardize the protocol for inducing renal impairment to ensure a consistent level of dysfunction. 2. Ensure consistent hydration and care for all animal subjects post-procedure. 3. Increase the number of subjects to improve statistical power and account for biological variability.
Higher than Expected Gadolinium Retention in Tissues Potential Cause: Severely compromised renal clearance is the primary cause of retention for all GBCAs.[10] Recommendation: 1. Acknowledge that delayed clearance is an expected outcome of renal impairment.[5] 2. Refer to studies comparing Gd concentrations of different GBCAs. In renally impaired rats, Gd concentrations for this compound were significantly lower than for gadodiamide in most tissues.[1] 3. If possible, perform longitudinal studies to assess the clearance over an extended period. This compound has shown long-term stability in vivo in rat kidneys.[11]

Quantitative Data Summary

Table 1: No-Observed-Adverse-Effect-Level (NOAEL) from Repeated-Dose Toxicity Studies

SpeciesDosing PeriodNOAEL (mmol/kg/day)Safety Margin vs. Human Dose (0.05 mmol/kg)Reference
Rat28 days0.48x[4]
Dog28 days0.2544x (based on exposure)[4]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Normal Renal Function)

ParameterValue
Dose0.2 mmol/kg IV
Terminal Half-life (t½)~1.5 - 2 hours
Excretion RoutePrimarily renal
% Excreted in Urine (48h)98%
Protein BindingNot evidenced
Data derived from studies in animals with normal renal function provides a baseline for understanding deviations in renally impaired models.[8][9]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of ¹⁵³Gd-Gadopiclenol in Beagle Dogs

  • Objective: To determine the pharmacokinetic profile of radiolabeled this compound.

  • Subjects: Beagle dogs (3 male, 3 female).

  • Procedure:

    • Administer a single intravenous (IV) bolus injection of 0.2 mmol/kg of ¹⁵³Gd-gadopiclenol into the cephalic vein.[9]

    • Collect blood samples via jugular vein venipuncture at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24, and 48 hours post-dose.[9]

    • Collect urine and feces quantitatively at predose and at 24-hour intervals for up to 168 hours post-dose.[9]

    • Analyze samples for radioactivity to determine the concentration of the agent and calculate pharmacokinetic parameters.

Protocol 2: Long-Term In Vivo Stability Study in Rat Kidney

  • Objective: To evaluate the in vivo stability of this compound in the kidney over an extended period.

  • Subjects: Nine-week-old female Sprague-Dawley rats.

  • Procedure:

    • Administer 20 injections of this compound over 5 weeks, reaching a cumulative dose of 6 mmol Gd/kg.[11]

    • House the animals for a 12-month observation period after the final injection.[11]

    • At the end of the observation period, euthanize the animals under general anesthesia (5% isoflurane) by exsanguination.[11]

    • Carefully sample the kidneys, snap-freeze them on dry ice, and store them at -80°C for subsequent analysis of gadolinium content and speciation.[11]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Induce Renal Impairment (e.g., Surgical Model) A->B C Acclimatization & Baseline Renal Function Assessment B->C D Administer this compound (Specify Dose, e.g., 0.2 mmol/kg) C->D E Control Group (Vehicle or other GBCA) C->E F Serial Blood & Urine Sampling D->F G Monitor for Adverse Events D->G E->F E->G H Pharmacokinetic Analysis F->H I Histopathological Examination (Kidney, Skin, etc.) G->I J Tissue Gadolinium Quantification I->J Decision_Tree A Start: Plan Experiment with Renally Impaired Animal Subject B Is diagnostic information essential and unavailable with non-contrast methods? A->B C Administer Standard Preclinical Dose of this compound B->C  Yes E Consider Alternative Imaging Modality B->E  No D Proceed with Standard Dose. No adjustment indicated by preclinical data. C->D F Monitor subject closely for adverse events and clearance. C->F

References

How to minimize motion artifacts in Gadopiclenol-enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in Gadopiclenol-enhanced MRI experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its approved indications?

This compound is a macrocyclic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2][3] It is designed to enhance the visualization of lesions with abnormal vascularity.[4] Approved indications for this compound include its use in MRI of the central nervous system (brain, spine, and associated tissues) and in body imaging (head and neck, thorax, abdomen, pelvis, and musculoskeletal system).[4][5]

Q2: What is the recommended dosage for this compound?

The recommended dose of this compound for both adult and pediatric patients (2 years of age and older) is 0.1 mL/kg body weight, which is equivalent to 0.05 mmol/kg.[6] This is a lower gadolinium dose compared to other GBCAs due to this compound's high relaxivity.[1][6][7]

Q3: What are motion artifacts and how do they affect MRI images?

Motion artifacts are image distortions caused by patient or organ movement during image acquisition.[8] These artifacts can manifest as blurring, ghosting, signal loss, or the appearance of undesired signals in the image.[8] They primarily affect the image in the phase-encoding direction and can significantly degrade image quality and diagnostic accuracy.[8]

Q4: Are there specific concerns about motion artifacts with this compound-enhanced MRI?

While not unique to this compound, motion during the dynamic phases of contrast enhancement can be particularly detrimental. The high relaxivity of this compound allows for detailed visualization, but this benefit can be compromised by motion, potentially obscuring the fine details of lesion enhancement.[4]

Troubleshooting Guide: Minimizing Motion Artifacts

This guide provides a systematic approach to identifying and mitigating motion artifacts in your this compound-enhanced MRI experiments.

Step 1: Identify the Source of Motion

The first step in addressing motion artifacts is to determine their cause. Motion can be broadly categorized as:

  • Voluntary Motion: Intentional or unintentional movements by the subject, such as shifting position, coughing, or swallowing.[9]

  • Involuntary Physiologic Motion: Uncontrollable bodily movements like breathing, cardiac pulsation, and peristalsis.[10][11]

Logical Flow for Troubleshooting Motion Artifacts

Start Motion Artifact Detected IdentifySource Identify Source of Motion Start->IdentifySource Voluntary Voluntary Motion IdentifySource->Voluntary Involuntary Involuntary Motion IdentifySource->Involuntary PatientPrep Implement Patient Preparation & Comfort Measures Voluntary->PatientPrep SequenceOpt Optimize MRI Sequence Parameters Involuntary->SequenceOpt PatientPrep->SequenceOpt MotionCorrection Utilize Motion Correction Techniques SequenceOpt->MotionCorrection SequenceOpt->MotionCorrection End Acquire High-Quality Image MotionCorrection->End MotionCorrection->End

Caption: Troubleshooting workflow for motion artifacts.

Step 2: Implement Pre-Scan Strategies

Patient/Subject Preparation and Comfort:

A comfortable and well-informed subject is less likely to move.[12][13]

  • Clear Communication: Before the scan, explain the importance of remaining still during the imaging process.[8][12] Providing an educational pamphlet has been shown to significantly reduce the number of repeated sequences due to motion.[9]

  • Comfort Measures: Use supportive pads, cushions, and blankets to make the subject as comfortable as possible.[12][14] Advanced viscoelastic pads can significantly decrease patient movement by reducing pressure points.[15]

  • Anxiety Reduction: For subjects prone to anxiety, techniques like guided imagery, listening to calming music, and practicing controlled breathing can be effective.[13][14] In some cases, sedation or general anesthesia may be necessary, particularly for uncooperative or anxious subjects.[8][12]

InterventionImpact on Repeat SequencesImpact on Patient Call-Backs
Standard MRI Pads 18% required at least one sequence to be repeated8% required the entire procedure to be repeated
Viscoelastic Comfort Pads 8% required one sequence to be repeated (56% decrease)4% required repetition of the entire exam (50% decrease)

Data from a study on the impact of patient comfort systems on MRI scans.[15]

Step 3: Optimize MRI Acquisition Parameters

Several sequence parameters can be adjusted to minimize the impact of motion.

  • Faster Imaging Sequences: Shorter acquisition times reduce the window for motion to occur.[16] Consider using ultra-fast sequences like Echo-Planar Imaging (EPI), HASTE, or TrueFISP, especially for body regions prone to motion.[8][12]

  • Signal Averaging (NEX/NSA): Increasing the number of signal averages can reduce random motion artifacts and improve the signal-to-noise ratio, but at the cost of longer scan times.[12]

  • Swap Phase and Frequency Encoding: This can shift the direction of motion artifacts, which may be useful if they are obscuring a specific area of interest.[12]

  • Radial K-Space Sampling: Techniques like BLADE/PROPELLER are less sensitive to motion than conventional Cartesian sampling.[8]

Experimental Protocol: Example of a Motion-Robust Abdominal MRI

For dynamic contrast-enhanced imaging of the abdomen with this compound, a motion-robust protocol could include:

  • Patient Preparation: Instruct the patient on breath-holding techniques and ensure they are comfortable.

  • Pre-Contrast Imaging: Acquire T1-weighted images using a fast gradient-echo sequence.

  • This compound Administration: Inject this compound at the recommended dose of 0.05 mmol/kg.[6]

  • Dynamic Post-Contrast Imaging: Acquire multiple phases (arterial, portal venous, and delayed) using a 3D gradient-recalled echo fat-suppressed T1-weighted sequence with breath-holding for each phase.[2]

Step 4: Utilize Advanced Motion Correction Techniques

When motion is unavoidable, several techniques can be employed to correct for it.

  • Prospective Motion Correction (PMC): This real-time technique uses tracking systems (e.g., navigators, optical tracking) to detect motion and adjust the MRI acquisition parameters accordingly.[17][18]

  • Retrospective Motion Correction: These methods are applied after the data has been acquired to correct for motion artifacts in the reconstructed images.[17] This can involve algorithms and, more recently, artificial intelligence to identify and remove artifacts.[18]

  • Navigator Echoes: These are used to track physiological motion, such as breathing, and can trigger data acquisition only when the anatomy is in a specific position.[13][19]

  • Spatial Saturation Pulses: These can be used to null the signal from moving tissues outside the area of interest, such as the anterior abdominal wall during spine imaging.[8][12]

  • Fat Suppression: Suppressing the signal from subcutaneous fat can reduce motion artifacts, as this tissue is prone to movement.[8][12]

Signaling Pathway for Motion Correction Choices

MotionType Type of Motion Periodic Periodic (e.g., Respiration, Cardiac) MotionType->Periodic Sporadic Sporadic/Bulk Motion MotionType->Sporadic Gating Respiratory/Cardiac Gating Periodic->Gating Navigators Navigator Echoes Periodic->Navigators PMC Prospective Motion Correction Sporadic->PMC Retrospective Retrospective Correction Sporadic->Retrospective FastSeq Fast Imaging Sequences Sporadic->FastSeq

Caption: Decision pathway for motion correction techniques.

References

Technical Support Center: Optimizing Lesion Border Delineation with Gadopiclenol Image Post-Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadopiclenol for enhanced magnetic resonance imaging (MRI). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experimental workflows for improved lesion border delineation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it beneficial for lesion border delineation?

This compound is a next-generation, high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA).[1][2] Its high relaxivity allows for effective contrast enhancement at half the standard dose of gadolinium compared to other GBCAs, such as gadobutrol (0.05 mmol/kg for this compound vs. 0.1 mmol/kg for gadobutrol).[3][4] This enhanced relaxivity leads to a greater signal intensity on T1-weighted images, which can improve the visualization and delineation of lesion borders.[2] Clinical studies have demonstrated that this compound is non-inferior to gadobutrol at a standard dose for lesion visualization, and in many cases, it is the preferred agent for evaluating lesion border delineation, internal morphology, and contrast enhancement.[3][4]

Q2: What are the key quantitative parameters that demonstrate improved lesion delineation with this compound?

Studies have shown that this compound at a 0.05 mmol/kg dose results in a higher percentage of contrast enhancement, a superior contrast-to-noise ratio (CNR), and a better lesion-to-background ratio (LBR) compared to gadobutrol at a 0.1 mmol/kg dose.[3] These quantitative improvements contribute to the enhanced qualitative assessment of lesion borders.

Q3: Can I use my existing MRI post-processing software with images acquired with this compound?

Yes, standard MRI analysis software such as FSL (FMRIB Software Library), FreeSurfer, and SPM (Statistical Parametric Mapping) can be used for post-processing images acquired with this compound. However, due to the higher relaxivity and potentially different signal characteristics of this compound, you may need to optimize the parameters within these software packages for tasks like lesion segmentation and analysis.

Q4: Are there specific MRI acquisition protocol adjustments recommended when using this compound?

To fully leverage the high relaxivity of this compound, it is advisable to optimize your MRI acquisition protocols. This may involve adjusting parameters such as repetition time (TR) and echo time (TE) to maximize the contrast enhancement and signal-to-noise ratio (SNR). For neuroimaging, utilizing 3D T1-weighted sequences is recommended to achieve optimal image quality and diagnostic confidence.[[“]] It is also beneficial to conduct multi-phase delayed scans after contrast injection to better visualize the extent of brain metastases.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Image Artifacts

Issue: I am observing increased motion artifacts in my this compound-enhanced scans.

  • Possible Cause: The high signal intensity from this compound can sometimes amplify the appearance of motion.

  • Troubleshooting Steps:

    • Immobilization: Ensure proper patient/subject immobilization during the scan.

    • Gating Techniques: Utilize respiratory or cardiac gating to synchronize image acquisition with physiological movements.[8]

    • Fast Imaging Sequences: Employ faster imaging sequences to reduce the acquisition time and the window for motion to occur.

    • Post-Processing Correction: Use motion correction algorithms available in software packages like FSL or SPM.[8]

Issue: I am noticing chemical shift or susceptibility artifacts.

  • Possible Cause: These artifacts can arise from variations in the magnetic field, which may be more pronounced with the high signal generated by this compound.

  • Troubleshooting Steps:

    • Shimming: Ensure the magnetic field is well-shimmed before acquisition.

    • Sequence Selection: Use spin-echo (SE) sequences, which are less sensitive to susceptibility artifacts than gradient-echo (GE) sequences.[9]

    • Parameter Adjustment: Decrease the voxel size and increase the receiver bandwidth to reduce chemical shift artifacts.[9]

    • Fat Suppression: Employ fat suppression techniques to minimize chemical shift artifacts originating from fatty tissues.[9]

Post-Processing and Analysis

Issue: My automated lesion segmentation algorithm is not accurately delineating the lesion borders on this compound images.

  • Possible Cause: The default thresholding or intensity parameters of the segmentation algorithm may not be optimized for the signal characteristics of this compound.

  • Troubleshooting Steps:

    • Parameter Optimization: Adjust the segmentation parameters, such as intensity thresholds, within your software. It may be necessary to perform several iterations to find the optimal settings.

    • Manual Correction: Perform manual corrections of the automated segmentation to refine the lesion borders.

    • Advanced Segmentation Methods: Consider using more advanced segmentation techniques, such as those based on machine learning or deep learning, which can be trained on your this compound data for better accuracy.[10][11]

Issue: The quantitative values (e.g., CNR, LBR) from my analysis seem inconsistent.

  • Possible Cause: Inconsistent region of interest (ROI) placement or variations in image normalization can lead to variability in quantitative measurements.

  • Troubleshooting Steps:

    • Standardized ROI Placement: Develop a strict protocol for placing ROIs to ensure consistency across all analyses.

    • Image Normalization: Normalize the intensity of your images to a standard reference to reduce variability between scans.

    • Phantom Scans: Regularly scan a phantom with known properties to calibrate and validate your quantitative measurements.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical studies comparing this compound and Gadobutrol.

Table 1: Comparison of Lesion Visualization Parameters in CNS MRI

ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)p-value
Enhancement Percentage HigherLower< 0.0001
Contrast-to-Noise Ratio (CNR) Higher (for 2 of 3 readers)LowerP = 0.02 and P < 0.0001
Lesion-to-Background Ratio (LBR) HigherLower< 0.0001

Data from the PICTURE clinical trial.[3]

Table 2: Diagnostic Preference in CNS MRI

PreferenceReader 1Reader 2Reader 3
This compound Preferred 44.8%54.4%57.3%
Gadobutrol Preferred 14.5%24.1%19.5%
No Preference 40.7%21.6%23.2%

Data from the PICTURE clinical trial.[3]

Experimental Protocols

Recommended MRI Acquisition Protocol for Lesion Delineation (Brain Metastases)

This protocol is a recommendation and should be adapted based on the specific scanner and research question.

  • Patient Preparation: Ensure the patient is well-hydrated and has provided informed consent.

  • Pre-Contrast Imaging:

    • Axial 3D T1-weighted sequence (e.g., MPRAGE, SPGR, or FSPGR).

    • Axial 3D T2-weighted FLAIR.

    • Axial 2D Diffusion-Weighted Imaging (DWI).

  • Contrast Administration:

    • Administer this compound at a dose of 0.05 mmol/kg body weight.

    • Use a power injector for a consistent injection rate of 2-3 mL/s.

  • Post-Contrast Imaging:

    • Repeat the Axial 3D T1-weighted sequence at multiple time points (e.g., immediately, 5 minutes, and 15 minutes post-injection) to assess dynamic contrast enhancement and improve detection of smaller lesions.[7]

    • Acquire a post-contrast Axial 3D T2-weighted FLAIR sequence.

Post-Processing Workflow for Lesion Border Delineation

This workflow provides a general guideline for analyzing this compound-enhanced MRI data.

PostProcessingWorkflow cluster_0 Data Acquisition cluster_1 Image Pre-processing cluster_2 Lesion Analysis cluster_3 Output PreContrast Pre-Contrast Scans Denoising Denoising PreContrast->Denoising PostContrast Post-Contrast Scans (this compound) PostContrast->Denoising MotionCorrection Motion Correction Denoising->MotionCorrection Registration Co-registration (Pre- to Post-contrast) MotionCorrection->Registration Normalization Intensity Normalization Registration->Normalization Subtraction Subtraction Images Normalization->Subtraction Segmentation Lesion Segmentation (Automated + Manual) Subtraction->Segmentation Quantitative Quantitative Analysis (Volume, CNR, LBR) Segmentation->Quantitative DelineatedLesion Delineated Lesion Borders Segmentation->DelineatedLesion QuantitativeData Quantitative Results Quantitative->QuantitativeData

Caption: Post-processing workflow for lesion border delineation.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Lesion Segmentation Issues

TroubleshootingSegmentation Start Poor Automated Lesion Segmentation CheckParams Review and Adjust Software Parameters (e.g., Thresholds) Start->CheckParams ReRun Re-run Segmentation CheckParams->ReRun Assess Assess Segmentation Accuracy ReRun->Assess ManualCorrect Perform Manual Correction Assess->ManualCorrect Not Accurate AdvancedMethod Consider Advanced Segmentation Methods (e.g., Machine Learning) Assess->AdvancedMethod Consistently Inaccurate Final Final Delineated Lesion Assess->Final Accurate ManualCorrect->Final AdvancedMethod->Final

Caption: Troubleshooting logic for lesion segmentation.

References

Long-term stability of Gadopiclenol solution for repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Gadopiclenol solution for repeat experiments.

Frequently Asked Questions (FAQs)

Q1: Can I reuse a vial of this compound solution for multiple experiments over several days or weeks?

A1: No, it is not recommended to reuse a vial of this compound solution for multiple experiments. The prescribing information explicitly states that the vials are for single use only, and any unused portion of the drug should be discarded.[1][2] this compound solution does not contain any preservatives, which increases the risk of microbial contamination after the vial has been punctured.[2]

Q2: What are the storage conditions for an unopened vial of this compound?

A2: An unopened vial of this compound should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F). Pre-filled syringes should not be frozen.[1]

Q3: What should I do if the this compound solution has been exposed to cold and appears to have solidified?

A3: If the solution has solidified due to cold exposure, allow the vial to return to room temperature. Before use, visually inspect the solution to ensure it is clear, colorless to yellow, and free of any particulate matter or discoloration. If any of these are present, the solution should not be used.[1]

Q4: How long is a this compound solution stable after being drawn into a syringe?

A4: The solution should be used immediately after being drawn into a syringe.[1][3] Prompt administration is crucial to prevent any potential contamination or degradation.

Q5: Is there a pharmacy bulk package available, and what are the stability guidelines for it?

A5: Yes, a pharmacy bulk package is available. The contents of the pharmacy bulk package should be used within 24 hours after the initial puncture. It is intended for use in an aseptic work area for filling empty sterile syringes and not for direct intravenous infusion.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible particles or discoloration in the solution. Contamination or degradation of the product.Do not use the solution. Discard the vial immediately.[2]
Need to perform multiple injections from a single vial over time. Experimental design requiring repeated administrations.Use a new, unopened vial for each injection to ensure sterility and proper concentration. Do not reuse vials.[1][2]
Concern about the chemical stability of the solution for an ongoing experiment. The inherent chemical properties of the contrast agent.This compound is a highly stable macrocyclic gadolinium-based contrast agent (GBCA).[4][5][6] However, for in-vitro experiments requiring long-term stability, it is best to prepare fresh dilutions from a new vial for each experimental time point to avoid any potential confounding factors from prolonged storage in a non-ideal container or environment.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Kinetic Inertness of this compound and other GBCAs

Gadolinium-ChelateStructure TypeKinetic Stability (t½ at pH 1.2 and 37°C)
This compound Macrocyclic ~20 days [7]
GadoquatraneMacrocyclic28.6 days[8]
GadoterateMacrocyclic2.7 - 4 days[8]
GadobutrolMacrocyclic14.1 - 18 hours[8]
GadoteridolMacrocyclic2.2 hours[8]

Table 2: In Vitro Stability in Human Plasma

Gadolinium-Chelate% Released Gd³⁺ after 15 days at pH 7.4 and 37°C
This compound 0.20% [8]
GadoquatraneBelow Lower Limit of Quantification (0.01%)[8]
GadoterateBelow Lower Limit of Quantification (0.01%)[8]
Gadobutrol0.12%[8]
Gadoteridol0.20%[8]

Experimental Protocols

Kinetic Inertness Assessment (Acidic Conditions)

This protocol is a generalized representation based on methodologies described for GBCAs.

  • Solution Preparation: Prepare solutions of the gadolinium-based contrast agent at a specific concentration in a highly acidic medium (e.g., pH 1.2).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sample Collection: At various time points, withdraw aliquots of the solution.

  • Analysis of Free Gadolinium: Use a complexometric assay with a colorimetric indicator (e.g., Arsenazo III) to measure the concentration of free Gd³⁺ ions. The absorption is measured spectrophotometrically at the maximum wavelength of the Gd-indicator complex (e.g., 654 nm for Gd-arsenazo III).[8]

  • Data Analysis: Fit the measured data to a first-order kinetic model to calculate the dissociation rate and the dissociation half-life.[8]

In Vitro Stability in Human Plasma

This protocol is a generalized representation based on methodologies described for GBCAs.

  • Sample Preparation: Incubate the gadolinium-based contrast agent in human plasma at a specific concentration and physiological conditions (pH 7.4, 37°C).

  • Separation of Intact Chelate and Free Gd³⁺: At different time points, use ion exchange chromatography to separate the intact GBCA from any released Gd³⁺ ions.

  • Quantification of Gadolinium: Analyze the fractions containing the released Gd³⁺ using inductively coupled plasma mass spectrometry (ICP-MS) for sensitive quantification.

  • Data Analysis: Determine the percentage of released Gd³⁺ relative to the total initial gadolinium concentration over time.[8]

Visualizations

experimental_workflow cluster_start Start cluster_prep Preparation cluster_decision Decision cluster_use Use cluster_end End start Obtain new, unopened vial of this compound solution inspect Visually inspect for particles and discoloration start->inspect aseptic Use aseptic technique to withdraw the required dose inspect->aseptic decision Is the entire vial content to be used immediately? aseptic->decision use_all Administer the full dose decision->use_all Yes use_partial Administer the required dose decision->use_partial No discard_all Discard the empty vial use_all->discard_all discard_partial Discard any unused portion of the solution and the vial use_partial->discard_partial

Caption: Workflow for the correct handling of a this compound solution vial.

stability_factors cluster_core This compound Solution Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability stability This compound Solution (Macrocyclic Chelate) chemical Chemical Stability (High Kinetic Inertness) stability->chemical physical Physical Stability (Temperature, Light) stability->physical microbial Microbial Stability (No Preservatives) stability->microbial degradation Chemical Degradation (e.g., Hydrolysis) chemical->degradation precipitation Physical Changes (e.g., Precipitation) physical->precipitation contamination Microbial Contamination microbial->contamination

Caption: Factors influencing the stability of this compound solution.

References

Overcoming challenges in quantifying Gadopiclenol concentration in tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Gadopiclenol in tissue samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound in tissue?

A1: The primary methods for quantifying total gadolinium (as a surrogate for this compound) in tissue are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and its hyphenated techniques like Laser Ablation-ICP-MS (LA-ICP-MS) for spatial distribution analysis and Ion Chromatography-ICP-MS (IC-ICP-MS) for speciation.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can also be used, particularly for speciation analysis to differentiate the intact chelate from free gadolinium.[3]

Q2: What are the expected concentration ranges for this compound in tissue?

A2: this compound concentrations in tissue can be very low, often in the nanomolar (nmol/g) to picomolar (pmol/g) range, especially at later time points after administration.[1] The exact concentration will depend on the dose, time after administration, and the specific tissue being analyzed. For example, in preclinical studies, gadolinium concentrations in rat kidneys 12 months after the last injection of this compound were in the low nmol/g range before leaching procedures.[1]

Q3: What is "speciation analysis" and why is it important for this compound?

A3: Speciation analysis is the process of identifying and quantifying the different chemical forms of an element. For this compound, it's crucial to distinguish between the intact, stable this compound chelate and potentially decomplexed or released Gd³⁺ ions.[2] This is important for assessing the in vivo stability of the contrast agent.[1][4] Techniques like IC-ICP-MS and HPLC-ICP-MS are used for this purpose.[2][3]

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are interferences caused by the complex biological components of the tissue sample (e.g., salts, proteins, lipids) that can either suppress or enhance the analytical signal, leading to inaccurate quantification.[5] To minimize matrix effects, several strategies can be employed, including:

  • Efficient sample preparation: This includes optimized tissue digestion and extraction procedures.

  • Matrix-matched calibration standards: Preparing calibration standards in a blank tissue matrix that closely resembles the study samples.[1]

  • Use of an internal standard: An element with similar physicochemical properties to gadolinium is added to all samples, standards, and blanks to correct for instrument drift and matrix-induced signal variations.[5]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

  • Collision/reaction cells in ICP-MS: These can help to remove polyatomic interferences.[5]

Q5: What are the key validation parameters for a bioanalytical method for this compound quantification?

A5: According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method should be validated for several parameters to ensure its reliability.[6][7][8][9] For chromatographic methods, these typically include:

  • Selectivity and specificity

  • Matrix effect

  • Calibration curve (response function) and range (LLOQ to ULOQ)

  • Accuracy and precision

  • Carry-over

  • Dilution integrity

  • Stability

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Tissue Extraction Optimize the extraction protocol. Experiment with different solvents, homogenization techniques, and incubation times. For HPLC-MS, using a low-ionic-strength buffer like ammonium acetate may be more effective than just water.[10]
Analyte Degradation Ensure proper sample handling and storage conditions to prevent degradation of this compound. Assess the stability of the analyte under the extraction and analysis conditions.
Instrument Sensitivity Check the instrument's performance and sensitivity. Ensure the mass spectrometer is properly tuned and calibrated. For very low concentrations, a more sensitive instrument or method may be required.
Incorrect MS Parameters Optimize mass spectrometer parameters, such as ionization source settings and collision energies, for this compound.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure a consistent and thorough homogenization procedure for all tissue samples to achieve a uniform distribution of the analyte.
Matrix Effects Implement strategies to mitigate matrix effects, such as using an internal standard, matrix-matched calibrants, or further sample cleanup.[5]
Instrument Instability Monitor instrument performance for drift or instability. The use of an internal standard is highly recommended to correct for such variations.[5]
Inconsistent Sample Preparation Ensure all steps of the sample preparation workflow are performed consistently across all samples. Use calibrated pipettes and precise measurements.
Issue 3: Poor Peak Shape in Chromatography (HPLC-MS)
Possible Cause Troubleshooting Step
Column Contamination Wash the column with a strong solvent or, if necessary, replace it. Use guard columns to protect the analytical column.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, solvent strength) to improve peak shape.
Sample Overload Inject a smaller volume of the sample or dilute the sample extract.
Interference from Matrix Components Improve the sample cleanup procedure to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.[11]

Quantitative Data Summary

The following tables summarize quantitative data for this compound and other gadolinium-based contrast agents (GBCAs) from preclinical studies.

Table 1: Gadolinium Concentration in Rat Kidney 12 Months Post-Injection

CompoundGd Concentration (nmol/g)
This compound Low nmol/g (quantifiable before leaching)
Below LOQ (after leaching in medulla)
Gadodiamide Higher concentrations than this compound
Quantifiable after leaching

Data from LA-ICP-MS analysis. The limit of quantification (LOQ) for this method was 0.13 nmol/g.[1]

Table 2: Gadolinium Concentration in Rat Bone and Bone Marrow 1 Week Post-Injection (0.6 mmol Gd/kg)

CompoundTissueGd Concentration (nmol/g)
This compound Bone Marrow2.3 - 3.0 (comparable to others)
Epiphysis2.2 (1.9, 2.6)
Diaphysis2.7 (2.1, 3.5)
Gadobutrol Bone Marrow2.3 - 3.0 (comparable to others)
Epiphysis1.2 (1.0, 1.4)
Diaphysis1.0 (0.8, 1.3)
Gadoquatrane Bone Marrow2.3 - 3.0 (comparable to others)
Epiphysis1.2 (1.0, 1.4)
Diaphysis0.5 (0.4, 0.7)

Data presented as mean (range).[12]

Experimental Protocols

Protocol 1: General Workflow for Tissue Digestion and ICP-MS Analysis

This protocol provides a general overview. Specific parameters such as acid concentration, digestion temperature, and time should be optimized for the specific tissue type and sample size.

  • Sample Preparation:

    • Accurately weigh the tissue sample.

    • Homogenize the tissue sample.

  • Digestion:

    • Place the homogenized tissue in a digestion vessel.

    • Add a known volume of concentrated nitric acid (and potentially other acids like hydrochloric acid).

    • Digest the sample using a heated block or microwave digestion system until the tissue is completely dissolved and the solution is clear.

  • Dilution:

    • Allow the digest to cool to room temperature.

    • Dilute the digested sample to a final volume with deionized water. The dilution factor will depend on the expected gadolinium concentration and the linear range of the ICP-MS.

    • Spike the diluted sample with an internal standard (e.g., Rhodium, Iridium).

  • Analysis:

    • Analyze the samples using ICP-MS.

    • Prepare calibration standards in a similar acid matrix. For enhanced accuracy, matrix-matched standards using blank tissue digest are recommended.

    • Quantify the gadolinium concentration based on the calibration curve and correct for the internal standard response.

Protocol 2: Speciation Analysis using HPLC-ICP-MS for Bone Tissue

This protocol is adapted from a method for analyzing GBCAs in bone tissue and may require optimization for this compound and other tissue types.[3]

  • Sample Preparation (Mild Dissolution/Recomplexation):

    • Dissolve bone or bone marrow samples in a solution of low concentration hydrochloric acid and diethylenetriamine pentaacetate (DTPA).

    • Add an excess of Indium(III) to recomplex any free ligands, including the added DTPA and any ligands from GBCAs that may have dissociated during dissolution.

  • Chromatography:

    • Separate the different gadolinium species using high-performance liquid chromatography (HPLC) with a hydrophilic interaction liquid chromatography (HILIC) column.

    • Optimize the mobile phase gradient for the separation of intact this compound from other potential species.

  • Detection:

    • Introduce the HPLC eluent into an ICP-MS for element-specific detection of gadolinium.

  • Quantification:

    • Quantify the intact this compound by comparing the peak area to that of a calibration curve prepared with this compound standards.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_collection Tissue Sample Collection sample_storage Sample Storage (-80°C) sample_collection->sample_storage sample_prep Sample Preparation (Weighing, Homogenization) sample_storage->sample_prep extraction Tissue Extraction / Digestion sample_prep->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (ICP-MS / HPLC-MS) cleanup->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Fig 1. General experimental workflow for quantifying this compound in tissue.

troubleshooting_workflow cluster_recovery Low Recovery cluster_variability High Variability start Inaccurate or Imprecise Results check_extraction Optimize Extraction Protocol? start->check_extraction check_homogenization Improve Homogenization? start->check_homogenization check_stability Assess Analyte Stability? check_extraction->check_stability No check_instrument Verify Instrument Sensitivity? check_stability->check_instrument No solution Accurate & Precise Results check_instrument->solution Yes check_matrix Mitigate Matrix Effects? check_homogenization->check_matrix No check_is Use Internal Standard? check_matrix->check_is No check_is->solution Yes

Fig 2. Troubleshooting decision tree for common quantification issues.

speciation_concept cluster_species Gadolinium Species total_gd Total Gadolinium in Tissue (Measured by ICP-MS) separation Speciation Analysis (e.g., HPLC-ICP-MS) total_gd->separation intact_gp Intact this compound free_gd Released Gd³⁺ other_complexes Other Gd Complexes separation->intact_gp separation->free_gd separation->other_complexes

Fig 3. Conceptual diagram of speciation analysis for this compound.

References

Validation & Comparative

Gadopiclenol vs. Gadobutrol: A Comparative Guide for Lesion Visualization in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Gadopiclenol and Gadobutrol, two macrocyclic gadolinium-based contrast agents (GBCAs), for lesion visualization in magnetic resonance imaging (MRI). The information presented is based on data from key clinical trials, focusing on quantitative performance metrics, experimental methodologies, and safety profiles.

Executive Summary

This compound, a next-generation macrocyclic GBCA, has demonstrated non-inferiority to Gadobutrol for lesion visualization at half the standard gadolinium dose in comprehensive clinical trials.[1][2][3][4] This efficacy is attributed to this compound's significantly higher relaxivity.[1][2][5] Both agents exhibit a comparable and favorable safety profile.[1][2][3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from the PICTURE and PROMISE clinical trials, which directly compared this compound and Gadobutrol.

Table 1: Efficacy Outcomes from the PICTURE Trial (Central Nervous System)
ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)p-value
Lesion Visualization Criteria ---------
Border DelineationNon-inferiorReference<0.0001[6]
Internal MorphologyNon-inferiorReference<0.0001[6]
Contrast EnhancementNon-inferiorReference<0.0001[6]
Quantitative Image Analysis ---------
Percentage of EnhancementSuperiorReference<0.0001[5][6][7]
Lesion-to-Background RatioSuperiorReference<0.0001[5][6]
Contrast-to-Noise RatioSuperior (for 2 of 3 readers)Reference<0.01[6]
Reader Preference ---------
Preferred this compound44.8% - 57.3%14.5% - 24.1%<0.001[7]
No Preference21.6% - 40.7%------
Table 2: Efficacy Outcomes from the PROMISE Trial (Body MRI)
ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)p-value
Lesion Visualization Criteria ---------
Border DelineationNon-inferiorReference<0.001[8][9]
Internal MorphologyNon-inferiorReference<0.001[8][9]
Visual Contrast EnhancementNon-inferiorReference<0.001[8][9]
Quantitative Image Analysis ---------
Percentage EnhancementHigher (for 2 of 3 readers)Reference<0.001[8][9]
Lesion-to-Background RatioNo significant differenceReference---
Reader Preference ---------
No Preference75% - 83%------
Table 3: Safety Profile Comparison (PICTURE & PROMISE Trials)
ParameterThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)
PICTURE Trial (CNS)
Adverse Event (AE) Rate4.9%[4][6]6.9%[4][6]
Most Common AEsInjection site reactions[4]Injection site reactions[4]
PROMISE Trial (Body)
Adverse Event (AE) Rate4.2%[8]5.5%[8]
Participants with AEs12 of 288[1][3]16 of 290[1][3]

Experimental Protocols

The pivotal evidence for the comparison between this compound and Gadobutrol comes from two major Phase III clinical trials: PICTURE and PROMISE. Both were designed as intra-individual crossover studies to provide a robust comparison.

PICTURE Trial (NCT03986138)
  • Objective: To demonstrate the non-inferiority of 0.05 mmol/kg this compound to 0.1 mmol/kg Gadobutrol for the visualization of Central Nervous System (CNS) lesions.[4]

  • Study Design: A randomized, double-blind, crossover study where adult patients with known or highly suspected CNS lesions received both contrast agents during separate MRI exams.[6][7]

  • Patient Population: 256 adult patients with known or suspected CNS lesions.[6]

  • Contrast Administration: A single intravenous injection of either 0.05 mmol/kg this compound or 0.1 mmol/kg Gadobutrol.[6]

  • Imaging: MRI of the brain and/or spine performed before and after contrast administration.

  • Endpoints: The primary efficacy endpoint was the qualitative assessment of lesion visualization (border delineation, internal morphology, and contrast enhancement) by blinded readers.[7] Secondary endpoints included quantitative measures such as percentage of enhancement, lesion-to-background ratio, and contrast-to-noise ratio.[6][7]

PROMISE Trial (NCT03986138)
  • Objective: To investigate whether this compound at 0.05 mmol/kg is noninferior to Gadobutrol at 0.1 mmol/kg for lesion visualization in body MRI.[3]

  • Study Design: A randomized, double-blind, crossover, phase 3 study conducted at 33 centers in 11 countries.[3]

  • Patient Population: 273 adult participants with at least one suspected focal lesion in various body regions (head and neck, breast, thorax, abdomen, pelvis, or musculoskeletal system).[3][9]

  • Contrast Administration: Patients underwent two contrast-enhanced MRI examinations, randomized to receive either 0.05 mmol/kg this compound or 0.1 mmol/kg Gadobutrol.[3]

  • Imaging: MRI of the relevant body region was performed.

  • Endpoints: The primary endpoint was the assessment of lesion visualization based on border delineation, internal morphologic characteristics, and visual degree of contrast enhancement by blinded readers.[1]

Visualizations

Experimental Workflow: PICTURE & PROMISE Trials

G cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_imaging_sequence Imaging Sequence (Intra-individual) cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_analysis Blinded Reader Analysis cluster_outcome Study Outcome P Patient Population (Known/Suspected Lesions) R Randomized Crossover Assignment P->R MRI1_GPL MRI with This compound (0.05 mmol/kg) R->MRI1_GPL Group A MRI2_GB MRI with Gadobutrol (0.1 mmol/kg) R->MRI2_GB Group B Washout1 Washout Period (2-14 days) MRI1_GPL->Washout1 MRI1_GB MRI with Gadobutrol (0.1 mmol/kg) Washout1->MRI1_GB Qual Qualitative Assessment (Visualization Criteria) MRI1_GB->Qual Quant Quantitative Assessment (Enhancement, Ratios) MRI1_GB->Quant Pref Reader Preference MRI1_GB->Pref Safety Safety Assessment (Adverse Events) MRI1_GB->Safety Washout2 Washout Period (2-14 days) MRI2_GB->Washout2 MRI2_GPL MRI with This compound (0.05 mmol/kg) Washout2->MRI2_GPL MRI2_GPL->Qual MRI2_GPL->Quant MRI2_GPL->Pref MRI2_GPL->Safety O Non-inferiority & Safety Comparison Qual->O Quant->O Pref->O Safety->O

Caption: Crossover design of the PICTURE and PROMISE trials.

Logical Relationship: Efficacy Comparison

G cluster_agents Contrast Agents cluster_properties Key Property cluster_outcomes Comparative Efficacy Outcomes GPL This compound (0.05 mmol/kg) Relax Higher Relaxivity GPL->Relax NonInf Non-Inferior Lesion Visualization GPL->NonInf SupEnh Superior/Comparable Contrast Enhancement GPL->SupEnh Safety Similar Safety Profile GPL->Safety GB Gadobutrol (0.1 mmol/kg) GB->NonInf GB->SupEnh GB->Safety Relax->NonInf Relax->SupEnh

Caption: this compound's higher relaxivity leads to comparable efficacy at a lower dose.

References

A Comparative Analysis of Relaxivity: Gadopiclenol vs. Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of gadolinium-based contrast agents (GBCAs), relaxivity is a paramount parameter dictating diagnostic efficacy and patient safety. This guide provides an objective, data-driven comparison of two macrocyclic GBCAs: the recently developed Gadopiclenol and the established Gadoterate Meglumine. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these agents for their specific applications.

Executive Summary

This compound consistently demonstrates significantly higher r1 and r2 relaxivity compared to Gadoterate Meglumine across various magnetic field strengths and biological media. This heightened relaxivity allows for a substantial reduction in the administered gadolinium dose of this compound while maintaining or even enhancing image contrast. This "half-dose" characteristic of this compound represents a significant advancement in minimizing patient exposure to gadolinium, a key consideration in modern medical imaging.

Quantitative Data Comparison

The following tables summarize the key relaxivity parameters for this compound and Gadoterate Meglumine, compiled from published experimental data.

Table 1: Longitudinal Relaxivity (r1) Comparison

Magnetic Field StrengthMediumThis compound (mM⁻¹s⁻¹)Gadoterate Meglumine (mM⁻¹s⁻¹)
0.47 TWater12.2[1][2]~3.1-3.3
1.41 TWater12.2[1]-
1.5 THuman Plasma-3.4-3.8[3]
1.5 THuman Serum12.8[1][4]~3.8
3 THuman Serum11.6[1][4][5]~3.4
7 THuman Plasma10.68[1][5]~3.5

Table 2: Transverse Relaxivity (r2) Comparison

Magnetic Field StrengthMediumThis compound (mM⁻¹s⁻¹)Gadoterate Meglumine (mM⁻¹s⁻¹)
1.5 THuman Blood> Other GBCAs-
3 THuman Blood> Other GBCAs-

Note: Specific r2 values for Gadoterate Meglumine were not as readily available in the direct comparative literature as r1 values. However, it is generally understood that macrocyclic agents have a lower r2/r1 ratio compared to linear agents.

Preclinical and Clinical Performance Insights

Preclinical studies in rat brain tumor models have shown that this compound at half the dose (0.05 mmol/kg) provides a contrast-to-noise ratio (CNR) and morphologic characterization of brain tumors comparable to a full dose (0.1 mmol/kg) of Gadoterate Meglumine.[6] In pediatric brain MRI, an intraindividual comparison demonstrated that this compound at 0.05 mmol/kg achieved similar or even superior contrast enhancement for certain structures compared to Gadoterate Meglumine at 0.1 mmol/kg.[7][8] This consistent "half-dose" efficacy is a direct consequence of this compound's higher relaxivity.[2][9]

Experimental Protocols

The determination of relaxivity (r1 and r2) is crucial for characterizing MRI contrast agents. Below are detailed methodologies for these key experiments.

Measurement of Longitudinal Relaxivity (r1)

The longitudinal relaxivity (r1) is determined by measuring the T1 relaxation time of water protons in solutions containing varying concentrations of the gadolinium-based contrast agent. The most common and accurate method for T1 measurement is the Inversion-Recovery pulse sequence .

Protocol:

  • Sample Preparation:

    • Prepare a series of dilutions of the contrast agent (e.g., this compound or Gadoterate Meglumine) in the desired medium (e.g., deionized water, human serum, or plasma).

    • Concentrations should typically range from 0 to 1.0 mM.

    • A sample of the pure medium (0 mM concentration) must be included as a control to measure the diamagnetic relaxation time (T1,0).

    • Ensure all samples are at a constant and physiologically relevant temperature (e.g., 37°C) throughout the experiment.

  • Instrumentation:

    • A relaxometer or an MRI scanner is used for the measurements.

    • The magnetic field strength of the instrument should be specified (e.g., 1.5 T, 3 T).

  • Data Acquisition (Inversion-Recovery Pulse Sequence):

    • The Inversion-Recovery pulse sequence consists of a 180° inversion pulse followed by a variable delay (inversion time, TI) and then a 90° excitation pulse for signal detection.

    • A range of TI values are used to sample the recovery of the longitudinal magnetization.

    • The signal intensity (S) at each TI is recorded.

  • Data Analysis:

    • The signal intensity (S) as a function of TI is fitted to the following equation to determine the T1 relaxation time for each concentration: S(TI) = S₀ |1 - 2e^(-TI/T1)|

    • The relaxation rate (R1) is calculated as the reciprocal of the T1 time (R1 = 1/T1) for each concentration.

    • The relaxivity (r1) is determined by plotting the relaxation rate (R1) against the concentration of the contrast agent.

    • The slope of the resulting linear regression line represents the r1 relaxivity in units of mM⁻¹s⁻¹.

Measurement of Transverse Relaxivity (r2)

The transverse relaxivity (r2) is determined by measuring the T2 relaxation time of water protons in solutions with varying concentrations of the contrast agent. The standard method for T2 measurement is the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence .

Protocol:

  • Sample Preparation:

    • The same set of diluted samples prepared for r1 measurements can be used.

  • Instrumentation:

    • A relaxometer or an MRI scanner.

  • Data Acquisition (CPMG Pulse Sequence):

    • The CPMG sequence consists of a 90° excitation pulse followed by a train of 180° refocusing pulses.

    • This sequence generates a series of spin echoes.

    • The decay of the echo amplitudes over time is recorded.

  • Data Analysis:

    • The echo amplitudes (A) as a function of the echo time (TE) are fitted to a mono-exponential decay function to determine the T2 relaxation time for each concentration: A(TE) = A₀ e^(-TE/T2)

    • The relaxation rate (R2) is calculated as the reciprocal of the T2 time (R2 = 1/T2) for each concentration.

    • Similar to r1, the r2 relaxivity is determined by plotting the relaxation rate (R2) against the concentration of the contrast agent.

    • The slope of the linear regression line represents the r2 relaxivity in units of mM⁻¹s⁻¹.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the relaxivity of a gadolinium-based contrast agent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep1 Prepare Stock Solution of Contrast Agent prep2 Create Serial Dilutions (e.g., 0-1.0 mM) prep1->prep2 prep3 Use Desired Medium (Water, Serum, Plasma) prep2->prep3 prep4 Maintain Constant Temperature (e.g., 37°C) prep3->prep4 acq1 Select Measurement Technique prep4->acq1 Samples Ready acq_r1 T1 Measurement: Inversion-Recovery acq1->acq_r1 acq_r2 T2 Measurement: CPMG Sequence acq1->acq_r2 analysis1 Fit Signal Data to Exponential Function acq_r1->analysis1 T1 Data acq_r2->analysis1 T2 Data analysis2 Calculate Relaxation Times (T1 or T2) for each [C] analysis1->analysis2 analysis3 Calculate Relaxation Rates (R1=1/T1, R2=1/T2) analysis2->analysis3 analysis4 Plot Relaxation Rate vs. Concentration analysis3->analysis4 analysis5 Determine Slope of Linear Regression analysis4->analysis5 result_r1 r1 Relaxivity (mM⁻¹s⁻¹) analysis5->result_r1 Slope for R1 result_r2 r2 Relaxivity (mM⁻¹s⁻¹) analysis5->result_r2 Slope for R2

Caption: Workflow for determining r1 and r2 relaxivity.

Conclusion

The comparative analysis unequivocally demonstrates the superior relaxivity of this compound over Gadoterate Meglumine. This fundamental physicochemical property translates into a significant clinical advantage, enabling a reduction in the administered gadolinium dose without compromising diagnostic image quality. For researchers and professionals in drug development, the high relaxivity of this compound opens avenues for developing safer and more efficient contrast-enhanced MRI protocols and exploring new applications where higher sensitivity is paramount. The established experimental protocols for relaxivity measurement provide a standardized framework for the continued evaluation and development of novel contrast agents.

References

Gadopiclenol and Brain Gadolinium Retention: A Comparative Guide to Linear GBCAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of gadolinium-based contrast agents (GBCAs) has revolutionized magnetic resonance imaging (MRI), significantly improving diagnostic capabilities. However, the long-term retention of gadolinium in the body, particularly the brain, has raised safety concerns. This has spurred the development of new GBCAs with improved stability profiles. This guide provides an objective comparison of gadopiclenol, a newer macrocyclic GBCA, with traditional linear GBCAs, focusing on gadolinium retention in the brain, supported by experimental data.

Executive Summary

Preclinical studies demonstrate that this compound, a macrocyclic GBCA, results in significantly lower gadolinium retention in the brain over time compared to linear GBCAs.[1][2][3] After a year, the gadolinium concentration in the cerebellum of rats administered the linear GBCA gadodiamide was substantially higher than in those who received this compound.[1][2][3] This difference is attributed to the inherent structural stability of macrocyclic agents, which more securely chelate the gadolinium ion, minimizing its dissociation and subsequent deposition in tissues.[4][5][6][7]

Data Presentation: Gadolinium Retention in the Brain

The following tables summarize the quantitative data from a key preclinical study comparing gadolinium retention in the cerebellum of healthy rats following administration of this compound, gadobutrol (another macrocyclic GBCA), and gadodiamide (a linear GBCA).[1][2][3]

Table 1: Total Gadolinium Concentration in Rat Cerebellum (nmol/g)

Time After Last InjectionThis compound (Macrocyclic)Gadobutrol (Macrocyclic)Gadodiamide (Linear)
1 Month0.370.302.65
12 Months0.0780.0622.25

Data sourced from a study in healthy Sprague Dawley rats.[1][2][3]

Table 2: Gadolinium Washout from Rat Cerebellum (1 to 12 Months)

GBCA TypeAgentApproximate Washout (%)
MacrocyclicThis compound79%
MacrocyclicGadobutrol79%
LinearGadodiamide15%

Calculated from the data presented in Table 1.[1][2][3]

Experimental Protocols

The data presented above was generated from a robust preclinical study. The key methodologies are detailed below for scientific evaluation.

Study Design: A long-term investigation of brain gadolinium retention in healthy rats.[1][2][3]

  • Animal Model: 9-week-old healthy Sprague Dawley rats (six females and six males per group).[1][2][3]

  • Contrast Agents and Dosing:

    • This compound

    • Gadobutrol

    • Gadodiamide

    • Saline (control) Rats received five injections of the respective agent at a dose of 2.4 mmol of gadolinium per kilogram of body weight over a period of 5 weeks.[1][2][3]

  • Time Points: MRI examinations were performed before euthanasia at 1, 3, 5, or 12 months after the final injection.[1][2][3]

  • Gadolinium Quantification:

    • Total Gadolinium Content: Brains were sampled to determine the total gadolinium content via inductively coupled plasma mass spectrometry (ICP-MS).[1][2][3]

    • Gadolinium Species Characterization: Size exclusion chromatography (SEC)-ICP-MS was used to characterize the molecular weight of gadolinium species.[1][2][3]

    • Elemental Mapping: Laser ablation (LA)-ICP-MS was employed for elemental mapping of gadolinium distribution in the brain.[1][2][3]

  • Statistical Analysis: Mann-Whitney tests were used for pairwise comparisons at the same time points.[1][2][3]

Mechanism of Differential Gadolinium Retention

The fundamental difference in gadolinium retention between this compound and linear GBCAs lies in their molecular structure and resulting in vivo stability.

GBCAs cluster_macrocyclic This compound (Macrocyclic GBCA) cluster_linear Linear GBCAs Macrocyclic_Structure Pre-organized Cavity High_Stability High In Vivo Stability Macrocyclic_Structure->High_Stability encapsulates Gd3+ Low_Dissociation Low Gd3+ Dissociation High_Stability->Low_Dissociation Low_Retention Low Brain Retention Low_Dissociation->Low_Retention High_Retention High Brain Retention Linear_Structure Flexible Open-Chain Low_Stability Lower In Vivo Stability Linear_Structure->Low_Stability wraps around Gd3+ High_Dissociation Higher Gd3+ Dissociation Low_Stability->High_Dissociation High_Dissociation->High_Retention

Caption: Structural differences between macrocyclic and linear GBCAs and their impact on brain gadolinium retention.

Macrocyclic GBCAs like this compound feature a pre-organized molecular cavity that tightly encapsulates the gadolinium ion (Gd3+).[4][8] This cage-like structure provides high thermodynamic and kinetic stability, significantly reducing the likelihood of the toxic free gadolinium ion dissociating from the chelate in vivo.[4] Conversely, linear GBCAs have a more flexible, open-chain structure that wraps around the gadolinium ion.[4][7] This conformation is less stable and more susceptible to dissociation, leading to a higher probability of gadolinium deposition in tissues, including the brain.[5][9] The dissociated gadolinium can then bind to macromolecules, leading to long-term retention.[1]

Conclusion

The available experimental data strongly indicates that this compound, owing to its macrocyclic structure, exhibits a superior safety profile concerning brain gadolinium retention compared to linear GBCAs. The high in vivo stability of this compound minimizes the release of free gadolinium, leading to substantially lower and more readily cleared gadolinium levels in brain tissue. For researchers and professionals in drug development, the focus on macrocyclic structures appears to be a critical design principle for minimizing long-term tissue retention of gadolinium. The development of high-relaxivity macrocyclic agents like this compound may also allow for the use of lower gadolinium doses without compromising diagnostic efficacy, further enhancing the safety profile.[10][11][12][13]

References

A Quantitative Showdown: Gadopiclenol Eclipses Gadobenate in Contrast-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of magnetic resonance imaging (MRI), the clarity and diagnostic quality of images are paramount. A key determinant of this clarity is the contrast-to-noise ratio (CNR), a measure of how distinguishable a lesion or tissue is from its surrounding background. A higher CNR translates to better lesion conspicuity and diagnostic confidence. This guide provides a detailed, data-driven comparison of two gadolinium-based contrast agents (GBCAs): the newer, high-relaxivity agent Gadopiclenol, and the established agent, Gadobenate dimeglumine.

Recent preclinical and clinical investigations have consistently demonstrated the superior performance of this compound in terms of CNR. This advantage is primarily attributed to its significantly higher relaxivity, which is two to three times greater than that of other currently approved GBCAs.[1][2] This inherent property allows for enhanced signal intensity at equivalent or even lower doses compared to other agents.

Quantitative Comparison of Contrast-to-Noise Ratio (CNR)

The following tables summarize the key quantitative findings from comparative studies, illustrating the CNR performance of this compound versus Gadobenate dimeglumine across different dosages and in various clinical contexts.

Table 1: CNR in Central Nervous System (CNS) Lesions (Phase IIb Clinical Trial) [3]

Contrast AgentDose (mmol/kg)Mean CNR Increase vs. UnenhancedComparison to Gadobenate (0.1 mmol/kg)Statistical Significance (p-value)
This compound 0.2>30%Superior≤ 0.0007
This compound 0.1>30%Superior≤ 0.0007
This compound 0.05-Similar MagnitudeNot Statistically Different
Gadobenate 0.1---

Table 2: CNR in a Rat Brain Tumor Model [4]

Contrast AgentDose (mmol/kg)Mean Change in CNR (ΔCNR)Comparison to Gadobenate (0.1 mmol/kg)Statistical Significance (p-value)
This compound 0.1Two-fold higherSuperior0.002
This compound 0.05SimilarComparable> 0.99
Gadobenate 0.1---

Table 3: CNR in a Mouse Model of Brain Metastases [5][6]

Contrast AgentDose (mmol/kg)CNR Fold Increase vs. Gadobenate (0.1 mmol/kg)Statistical Significance (p-value)
This compound 0.13.3< 0.0001
This compound 0.082.3< 0.0001
Gadobenate 0.1--

These data consistently show that this compound at a standard dose of 0.1 mmol/kg provides a significantly higher CNR than Gadobenate dimeglumine at the same dose.[3][4][5][7][8] Furthermore, a half-dose of this compound (0.05 mmol/kg) achieves a CNR that is comparable to a full dose of Gadobenate dimeglumine (0.1 mmol/kg).[3][4][7][8]

Experimental Protocols

The quantitative data presented above are derived from rigorously designed preclinical and clinical studies. Below are the methodologies for two key cited experiments.

Experimental Protocol 1: Phase IIb Dose-Finding Study in CNS Lesions [3]

  • Study Design: An international, multicenter, double-blind, randomized, controlled, parallel-group, and cross-over study.

  • Participants: Adult patients with known or highly suspected CNS lesions with a disrupted blood-brain barrier.

  • Procedure: Patients were randomized to one of four doses of this compound (0.025, 0.05, 0.1, or 0.2 mmol/kg) and underwent two MRI scans. One scan was performed with this compound and the other with Gadobenate dimeglumine at 0.1 mmol/kg, with the order of administration randomized.

  • Image Analysis: Three independent, blinded readers performed qualitative and quantitative efficacy evaluations.

  • CNR Calculation: The contrast-to-noise ratio was calculated for enhancing lesions. The specific formula used was not detailed in the abstract but typically involves measuring the signal intensity of the lesion and a reference tissue, and dividing the difference by the standard deviation of the noise in the image background.

Experimental Protocol 2: Rat Brain Tumor Model [4]

  • Animal Model: Rats with implanted C6 glioma tumors.

  • Procedure: A total of 32 rats received two intravenous injections at a 24-hour interval. The injections were randomly selected from five doses of this compound (0.025, 0.05, 0.075, 0.1, and 0.2 mmol/kg) and Gadobenate dimeglumine at 0.1 mmol/kg.

  • Image Acquisition: T1-weighted MRI was performed before and up to 30 minutes after injection.

  • Image Analysis: Two blinded radiologists visually scored qualitative parameters.

  • CNR Calculation: The variation in contrast-to-noise ratio (ΔCNR) between the tumor and the contralateral parenchyma was calculated at each time point. The ΔCNR at 5 minutes post-injection was used for statistical comparison using a mixed model.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

cluster_agents Contrast Agents cluster_properties Key Property cluster_outcome Performance Outcome This compound This compound Relaxivity High Relaxivity This compound->Relaxivity Gadobenate Gadobenate dimeglumine Standard_Relaxivity Standard Relaxivity Gadobenate->Standard_Relaxivity Superior_CNR Superior CNR (at same dose) Relaxivity->Superior_CNR leads to Comparable_CNR Comparable CNR (at half dose) Relaxivity->Comparable_CNR enables

Caption: Logical relationship of this compound's high relaxivity to its superior CNR performance.

start Patient with CNS Lesion mri1 MRI Scan 1: This compound (e.g., 0.05 mmol/kg) start->mri1 washout Washout Period (2-14 days) mri1->washout mri2 MRI Scan 2: Gadobenate (0.1 mmol/kg) washout->mri2 analysis Blinded Image Analysis mri2->analysis cnr Quantitative CNR Calculation analysis->cnr comparison Statistical Comparison of CNR cnr->comparison

Caption: Experimental workflow for a cross-over clinical trial comparing this compound and Gadobenate.

References

A Comparative Safety Analysis of Gadopiclenol and Other Macrocyclic Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Gadopiclenol, a next-generation macrocyclic gadolinium-based contrast agent (GBCA), with other established macrocyclic agents: Gadobutrol, Gadoterate meglumine, and Gadoteridol. The analysis is supported by experimental data from preclinical and clinical studies, focusing on key safety parameters including adverse event rates and gadolinium retention.

Executive Summary

This compound distinguishes itself from other macrocyclic GBCAs primarily through its significantly higher relaxivity. This property allows for a substantial reduction in the administered gadolinium dose—typically half that of other agents—while maintaining or even enhancing image quality. Clinical and preclinical data indicate that this compound has a safety profile comparable to that of other macrocyclic GBCAs, with a similar incidence and nature of adverse drug reactions. Notably, the lower administered dose of this compound is associated with reduced overall gadolinium exposure and retention in preclinical models, a key consideration in light of increasing scrutiny of gadolinium deposition in the body.

Physicochemical Properties and Relaxivity

The key differentiator of this compound is its high relaxivity, which is approximately two to three times higher than that of other macrocyclic GBCAs.[1][2] Relaxivity (r1) is a measure of a GBCA's efficiency in shortening the T1 relaxation time of water protons, thereby enhancing the signal in an MRI scan. A higher relaxivity allows for a lower dose of gadolinium to achieve the desired contrast enhancement.

Table 1: Comparison of Relaxivity and Standard Dosing of Macrocyclic GBCAs

FeatureThis compoundGadobutrolGadoterate meglumineGadoteridol
r1 Relaxivity in human plasma (1.5T, 37°C) (mM⁻¹s⁻¹) ~12.8~5.2~3.6~4.1
r1 Relaxivity in human plasma (3T, 37°C) (mM⁻¹s⁻¹) ~11.6~5.0~3.5~3.7
Standard Adult Dose (mmol/kg) 0.050.10.10.1
Data sourced from multiple references.[1][3]

The higher relaxivity of this compound is attributed to its unique molecular structure, which includes two inner-sphere water molecules, compared to the single water molecule in the other listed macrocyclic agents. This structural difference is a key factor in its enhanced efficiency.

cluster_this compound This compound Structure cluster_other Other Macrocyclic GBCAs This compound Pyclen-based Macrocycle (this compound) H2O_1 H₂O This compound->H2O_1 q=2 H2O_2 H₂O This compound->H2O_2 q=2 Other_GBCAs DOTA or DO3A-based Macrocycle (Gadobutrol, Gadoterate, Gadoteridol) H2O_3 H₂O Other_GBCAs->H2O_3 q=1

Figure 1: Inner-sphere water coordination of GBCAs.

Clinical Safety Profile: Adverse Drug Reactions

Extensive clinical trials and post-marketing surveillance have demonstrated a favorable safety profile for all the compared macrocyclic GBCAs. The incidence of adverse drug reactions (ADRs) is generally low, with most events being mild and transient.

Table 2: Comparative Incidence of Adverse Drug Reactions (ADRs) in Clinical Studies

AgentPatient PopulationOverall ADR Rate (%)Most Common ADRs
This compound (0.05 mmol/kg) Pooled analysis (n=1047)4.2% - 4.9% (in comparative trials)Injection site reactions, headache[1]
Gadobutrol (0.1 mmol/kg) GARDIAN Study (n=23,708)0.7%Nausea, headache, dizziness[4]
Pooled analysis (n=7856)3.4% (drug-related AEs)Nausea, dysgeusia[5][6]
Gadoterate meglumine (0.1 mmol/kg) Observational Study (n=35,499)0.09% (drug-related ADRs)Urticaria, nausea, vomiting
Pooled clinical trials (n=2822)4.0% (drug-related AEs)Nausea, headache, injection site pain[7]
Gadoteridol (0.1 mmol/kg) Clinical trials (n=1709)4.6% (drug-related AEs)Nausea, taste perversion[8]

In direct comparative Phase III trials (PICTURE and PROMISE), the incidence and nature of ADRs for this compound at a 0.05 mmol/kg dose were comparable to those of Gadobutrol administered at a 0.1 mmol/kg dose.[1] For instance, in the PICTURE study, drug-related adverse events were reported in 4.9% of patients receiving this compound and 6.9% of those receiving Gadobutrol.[1] Similarly, the PROMISE study reported rates of 4.2% for this compound and 5.5% for Gadobutrol.[1] The most frequently reported ADRs for all agents are typically mild, including headache, nausea, and injection site reactions.

Gadolinium Retention

The long-term retention of gadolinium in the body, particularly the brain, is a significant safety consideration for GBCAs. Macrocyclic agents are known to be more stable and result in less gadolinium retention compared to linear agents. Preclinical studies have been conducted to compare gadolinium retention between this compound and other macrocyclic agents.

A key preclinical study in healthy rats compared the long-term brain gadolinium retention after five injections of either this compound, Gadobutrol, or the linear agent Gadodiamide. The results demonstrated a significant washout of gadolinium for both macrocyclic agents over a 12-month period, in stark contrast to the high retention observed with the linear agent.

Table 3: Gadolinium Retention in Rat Cerebellum 12 Months Post-Injection

AgentInjected Dose (mmol/kg)Gadolinium Concentration (nmol/g)Washout from 1 Month (%)
This compound 2.40.078~80%
Gadobutrol 2.40.062~80%
Gadodiamide (Linear) 2.42.25~15%
Data from a preclinical study in healthy rats.[9]

Importantly, when administered at their respective approved clinical doses (0.05 mmol/kg for this compound and 0.1 mmol/kg for Gadobutrol), this compound is associated with less overall gadolinium exposure.[10]

Experimental Protocols

Clinical Trial Methodology for Safety Assessment (Exemplified by the PICTURE and PROMISE Trials)

The pivotal Phase III clinical trials for this compound, PICTURE (for CNS imaging) and PROMISE (for body imaging), were designed as international, randomized, double-blind, crossover studies.

  • Patient Population: Adult patients with known or suspected lesions in the respective body regions.

  • Study Design: Each patient underwent two MRI examinations with a washout period in between (typically 2-14 days). They were randomly assigned to receive either this compound (0.05 mmol/kg) in the first examination and Gadobutrol (0.1 mmol/kg) in the second, or vice versa. This crossover design allows for a direct intra-patient comparison.

  • Safety Assessment: Adverse events (AEs) were systematically recorded from the time of administration up to a specified follow-up period (e.g., 72 hours post-injection). This included monitoring vital signs, and collecting data on the nature, intensity, and perceived relationship of any AE to the contrast agent. Serious adverse events were also meticulously documented and reported.

cluster_workflow Clinical Trial Safety Assessment Workflow start Patient Recruitment (Inclusion/Exclusion Criteria) randomization Randomization start->randomization group_a Group A: 1. MRI with this compound (0.05 mmol/kg) 2. Washout Period 3. MRI with Gadobutrol (0.1 mmol/kg) randomization->group_a group_b Group B: 1. MRI with Gadobutrol (0.1 mmol/kg) 2. Washout Period 3. MRI with this compound (0.05 mmol/kg) randomization->group_b safety_monitoring Adverse Event Monitoring (During and post-injection) group_a->safety_monitoring group_b->safety_monitoring data_analysis Data Analysis (Comparison of AE rates and types) safety_monitoring->data_analysis

Figure 2: Crossover clinical trial design for safety.

Preclinical Gadolinium Retention Study Protocol

Preclinical studies investigating gadolinium retention typically involve animal models, most commonly rats.

  • Animal Model: Healthy Sprague-Dawley rats are often used.

  • Dosing Regimen: Animals receive multiple intravenous injections of the GBCAs being compared over a period of several weeks. The doses used are typically multiples of the human equivalent dose to accelerate potential retention effects. A control group receiving saline is also included.

  • Tissue Collection and Analysis: At various time points after the final injection (e.g., 1, 3, 5, and 12 months), subgroups of animals are euthanized. The brains and other organs are harvested.

  • Gadolinium Quantification: The total gadolinium content in the tissue samples is determined using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive analytical technique.

  • Speciation Analysis: Size exclusion chromatography coupled with ICP-MS (SEC-ICP-MS) may be used to determine the chemical form of the retained gadolinium (i.e., whether it is still chelated or has been released from its ligand).

In Vitro Relaxivity Measurement Protocol

The relaxivity of a GBCA is a fundamental physicochemical property that is measured in vitro.

  • Sample Preparation: The GBCA is dissolved in a relevant medium, such as water or human plasma, at various concentrations.

  • Measurement: The longitudinal relaxation time (T1) of the water protons in each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (typically 37°C).

  • Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of this linear relationship is the r1 relaxivity, expressed in units of mM⁻¹s⁻¹.

Conclusion

This compound demonstrates a favorable safety profile that is comparable to other established macrocyclic GBCAs, including Gadobutrol, Gadoterate meglumine, and Gadoteridol. The primary safety advantage of this compound lies in its high relaxivity, which allows for a 50% reduction in the administered gadolinium dose without compromising diagnostic efficacy. This dose reduction translates to lower overall gadolinium exposure for the patient, a significant consideration in the context of gadolinium retention. Preclinical data supports this, showing similar washout kinetics to other macrocyclics but with the potential for lower absolute retention at clinically relevant doses. For researchers and drug development professionals, this compound represents a significant advancement in the field of MRI contrast agents, offering a promising combination of high efficacy and an excellent safety profile, largely driven by its innovative molecular design that enables a reduced gadolinium load.

References

A Comparative Guide to Gadopiclenol and Other Gadolinium-Based Contrast Agents in Cross-Over Study Designs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gadopiclenol with other Gadolinium-Based Contrast Agents (GBCAs), focusing on data from cross-over study designs. It is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy, safety, and experimental protocols of these MRI contrast agents.

Executive Summary

This compound is a next-generation, macrocyclic gadolinium-based contrast agent with high relaxivity. This property allows for effective contrast enhancement in Magnetic Resonance Imaging (MRI) at a lower gadolinium dose compared to other GBCAs. Clinical trials, particularly the PICTURE and PROMISE studies, have utilized a cross-over design to demonstrate that this compound at half the standard dose (0.05 mmol/kg) is non-inferior to the standard dose (0.1 mmol/kg) of other commonly used GBCAs like Gadobutrol in terms of lesion visualization and diagnostic efficacy.[1][2][3][4][5][6][7][8] The safety profile of this compound has been found to be comparable to that of other macrocyclic GBCAs, with similar types and rates of adverse events.[1][2][4][5][7][9]

Data Presentation: Quantitative Comparison of GBCAs

The following tables summarize key quantitative data from comparative studies involving this compound and other GBCAs.

Table 1: Physicochemical Properties and Dosing

PropertyThis compoundGadobutrolGadobenate dimeglumine
Structure MacrocyclicMacrocyclicLinear
Relaxivity (r1) in human plasma at 3T, 37°C (mM⁻¹s⁻¹) ~11.6~5.0~5.5
Standard Clinical Dose 0.05 mmol/kg0.1 mmol/kg0.1 mmol/kg
Comparator in Key Cross-Over Trials Gadobutrol, Gadobenate dimeglumineThis compoundThis compound

Table 2: Summary of Efficacy from Key Cross-Over Studies (this compound vs. Gadobutrol)

Efficacy EndpointStudyFinding
Lesion Visualization (Border Delineation, Internal Morphology, Contrast Enhancement) PICTURE (CNS) & PROMISE (Body)This compound (0.05 mmol/kg) is non-inferior to Gadobutrol (0.1 mmol/kg).[1][2][3][5][6][7]
Lesion-to-Background Ratio (LBR) & Percentage of Contrast Enhancement PICTURE (CNS)Significantly higher with this compound for all readers.[1][7][10]
Contrast-to-Noise Ratio (CNR) PICTURE (CNS)Significantly higher with this compound for 2 out of 3 readers.[1][7][10]
Diagnostic Preference PICTURE (CNS)Images with this compound were preferred in the majority of cases.[1][7]

Table 3: Comparative Safety Data from Clinical Trials

Adverse Event (AE) RateThis compound (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)Gadobenate dimeglumine (0.1 mmol/kg)
Related AEs in PICTURE Study (CNS) 4.9%6.9%N/A
Related AEs in PROMISE Study (Body) 4.2%5.5%N/A
Overall AE Rate in a Phase IIb Study 11.7% (all doses)N/A12.1%
Common Adverse Reactions Injection site reactions, headache, nausea[1]Injection site reactions, headache, nauseaInjection site reactions, headache, nausea

Experimental Protocols

The methodologies for the pivotal PICTURE and PROMISE phase III clinical trials, which utilized a cross-over design, are detailed below.

PICTURE Trial (NCT03986138): Efficacy and Safety of this compound for CNS MRI
  • Study Design: International, multicenter, randomized, double-blind, controlled, cross-over.[1][5][7]

  • Objective: To demonstrate that contrast-enhanced MRI of the central nervous system (CNS) with this compound at 0.05 mmol/kg is not inferior to Gadobutrol at 0.1 mmol/kg.[1][5][7]

  • Patient Population: Adult patients with known or suspected CNS lesions.[1][5]

  • Intervention:

    • Patients were randomized to one of two treatment sequences:

      • MRI with this compound (0.05 mmol/kg) followed by an MRI with Gadobutrol (0.1 mmol/kg).

      • MRI with Gadobutrol (0.1 mmol/kg) followed by an MRI with this compound (0.05 mmol/kg).

    • A washout period of 2 to 14 days was implemented between the two MRI examinations.[1][5][7]

  • Imaging Protocol:

    • Both this compound and Gadobutrol were administered as a single intravenous bolus injection at a rate of 2 mL/second, followed by a saline flush.[1]

    • Standard pre- and post-contrast T1-weighted sequences were acquired.[1]

  • Efficacy Evaluation:

    • Three independent, blinded off-site readers assessed the MRI images.[1][5][7]

    • The primary endpoint was lesion visualization, based on three parameters: lesion border delineation, internal morphology, and degree of contrast enhancement, each rated on a 4-point scale.[1][11]

    • Secondary endpoints included lesion-to-background ratio, percentage of enhancement, contrast-to-noise ratio, and overall diagnostic preference.[1][5]

  • Safety Evaluation: Adverse events were monitored and recorded throughout the study.[1][5][7]

PROMISE Trial (NCT03986138): Efficacy and Safety of this compound for Body MRI
  • Study Design: Prospective, international, multicenter, randomized, double-blind, controlled, cross-over.[2][3][4][6][11][12]

  • Objective: To evaluate the efficacy of this compound (0.05 mmol/kg) for lesion visualization in various body regions compared to Gadobutrol (0.1 mmol/kg).[2][3][6][11][12]

  • Patient Population: Adult patients with known or suspected enhancing abnormalities in body regions including head and neck, thorax, abdomen, pelvis, and musculoskeletal system.[2][3][4][12]

  • Intervention:

    • Similar to the PICTURE trial, patients were randomized to receive both this compound (0.05 mmol/kg) and Gadobutrol (0.1 mmol/kg) in a cross-over manner.[2][3][6][11][12]

    • A washout period of 2 to 14 days separated the two MRI scans.[6]

  • Imaging Protocol: Standardized MRI protocols for the respective body regions were followed, including pre- and post-contrast imaging.

  • Efficacy Evaluation:

    • Three independent, blinded off-site readers with expertise in the respective body regions evaluated the images.[2][11][12]

    • The co-primary endpoints were the same three lesion visualization criteria as in the PICTURE trial: border delineation, internal morphology, and degree of contrast enhancement.[11]

  • Safety Evaluation: The type, severity, and frequency of adverse events were recorded for both contrast agents.[2][3][4]

Mandatory Visualization

Mechanism of Action: T1 Relaxation Enhancement

Gadolinium-based contrast agents function by shortening the T1 relaxation time of water protons in their vicinity. The paramagnetic gadolinium ion (Gd³⁺) creates a fluctuating local magnetic field that enhances the rate at which the protons return to their equilibrium state after being excited by a radiofrequency pulse in the MRI scanner. This accelerated T1 relaxation results in a stronger signal on T1-weighted images, leading to the bright appearance of tissues where the contrast agent has accumulated.

GBCAs_Mechanism cluster_mri MRI Environment cluster_gbca GBCA Influence Protons_aligned Hydrogen Protons Aligned in Strong Magnetic Field (B0) RF_pulse Radiofrequency (RF) Pulse Applied Protons_aligned->RF_pulse Excitation Protons_excited Protons Excited (Absorb Energy) RF_pulse->Protons_excited T1_Relaxation T1 Relaxation (Return to Equilibrium) Protons_excited->T1_Relaxation Relaxation Signal_detection MRI Signal Detected & Image Created T1_Relaxation->Signal_detection GBCA This compound (Gd³⁺ Chelate) Accelerated_T1 Accelerated T1 Relaxation (Shorter T1 time) GBCA->Accelerated_T1 Enhances relaxation rate of nearby water protons Enhanced_Signal Stronger MRI Signal (Brighter Image) Accelerated_T1->Enhanced_Signal Enhanced_Signal->Signal_detection Contributes to

Caption: Mechanism of T1 relaxation enhancement by Gadolinium-Based Contrast Agents (GBCAs).

Experimental Workflow: Cross-Over Study Design

The cross-over study design is a powerful methodology for comparing treatments within the same subjects, thereby reducing inter-individual variability. The workflow for the PICTURE and PROMISE trials is illustrated below.

CrossOver_Workflow cluster_setup Study Setup cluster_groupA Sequence Group A cluster_groupB Sequence Group B cluster_analysis Data Analysis Patient_Population Eligible Patient Population (e.g., CNS or Body Lesions) Randomization Randomization (1:1) Patient_Population->Randomization MRI_A1 MRI Scan 1: This compound (0.05 mmol/kg) Randomization->MRI_A1 Group A MRI_B1 MRI Scan 1: Gadobutrol (0.1 mmol/kg) Randomization->MRI_B1 Group B Washout_A Washout Period (2-14 days) MRI_A1->Washout_A MRI_A2 MRI Scan 2: Gadobutrol (0.1 mmol/kg) Washout_A->MRI_A2 Data_Collection Data Collection (Blinded Image Reading) MRI_A2->Data_Collection Washout_B Washout Period (2-14 days) MRI_B1->Washout_B MRI_B2 MRI Scan 2: This compound (0.05 mmol/kg) Washout_B->MRI_B2 MRI_B2->Data_Collection Intra_Patient_Comparison Intra-Patient Comparison (this compound vs. Gadobutrol) Data_Collection->Intra_Patient_Comparison Results Efficacy & Safety Results Intra_Patient_Comparison->Results

Caption: Workflow of a randomized, double-blind, cross-over clinical trial.

References

Half-Dose Gadopiclenol Demonstrates Comparable Efficacy to Full-Dose Standard GBCAs in Pivotal Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

New research from two major Phase III clinical trials, PICTURE and PROMISE, provides robust evidence that a lower dose of the gadolinium-based contrast agent (GBCA) Gadopiclenol (0.05 mmol/kg) offers non-inferior diagnostic efficacy compared to the standard full dose (0.1 mmol/kg) of Gadobutrol, a widely used macrocyclic GBCA.[1][2] These findings are significant for researchers, scientists, and drug development professionals, suggesting a potential to reduce gadolinium exposure in patients without compromising imaging quality.

This compound is a next-generation macrocyclic GBCA characterized by its high relaxivity, which is the ability to enhance the relaxation rate of water protons, leading to a stronger signal on MRI scans.[1][3] This property allows for effective contrast enhancement at a reduced gadolinium dose. The PICTURE and PROMISE trials were designed to rigorously evaluate the efficacy and safety of this lower dose in central nervous system (CNS) and body MRI, respectively.

Key Efficacy Findings: A Comparative Overview

The primary endpoint in both the PICTURE and PROMISE trials was the non-inferiority of this compound (0.05 mmol/kg) to Gadobutrol (0.1 mmol/kg) in terms of lesion visualization. This was assessed based on three qualitative criteria: border delineation, internal morphology, and the degree of contrast enhancement, as evaluated by blinded readers.[1][2]

Across both studies, the lower dose of this compound was found to be non-inferior to the standard dose of Gadobutrol for all three visualization parameters.[1][2] In the PICTURE trial focusing on CNS imaging, this compound also demonstrated a statistically significant superiority over unenhanced MRI.[2] Furthermore, quantitative analyses in the PICTURE study revealed that the percentage of lesion enhancement and the lesion-to-background ratio were higher with this compound for all readers.[2] The contrast-to-noise ratio was also higher for two of the three readers.[2]

In the PROMISE trial, which covered a broad range of body imaging (head and neck; breast, thorax, abdomen, or pelvis; or musculoskeletal system), the majority of readers (75%-83%) expressed no preference between the images obtained with the half-dose of this compound and the full-dose of Gadobutrol.[1]

The safety profiles of the two agents were also comparable, with a similar incidence and nature of adverse events reported in both trials.[1][2]

Data Summary Tables

Table 1: Qualitative Efficacy Results from the PICTURE and PROMISE Trials
Efficacy ParameterStudyThis compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)
Lesion Border Delineation PICTURE (CNS)Non-inferior[2]
PROMISE (Body)Non-inferior[1]
Lesion Internal Morphology PICTURE (CNS)Non-inferior[2]
PROMISE (Body)Non-inferior[1]
Visual Contrast Enhancement PICTURE (CNS)Non-inferior[2]
PROMISE (Body)Non-inferior[1]
Table 2: Quantitative Efficacy Results from the PICTURE Trial (CNS Imaging)
Quantitative ParameterFinding for this compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)
Percentage Enhancement Higher for all readers[2]
Lesion-to-Background Ratio Higher for all readers[2]
Contrast-to-Noise Ratio Higher for 2 out of 3 readers[2]
Table 3: Reader Preference from the PROMISE Trial (Body Imaging)
Reader PreferencePercentage of Participants
No Preference 75% - 83%[1]

Experimental Protocols

Both the PICTURE and PROMISE trials followed a robust, multicenter, prospective, randomized, double-blind, crossover design.[1][2]

Study Population: Adult patients with known or suspected lesions who were referred for contrast-enhanced MRI were enrolled.[1][2] The PICTURE trial focused on patients with CNS lesions,[2] while the PROMISE trial included patients with suspected focal lesions in various body regions.[1]

Dosing and Administration: Each participant underwent two MRI examinations. In a randomized order, they received a single intravenous injection of either this compound at a dose of 0.05 mmol/kg or Gadobutrol at a dose of 0.1 mmol/kg.[1][2] A washout period of 2 to 14 days separated the two MRI scans.[1][2]

Image Analysis:

  • Qualitative Analysis: Three independent, blinded readers assessed the MRI images for the three co-primary endpoints of lesion visualization: border delineation, internal morphology, and degree of contrast enhancement. A 4-point scale was used for scoring, where 1 indicated poor/none, 2 moderate, 3 good, and 4 excellent.[4]

  • Quantitative Analysis (PICTURE Trial): For the CNS trial, quantitative parameters including lesion-to-background ratio (LBR), contrast-to-noise ratio (CNR), and percentage enhancement (E%) were calculated.[2]

  • Statistical Analysis: The primary statistical analysis was to demonstrate the non-inferiority of this compound to Gadobutrol. The non-inferiority margin was set at -0.35 for the difference in mean scores of the visualization parameters.[1][2]

MRI Acquisition: While specific MRI acquisition parameters such as TR, TE, and flip angle were not detailed in the primary publications, the protocols for both trials specified the use of standard MRI sequences including T1-weighted, T2-weighted, and FLAIR (for the PICTURE trial) images. The imaging was performed on either 1.5T or 3T MRI scanners.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the PICTURE and PROMISE clinical trials.

PICTURE_PROMISE_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_imaging_period1 Imaging Period 1 cluster_washout Washout Period cluster_imaging_period2 Imaging Period 2 (Crossover) cluster_analysis Image Analysis start Patient with Suspected Lesion Referred for Contrast-Enhanced MRI inclusion Inclusion/Exclusion Criteria Met start->inclusion consent Informed Consent Obtained inclusion->consent randomize Randomization (1:1) consent->randomize mri1_gp MRI with this compound (0.05 mmol/kg) randomize->mri1_gp Group A mri1_gb MRI with Gadobutrol (0.1 mmol/kg) randomize->mri1_gb Group B washout 2-14 Days mri1_gp->washout mri1_gb->washout mri2_gb MRI with Gadobutrol (0.1 mmol/kg) washout->mri2_gb Group A mri2_gp MRI with this compound (0.05 mmol/kg) washout->mri2_gp Group B blinded_read Blinded Reader Assessment (Qualitative & Quantitative) mri2_gb->blinded_read mri2_gp->blinded_read stats Statistical Analysis (Non-inferiority) blinded_read->stats

Caption: Workflow of the PICTURE and PROMISE Trials.

Image_Analysis_Workflow cluster_data Data Input cluster_readers Blinded Reading cluster_assessment Assessment Criteria cluster_output Analysis Output images_gp This compound-Enhanced MRI Images reader1 Reader 1 images_gp->reader1 reader2 Reader 2 images_gp->reader2 reader3 Reader 3 images_gp->reader3 images_gb Gadobutrol-Enhanced MRI Images images_gb->reader1 images_gb->reader2 images_gb->reader3 qualitative Qualitative Analysis: - Border Delineation - Internal Morphology - Contrast Enhancement reader1->qualitative quantitative Quantitative Analysis (PICTURE): - LBR - CNR - % Enhancement reader1->quantitative preference Reader Preference Assessed reader1->preference reader2->qualitative reader2->quantitative reader2->preference reader3->qualitative reader3->quantitative reader3->preference non_inferiority Non-inferiority Demonstrated qualitative->non_inferiority quantitative->non_inferiority

Caption: Image Analysis Workflow for Efficacy Assessment.

References

Gadopiclenol-Enhanced Imaging: A Statistical Deep Dive into Reader Preference and Image Quality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gadopiclenol-enhanced magnetic resonance imaging (MRI) with other gadolinium-based contrast agents (GBCAs). Through a detailed analysis of key clinical trial data, this document illuminates reader preferences and quantitative image quality metrics, offering valuable insights for clinical research and development.

A critical aspect of evaluating a new contrast agent is the assessment of how radiologists, the end-users, perceive the resulting images. This guide synthesizes findings from major clinical studies, primarily the PICTURE and PROMISE trials, to provide a robust statistical analysis of reader preference for images enhanced with this compound compared to those enhanced with other GBCAs, most notably Gadobutrol.

Quantitative Comparison of Reader Preference and Image Quality

The following tables summarize the key quantitative data from pivotal clinical trials comparing this compound to the widely used GBCA, Gadobutrol. These studies were designed as crossover trials, where each patient received both contrast agents at different times, allowing for a direct intra-individual comparison.

Reader Preference

Reader preference studies are a cornerstone in evaluating the diagnostic utility of a new contrast agent. In these studies, experienced radiologists, blinded to the administered agent, express their preference for one set of images over another based on overall diagnostic quality.

Clinical TrialComparisonReader 1 Preference for this compoundReader 2 Preference for this compoundReader 3 Preference for this compoundNo PreferenceReader 1 Preference for ComparatorReader 2 Preference for ComparatorReader 3 Preference for Comparator
PICTURE (CNS Imaging) [1][2][3]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)44.8%54.4%57.3%40.7% (Reader 1), 21.6% (Reader 2), 23.2% (Reader 3)14.5%24.1%19.5%
PROMISE (Body Imaging) [4][5][6][7]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)---75% - 83% of cases showed no preference between the two agents.[4][5][6][7]---

Note: In the PROMISE trial, the high percentage of "no preference" indicates that this compound at half the dose was considered non-inferior to the full dose of Gadobutrol for body imaging.

Qualitative Image Assessment: Lesion Visualization

Blinded readers scored various aspects of lesion visualization on a predefined scale (e.g., 1=poor to 4=excellent). The primary endpoint in these studies was often the non-inferiority of this compound at half the dose to the standard dose of the comparator.

Clinical TrialComparisonLesion Border DelineationLesion Internal MorphologyContrast Enhancement
PICTURE (CNS Imaging) [1][4]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)Non-inferior (p < 0.0001)Non-inferior (p < 0.0001)Non-inferior (p < 0.0001)
PROMISE (Body Imaging) [4][5][7]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)Non-inferior (p < 0.001)Non-inferior (p < 0.001)Non-inferior (p < 0.001)
Quantitative Image Analysis

Objective quantitative metrics provide an unbiased assessment of image quality. These measurements are typically performed by placing regions of interest (ROIs) on the enhanced lesion and surrounding tissue.

Clinical TrialComparisonLesion-to-Background Ratio (LBR)Percentage (%) EnhancementContrast-to-Noise Ratio (CNR)
PICTURE (CNS Imaging) [1][2][3][4]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)Higher with this compound for all 3 readers (p < 0.0001)Higher with this compound for all 3 readers (p < 0.0001)Higher with this compound for 2 of 3 readers (p=0.02 and p < 0.0001)
PROMISE (Body Imaging) [5]This compound (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg)No significant difference between the two agents for all three reading groups.Higher with this compound for 2 of 3 reading groups (p < 0.001).Not reported as a primary outcome.

Experimental Protocols

The data presented in this guide are derived from meticulously designed clinical trials. Understanding the methodologies employed is crucial for interpreting the results.

Study Design: Crossover Methodology

Both the PICTURE and PROMISE trials utilized a randomized, double-blind, intra-individual crossover design.[1][5] This robust methodology allows each patient to serve as their own control, minimizing inter-patient variability and increasing the statistical power of the comparison.

cluster_0 Patient Cohort cluster_1 Randomization cluster_2 Sequence Group A cluster_3 Sequence Group B cluster_4 Blinded Image Evaluation p Eligible Patients rand Randomization (1:1) p->rand gpa1 Period 1: This compound (0.05 mmol/kg) MRI rand->gpa1 gpb1 Period 1: Gadobutrol (0.1 mmol/kg) MRI rand->gpb1 wash1 Washout Period (2-14 days) gpa1->wash1 gpa2 Period 2: Gadobutrol (0.1 mmol/kg) MRI wash1->gpa2 read Independent Blinded Readers gpa2->read wash2 Washout Period (2-14 days) gpb1->wash2 gpb2 Period 2: This compound (0.05 mmol/kg) MRI wash2->gpb2 gpb2->read

Crossover study design for comparing this compound and Gadobutrol.
Image Evaluation Workflow

The evaluation of the MRI scans was conducted by multiple, independent, and blinded radiologists with expertise in the specific body region being assessed.[1][5] This multi-reader paradigm is essential for assessing the generalizability of the findings and reducing individual reader bias.

cluster_0 Image Acquisition cluster_1 Blinded Reading Process cluster_2 Evaluation Criteria cluster_3 Statistical Analysis img_a This compound-Enhanced MRI Scans reader1 Blinded Reader 1 img_a->reader1 reader2 Blinded Reader 2 img_a->reader2 reader3 Blinded Reader 3 img_a->reader3 img_b Gadobutrol-Enhanced MRI Scans img_b->reader1 img_b->reader2 img_b->reader3 qual Qualitative Assessment (Lesion Visualization) reader1->qual quant Quantitative Assessment (LBR, % Enhancement, CNR) reader1->quant pref Overall Diagnostic Preference reader1->pref reader2->qual reader2->quant reader2->pref reader3->qual reader3->quant reader3->pref analysis Statistical Comparison of Paired Image Sets qual->analysis quant->analysis pref->analysis

Workflow for the blinded reader evaluation of MR images.
Statistical Analysis of Reader Preference

The statistical analysis in these crossover trials was designed to assess the non-inferiority of this compound at a lower dose compared to the standard dose of Gadobutrol. For reader preference, the analysis typically involves comparing the proportions of preference for each agent. A generalized linear mixed model or similar statistical tests are often employed to analyze the differences in quantitative and qualitative scores, accounting for the paired nature of the data and the variability between readers.[6] The primary goal is to determine if the lower limit of the 95% confidence interval for the difference in scores is above a pre-specified non-inferiority margin.[1][5]

Broader Context: Comparison with Other GBCAs

While the most robust data for this compound is in comparison to Gadobutrol, it is helpful to understand the relative performance of Gadobutrol against other commonly used GBCAs to provide a more comprehensive picture.

  • Gadobutrol vs. Gadoterate Meglumine: Studies comparing these two macrocyclic GBCAs have shown that while both provide good to excellent image quality, Gadobutrol may offer slightly higher quantitative enhancement in some scenarios. However, for overall lesion visualization and characterization, the differences are often not statistically significant, with a high degree of "no preference" expressed by readers.

  • Gadobutrol vs. Gadobenate Dimeglumine: In some comparative studies, Gadobenate Dimeglumine has demonstrated advantages in terms of greater signal intensity and contrast enhancement, which has been attributed to its higher relaxivity. This has led to a reader preference for Gadobenate Dimeglumine in certain clinical applications.

Given that this compound has demonstrated non-inferiority and, in some quantitative measures, superiority to Gadobutrol at half the dose, it is positioned favorably within the landscape of available GBCAs. Its high relaxivity is a key factor in achieving excellent image quality with a reduced gadolinium dose.

Conclusion

The statistical analysis of reader preference and image quality from pivotal clinical trials consistently demonstrates that this compound at a dose of 0.05 mmol/kg is non-inferior to Gadobutrol at a dose of 0.1 mmol/kg for both central nervous system and body MRI.[1][4][5][7] In CNS imaging, a majority of blinded readers preferred the images obtained with this compound, a preference supported by superior quantitative metrics in lesion-to-background ratio and percentage enhancement.[1][2][3][4] For body imaging, the high rate of "no preference" underscores the comparable diagnostic quality of half-dose this compound to full-dose Gadobutrol.[4][5][6][7] These findings, supported by robust experimental designs and detailed statistical analysis, provide compelling evidence for the efficacy and diagnostic utility of this compound-enhanced MRI for researchers, scientists, and drug development professionals.

References

Long-Term Gadolinium Retention: A Comparative Analysis of Gadopiclenol and Gadodiamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of preclinical data on the persistence of gadolinium in the brain following the administration of macrocyclic and linear gadolinium-based contrast agents.

In the field of medical imaging, the safety profile of gadolinium-based contrast agents (GBCAs) is of paramount importance. A key concern for researchers and clinicians is the long-term retention of gadolinium in the body, particularly in the brain. This guide provides a comparative analysis of two GBCAs, Gadopiclenol (a macrocyclic agent) and Gadodiamide (a linear agent), focusing on their long-term gadolinium retention profiles in a preclinical rat model. The data presented is derived from a 2022 study published in Radiology, which investigated brain gadolinium retention over a one-year period.[1][2]

Quantitative Comparison of Brain Gadolinium Retention

The study revealed significant differences in the concentration and clearance of gadolinium in the cerebellum of healthy rats between the macrocyclic agent this compound and the linear agent Gadodiamide. Gadodiamide administration resulted in substantially higher gadolinium concentrations at all-time points measured, with a much slower washout rate compared to this compound.[1][3]

A notable finding was the approximately 80% washout of gadolinium between 1 and 12 months for this compound, indicating significant clearance from the brain tissue. In stark contrast, only a 15% washout was observed for Gadodiamide over the same period, suggesting long-term persistence.[1][4] Furthermore, after 12 months, only low-molecular-weight gadolinium species were detected in the soluble fraction for this compound, whereas gadolinium was found bound to macromolecules in the case of Gadodiamide.[1]

Time Point (Post-Injection)This compound (nmol/g)Gadodiamide (nmol/g)
1 Month 0.372.65
12 Months 0.0782.25

Table 1: Total Gadolinium Concentration in Rat Cerebellum.[1]

Experimental Methodology

The data presented in this guide is based on a robust preclinical study involving healthy Sprague Dawley rats. A detailed understanding of the experimental protocol is crucial for the interpretation of the findings.

Animal Model and Dosing Regimen:

  • Subjects: Healthy 9-week-old Sprague Dawley rats (six males and six females per group).[1][2]

  • Contrast Agents: this compound, Gadobutrol (another macrocyclic agent), Gadodiamide, or saline (as a control).[1][2]

  • Dosing: Five intravenous injections of 2.4 mmol of gadolinium per kilogram of body weight for each GBCA, administered over a 5-week period.[1][2]

Tissue Analysis and Follow-up:

  • Time Points: Animals were euthanized at 1, 3, 5, or 12 months after the final injection.[1][2]

  • Analytical Techniques:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine the total gadolinium content in the brain.[1][2]

    • Size Exclusion Chromatography (SEC)-ICP-MS: Employed to characterize the different species of gadolinium present.[1][2]

    • Laser Ablation (LA)-ICP-MS: Utilized for elemental mapping to visualize the spatial distribution of gadolinium within the brain tissue.[1][2]

  • Imaging: MRI examinations were performed before euthanasia.[1][2]

Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol used in the comparative study.

GBCAs_Retention_Study cluster_administration Contrast Agent Administration cluster_followup Long-Term Follow-up cluster_analysis Tissue Analysis Animal_Model 9-week-old Sprague Dawley Rats Dosing 5 injections of 2.4 mmol/kg GBCA (this compound or Gadodiamide) or Saline over 5 weeks Animal_Model->Dosing Random Assignment Follow_up 1, 3, 5, or 12 months post-injection Dosing->Follow_up Euthanasia Euthanasia & Brain Sampling Follow_up->Euthanasia ICP_MS Total Gd Quantification (ICP-MS) Euthanasia->ICP_MS SEC_ICP_MS Gd Speciation (SEC-ICP-MS) Euthanasia->SEC_ICP_MS LA_ICP_MS Gd Distribution Mapping (LA-ICP-MS) Euthanasia->LA_ICP_MS

Caption: Experimental workflow for the comparative analysis of gadolinium retention.

Conclusion

The preclinical evidence strongly indicates that the macrocyclic GBCA, this compound, exhibits a significantly lower propensity for long-term gadolinium retention in the rat brain compared to the linear agent, Gadodiamide.[1][2] The substantial washout of gadolinium and the absence of macromolecular binding at 12 months post-administration with this compound contrast sharply with the high retention and persistent macromolecular binding observed with Gadodiamide.[1] These findings underscore the importance of the molecular structure of GBCAs in determining their long-term safety profiles and provide valuable data for researchers and drug development professionals in the ongoing evaluation of contrast agent safety.

References

Safety Operating Guide

Proper Disposal of Gadopiclenol: A Guide for Laboratory and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Gadopiclenol, a gadolinium-based contrast agent, is critical for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols is imperative to minimize environmental impact and ensure regulatory compliance.

Unused or expired this compound should be managed as non-hazardous pharmaceutical waste. The primary method of disposal is incineration through a licensed waste management facility. Under no circumstances should this compound be discharged into drains or rivers, as this contributes to environmental contamination with gadolinium.[1]

Step-by-Step Disposal Procedure

  • Segregation: Isolate unused or expired this compound from other waste streams. It should not be mixed with hazardous waste, sharps, or general trash.

  • Containerization: Keep the this compound in its original vial or a clearly labeled, sealed, and leak-proof container. The container should be marked as "non-hazardous pharmaceutical waste for incineration."

  • Storage: Store the container in a designated, secure area away from patient care and high-traffic zones to prevent accidental spillage or unauthorized access.

  • Collection and Disposal: Arrange for collection by a licensed pharmaceutical waste contractor. Ensure the contractor is aware of the nature of the waste and will manage its final disposal through incineration in accordance with local and national regulations.[1]

Key Disposal Considerations

ParameterGuideline
Waste Classification Non-hazardous pharmaceutical waste.
Primary Disposal Method Incineration.
Prohibited Disposal Do not discharge into drains, sewers, or waterways.[1]
Container Labeling Clearly label as "Non-hazardous pharmaceutical waste for incineration" and identify the contents.
Regulatory Compliance All disposal activities must comply with local, state, and federal regulations for pharmaceutical waste.[1]

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were identified in the search results. The provided disposal procedures are based on general guidelines for non-hazardous pharmaceutical waste and information from the manufacturer's Safety Data Sheet.

This compound Disposal Workflow

Gadopiclenol_Disposal_Workflow This compound Disposal Decision Workflow start Unused or Expired This compound Identified segregate Segregate from Other Waste Streams start->segregate prohibited Prohibited: Do Not Pour Down Drain or Dispose in Regular Trash start->prohibited containerize Place in Original or Clearly Labeled, Sealed Container segregate->containerize label Label as 'Non-Hazardous Pharmaceutical Waste for Incineration' containerize->label store Store in a Secure, Designated Area label->store contact_vendor Contact Licensed Pharmaceutical Waste Vendor store->contact_vendor incineration Dispose via Incineration contact_vendor->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.